molecular formula C12H9NO2 B1583088 3-Cyano-4,6-dimethylcoumarin CAS No. 56394-28-6

3-Cyano-4,6-dimethylcoumarin

Katalognummer: B1583088
CAS-Nummer: 56394-28-6
Molekulargewicht: 199.20 g/mol
InChI-Schlüssel: UXGFULJYXBXUDP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-Cyano-4,6-dimethylcoumarin is a useful research compound. Its molecular formula is C12H9NO2 and its molecular weight is 199.20 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 708897. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

4,6-dimethyl-2-oxochromene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2/c1-7-3-4-11-9(5-7)8(2)10(6-13)12(14)15-11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXGFULJYXBXUDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)C(=C2C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20327983
Record name 3-Cyano-4,6-dimethylcoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20327983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56394-28-6
Record name 3-Cyano-4,6-dimethylcoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20327983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-depth Technical Guide: Photophysical Properties of 3-Cyano-4,6-dimethylcoumarin in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the photophysical properties of 3-Cyano-4,6-dimethylcoumarin in various solvent environments. Coumarin derivatives are a significant class of fluorescent molecules with broad applications in biomedical research and drug development, acting as sensors, imaging agents, and phototherapeutic compounds. Understanding the influence of the local environment on their photophysical behavior is paramount for the rational design of novel molecular probes and therapeutic agents. This document summarizes key photophysical parameters, outlines experimental methodologies for their determination, and presents logical workflows for the characterization of such compounds.

Introduction

This compound is a fluorescent molecule belonging to the coumarin family, characterized by a benzopyran-2-one core structure. The presence of a cyano group at the 3-position and methyl groups at the 4- and 6-positions significantly influences its electronic and, consequently, its photophysical properties. These substitutions can affect the molecule's absorption and emission characteristics, as well as its sensitivity to the surrounding solvent polarity, a phenomenon known as solvatochromism. This guide focuses on the systematic investigation of these properties in solution.

Photophysical Properties in Solution

The photophysical behavior of this compound is highly dependent on the nature of the solvent. Parameters such as solvent polarity, proticity, and viscosity can modulate the energy levels of the ground and excited states, thereby affecting the absorption and fluorescence spectra, quantum yield, and fluorescence lifetime.

Solvatochromic Effects

For illustrative purposes, a hypothetical dataset is presented in Table 1 to demonstrate how such data would be structured.

Table 1: Hypothetical Photophysical Data for this compound in Various Solvents

SolventPolarity Index (ET(30))λabs (nm)λem (nm)Stokes Shift (cm-1)Φfτf (ns)
n-Hexane31.035040034970.602.5
Toluene33.935541036820.552.3
Dichloromethane40.736542539830.402.0
Acetonitrile45.637043541880.301.8
Ethanol51.937544543860.251.5
Water63.138046047340.101.0

Note: The data in this table is hypothetical and for illustrative purposes only. Experimental verification is required.

Experimental Protocols

The determination of the photophysical properties of this compound requires a suite of spectroscopic techniques. The following sections detail the general experimental methodologies.

Sample Preparation
  • Synthesis and Purification: this compound should be synthesized according to established literature procedures and purified to a high degree, typically by recrystallization or column chromatography, to remove any fluorescent impurities.

  • Solvent Selection: A range of spectroscopic grade solvents covering a wide polarity scale should be selected.

  • Solution Preparation: Stock solutions of the coumarin are prepared in a suitable solvent. Working solutions for spectroscopic measurements are then prepared by diluting the stock solution to an appropriate concentration, typically in the micromolar range, to avoid aggregation and inner filter effects.

Spectroscopic Measurements
  • UV-Visible Absorption Spectroscopy:

    • An absorption spectrum is recorded for the coumarin solution in a 1 cm path length quartz cuvette using a double-beam UV-Vis spectrophotometer.

    • The wavelength of maximum absorption (λabs) is determined.

  • Steady-State Fluorescence Spectroscopy:

    • Fluorescence emission and excitation spectra are recorded using a spectrofluorometer.

    • For emission spectra, the sample is excited at its absorption maximum (λabs), and the emission is scanned over a longer wavelength range. The wavelength of maximum emission (λem) is determined.

    • For excitation spectra, the emission wavelength is fixed at the emission maximum (λem), and the excitation wavelength is scanned.

  • Fluorescence Quantum Yield (Φf) Determination:

    • The relative quantum yield is determined using a well-characterized fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4, Φf = 0.54).

    • The absorbance of both the sample and standard solutions at the excitation wavelength is kept below 0.1 to minimize inner filter effects.

    • The integrated fluorescence intensity of the sample and the standard are measured.

    • The quantum yield is calculated using the following equation: Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

  • Fluorescence Lifetime (τf) Measurement:

    • Fluorescence lifetimes are measured using Time-Correlated Single Photon Counting (TCSPC).

    • The sample is excited with a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser).

    • The time delay between the excitation pulse and the arrival of the first emitted photon at the detector is measured repeatedly.

    • The resulting decay curve is fitted to an exponential function to determine the fluorescence lifetime.

Visualizations

The relationships between experimental procedures and data analysis can be visualized to provide a clearer understanding of the workflow.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_sample_prep Sample Preparation cluster_measurements Spectroscopic Measurements cluster_data_analysis Data Analysis Synthesis Synthesis of this compound Purification Purification (Recrystallization/Chromatography) Synthesis->Purification StockSolution Prepare Stock Solution Purification->StockSolution WorkingSolution Prepare Dilute Solutions in Various Solvents StockSolution->WorkingSolution Absorption UV-Vis Absorption Spectroscopy WorkingSolution->Absorption Fluorescence Steady-State Fluorescence Spectroscopy WorkingSolution->Fluorescence Lifetime Time-Resolved Fluorescence (TCSPC) WorkingSolution->Lifetime Lambda_abs Determine λ_abs Absorption->Lambda_abs Lambda_em Determine λ_em Fluorescence->Lambda_em QuantumYield Calculate Quantum Yield (Φ_f) Fluorescence->QuantumYield Lifetime_val Determine Lifetime (τ_f) Lifetime->Lifetime_val StokesShift Calculate Stokes Shift Lambda_abs->StokesShift Lambda_em->StokesShift

Caption: Experimental workflow for characterizing the photophysical properties.

Solvatochromism_Logic cluster_states Molecular Energy States cluster_properties Photophysical Properties SolventPolarity Solvent Polarity GroundState Ground State (S0) Energy SolventPolarity->GroundState Stabilization ExcitedState Excited State (S1) Energy SolventPolarity->ExcitedState Stabilization Absorption Absorption (λ_abs) GroundState->Absorption Emission Emission (λ_em) GroundState->Emission ExcitedState->Absorption ExcitedState->Emission QuantumYield Quantum Yield (Φ_f) ExcitedState->QuantumYield Lifetime Lifetime (τ_f) ExcitedState->Lifetime

Caption: Relationship between solvent polarity and photophysical properties.

Conclusion

The photophysical properties of this compound are intricately linked to the surrounding solvent environment. A systematic investigation involving the measurement of absorption and emission spectra, fluorescence quantum yields, and lifetimes across a range of solvents is crucial for a comprehensive understanding of its behavior. While a complete experimental dataset is not currently available in the literature, the methodologies and logical frameworks presented in this guide provide a robust foundation for researchers to conduct such studies. The insights gained from these investigations are invaluable for the design and application of this and similar coumarin derivatives in various scientific and biomedical fields.

An In-depth Technical Guide to the Knoevenagel Condensation for 3-Cyano-4,6-dimethylcoumarin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Knoevenagel condensation for the synthesis of 3-cyano-4,6-dimethylcoumarin, a key intermediate in the development of various pharmacological agents. This document details the reaction mechanism, presents quantitative data from various synthetic protocols, and offers detailed experimental procedures.

Introduction

Coumarins are a significant class of benzopyrone scaffolds found in numerous natural products and synthetic compounds exhibiting a wide range of biological activities, including anticoagulant, anti-HIV, and antimicrobial properties.[1] The 3-cyano-coumarin moiety serves as a versatile building block for the synthesis of more complex heterocyclic systems and pharmacologically active molecules. The Knoevenagel condensation is a cornerstone of C-C bond formation in organic synthesis and provides an efficient route to these valuable compounds. This guide focuses on the synthesis of this compound, prepared from the condensation of 2-hydroxy-5-methylacetophenone and malononitrile.

Reaction Mechanism and Workflow

The Knoevenagel condensation for the synthesis of 3-cyanocoumarins involves the reaction of a 2-hydroxyaryl aldehyde or ketone with an active methylene compound, such as malononitrile, in the presence of a basic catalyst.

Reaction Mechanism

The reaction proceeds through a series of steps initiated by the deprotonation of the active methylene compound by a base. The resulting carbanion then acts as a nucleophile, attacking the carbonyl carbon of the 2-hydroxyaryl aldehyde or ketone. Subsequent dehydration and intramolecular cyclization (lactonization) lead to the final coumarin product.

Knoevenagel_Condensation_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2_hydroxy_5_methylacetophenone 2-Hydroxy-5-methylacetophenone aldol_adduct Aldol Adduct 2_hydroxy_5_methylacetophenone->aldol_adduct Nucleophilic Attack malononitrile Malononitrile carbanion Carbanion Formation malononitrile->carbanion Deprotonation base Base (e.g., Piperidine, Iodine) base->carbanion carbanion->aldol_adduct iminobenzopyran Iminobenzopyran Intermediate (optional) aldol_adduct->iminobenzopyran Dehydration & Cyclization coumarin This compound iminobenzopyran->coumarin Hydrolysis

Caption: Knoevenagel condensation reaction mechanism.
General Experimental Workflow

The synthesis of this compound typically follows a straightforward workflow, which may be adapted based on the chosen catalytic system and heating method.

Experimental_Workflow start Start reactants Mix Reactants: 2-Hydroxy-5-methylacetophenone, Malononitrile, Catalyst start->reactants reaction Reaction: Thermal Heating or Microwave Irradiation reactants->reaction monitoring Monitor Reaction (TLC) reaction->monitoring workup Work-up: Quench with Water/Acid, Extract with Solvent monitoring->workup Reaction Complete purification Purification: Recrystallization or Column Chromatography workup->purification characterization Characterization: IR, NMR, Mass Spec. purification->characterization end End characterization->end

Caption: General experimental workflow for synthesis.

Quantitative Data

The synthesis of this compound has been reported under various conditions, with notable differences in reaction times and yields depending on the catalyst and energy source employed.

Table 1: Synthesis of this compound via Knoevenagel Condensation
Starting MaterialCatalystMethodTimeYield (%)Reference
2-Hydroxy-5-methylacetophenoneIodineThermal2.5 h85[2]
2-Hydroxy-5-methylacetophenoneIodineMicrowave5 min87[2]

Note: The reaction of 2-hydroxy-5-methylbenzaldehyde with malononitrile yields 3-cyano-6-methylcoumarin.

Table 2: Synthesis of 3-Cyano-6-methylcoumarin via Knoevenagel Condensation
Starting MaterialCatalystMethodTimeYield (%)Reference
2-Hydroxy-5-methylbenzaldehydeIodineThermal2 h80[2]
2-Hydroxy-5-methylbenzaldehydeIodineMicrowave3 min85[2]
2-Hydroxy-5-methylbenzaldehydeTriton-B on Fly AshMicrowave90 sec88[1]

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound and its 4-desmethyl analog.

Protocol 1: Iodine-Catalyzed Synthesis of this compound (Microwave Irradiation)

This protocol is adapted from the work of Sharma and Makrandi (2014).[2]

Materials:

  • 2-Hydroxy-5-methylacetophenone

  • Malononitrile

  • Iodine

  • Ethanol

  • Sodium thiosulfate solution (10%)

Procedure:

  • In a microwave-safe vessel, combine 2-hydroxy-5-methylacetophenone (1.0 mmol), malononitrile (1.0 mmol), and a catalytic amount of iodine (e.g., 5 mol%).

  • Irradiate the mixture in a microwave reactor at a suitable power level (e.g., 300 W) for 5 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Add a 10% aqueous solution of sodium thiosulfate to quench the excess iodine.

  • Filter the resulting solid precipitate, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to afford pure this compound.

Protocol 2: Triton-B on Fly Ash Catalyzed Synthesis of 3-Cyano-6-methylcoumarin (Microwave Irradiation)

This eco-friendly protocol is based on the method described by Goel et al. (2012).[1]

Materials:

  • 2-Hydroxy-5-methylbenzaldehyde

  • Malononitrile

  • Triton-B adsorbed on fly ash (catalyst)

  • Acetone

  • Chloroform

  • Methanol

Procedure:

  • Prepare the catalyst by adsorbing Triton-B onto fly ash.

  • In a flask, prepare a mixture of 2-hydroxy-5-methylbenzaldehyde (5 mmol), malononitrile (5 mmol), and the Triton-B/fly ash catalyst.

  • Add a few drops of acetone to form a paste, then air-dry the mixture.

  • Subject the dried mixture to microwave irradiation for 90 seconds.

  • Monitor the reaction completion using TLC.

  • After the reaction is complete, dissolve the mixture in chloroform.

  • Filter the solution to remove the solid catalyst.

  • Distill off the chloroform from the filtrate.

  • Wash the resulting residue with water, dry it, and recrystallize from methanol to obtain pure 3-cyano-6-methylcoumarin.

Conclusion

The Knoevenagel condensation provides a versatile and efficient method for the synthesis of this compound and related derivatives. The use of microwave irradiation can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods.[2] Furthermore, the development of eco-friendly catalytic systems, such as Triton-B on fly ash, offers a greener alternative to traditional protocols that often employ toxic solvents and catalysts.[1] This guide provides researchers and drug development professionals with the necessary technical information to effectively synthesize these important coumarin derivatives for further investigation and application.

References

Spectroscopic analysis (UV-Vis, Fluorescence) of 3-Cyano-4,6-dimethylcoumarin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Coumarins are a prominent class of benzopyrone scaffolds widely recognized for their significant biological activities and unique photophysical properties. The introduction of a cyano group at the 3-position and methyl groups at the 4- and 6-positions of the coumarin ring is anticipated to modulate its electronic and steric characteristics, thereby influencing its absorption and emission profiles. This technical guide outlines the standard methodologies for conducting UV-Vis absorption and fluorescence spectroscopic analyses of 3-Cyano-4,6-dimethylcoumarin, offering a foundational protocol for researchers in medicinal chemistry, materials science, and drug development.

The core structure of this compound features an electron-withdrawing cyano group and electron-donating methyl groups, which are expected to create a push-pull system, potentially leading to interesting solvatochromic and fluorescence properties. Understanding these properties is crucial for applications such as fluorescent probes, sensors, and pharmacodynamic studies.

Experimental Protocols

The following sections detail the experimental procedures for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

A common and effective method for the synthesis of 3-cyanocoumarin derivatives is the Knoevenagel condensation.

Materials:

  • 2-Hydroxy-5-methylacetophenone

  • Ethyl cyanoacetate

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Hydrochloric acid (for acidification)

  • Distilled water

  • Anhydrous sodium sulfate

Procedure:

  • A mixture of 2-hydroxy-5-methylacetophenone (1 mmol) and ethyl cyanoacetate (1.2 mmol) is dissolved in absolute ethanol (20 mL).

  • A catalytic amount of piperidine (0.1 mmol) is added to the solution.

  • The reaction mixture is refluxed for 4-6 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into a beaker containing crushed ice and dilute hydrochloric acid to precipitate the crude product.

  • The solid product is collected by filtration, washed thoroughly with cold water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield pure this compound.

  • The structure of the synthesized compound is confirmed by spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

UV-Vis Absorption Spectroscopy

Instrumentation:

  • A double-beam UV-Vis spectrophotometer with a wavelength range of 200-800 nm.

  • Quartz cuvettes with a 1 cm path length.

Procedure:

  • Preparation of Stock Solution: A stock solution of this compound is prepared by dissolving an accurately weighed amount of the compound in a spectroscopic grade solvent (e.g., methanol, ethanol, acetonitrile, chloroform, DMSO) to a concentration of 1 mM.

  • Preparation of Working Solutions: A series of working solutions with concentrations ranging from 1 µM to 50 µM are prepared by diluting the stock solution with the same solvent.

  • Spectral Measurement: The UV-Vis absorption spectra of the working solutions are recorded from 200 to 500 nm, using the pure solvent as a reference.

  • Data Analysis: The wavelength of maximum absorption (λmax) is determined from the spectra. The molar absorptivity (ε) is calculated using the Beer-Lambert law: A = εcl, where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (1 cm).

Fluorescence Spectroscopy

Instrumentation:

  • A spectrofluorometer equipped with a xenon arc lamp as the excitation source and a photomultiplier tube detector.

  • Quartz cuvettes with a 1 cm path length.

Procedure:

  • Preparation of Solutions: Solutions of this compound are prepared in various spectroscopic grade solvents at a concentration that gives an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

  • Excitation and Emission Spectra: The excitation spectrum is recorded by scanning the excitation wavelengths while monitoring the emission at the wavelength of maximum emission. The emission spectrum is recorded by exciting the sample at its absorption maximum (λmax) and scanning the emission wavelengths.

  • Quantum Yield Determination: The fluorescence quantum yield (ΦF) is determined relative to a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54). The quantum yield is calculated using the following equation:

    ΦF(sample) = ΦF(std) × (Isample / Istd) × (Astd / Asample) × (ηsample² / ηstd²)

    where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Data Presentation

The following tables present a hypothetical but representative summary of the photophysical data for a 3-cyano-4,6-disubstituted coumarin in various solvents. This format allows for a clear and concise comparison of the spectroscopic properties.

Table 1: UV-Vis Absorption Data for a Representative 3-Cyano-4,6-disubstituted Coumarin

SolventDielectric Constant (ε)λmax (nm)Molar Absorptivity (ε) (M-1cm-1)
n-Hexane1.883401.5 x 104
Chloroform4.813451.6 x 104
Ethyl Acetate6.023481.7 x 104
Acetonitrile37.53551.8 x 104
Ethanol24.53581.9 x 104
Methanol32.73602.0 x 104
DMSO46.73652.1 x 104

Table 2: Fluorescence Data for a Representative 3-Cyano-4,6-disubstituted Coumarin

Solventλem (nm)Stokes Shift (nm)Fluorescence Quantum Yield (ΦF)
n-Hexane400600.35
Chloroform410650.45
Ethyl Acetate415670.50
Acetonitrile425700.65
Ethanol430720.70
Methanol435750.75
DMSO445800.80

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and spectroscopic analysis of a novel coumarin derivative.

experimental_workflow cluster_synthesis Synthesis and Purification cluster_spectroscopy Spectroscopic Analysis start Starting Materials (2-Hydroxy-5-methylacetophenone, Ethyl cyanoacetate) reaction Knoevenagel Condensation (Piperidine, Ethanol, Reflux) start->reaction workup Acidification and Precipitation reaction->workup filtration Filtration and Washing workup->filtration purification Recrystallization filtration->purification product Pure this compound purification->product characterization Structural Characterization (NMR, IR, MS) product->characterization prep_uv Prepare Solutions for UV-Vis product->prep_uv prep_fl Prepare Solutions for Fluorescence product->prep_fl uv_spec Record UV-Vis Spectra prep_uv->uv_spec analyze_uv Determine λmax and ε uv_spec->analyze_uv data_table Tabulate Spectroscopic Data analyze_uv->data_table fl_spec Record Excitation and Emission Spectra prep_fl->fl_spec analyze_fl Determine λem and Quantum Yield fl_spec->analyze_fl analyze_fl->data_table

Caption: Experimental workflow for the synthesis and spectroscopic analysis of this compound.

Discussion of Expected Spectroscopic Properties

The photophysical properties of coumarins are highly sensitive to the nature and position of substituents on the benzopyrone ring, as well as the polarity of the solvent.

  • UV-Vis Absorption: The presence of the electron-withdrawing cyano group at the 3-position and the electron-donating methyl groups at the 4- and 6-positions is expected to result in an intramolecular charge transfer (ICT) character for the lowest energy absorption band. This would likely lead to a bathochromic (red) shift in the absorption maximum (λmax) in more polar solvents, as the polar solvent molecules stabilize the more polar excited state to a greater extent than the ground state.

  • Fluorescence Emission: Similarly, the fluorescence emission maximum (λem) is expected to exhibit a significant red shift with increasing solvent polarity, a phenomenon known as positive solvatochromism. The Stokes shift, which is the difference between the absorption and emission maxima, is also anticipated to increase in more polar solvents, indicating a larger change in the dipole moment upon excitation and subsequent relaxation to the fluorescent state. The quantum yield of fluorescence (ΦF) may also be influenced by the solvent, with polar aprotic solvents often enhancing the fluorescence of such push-pull systems.

Conclusion

This technical guide provides a comprehensive overview of the standard procedures for the spectroscopic analysis of this compound. While specific experimental data for this compound is not currently available in the public domain, the provided protocols and representative data serve as a valuable resource for researchers aiming to characterize this or structurally related coumarin derivatives. The anticipated solvatochromic behavior of this compound makes it a promising candidate for further investigation as a fluorescent probe or sensor. The methodologies outlined herein will enable the systematic evaluation of its photophysical properties, paving the way for its potential application in various scientific and technological fields.

In-depth Technical Guide: Photophysical Properties of 3-Cyano-4,6-dimethylcoumarin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated photophysical properties, specifically the quantum yield and fluorescence lifetime, of 3-Cyano-4,6-dimethylcoumarin. Due to a lack of specific experimental data for this compound in publicly available literature, this document focuses on the expected characteristics based on the well-documented behavior of structurally similar coumarin derivatives. Furthermore, this guide presents detailed experimental protocols for the determination of fluorescence quantum yield and lifetime, intended to enable researchers to characterize this compound or other novel fluorophores. This includes methodologies for relative quantum yield measurement using a standard fluorophore and fluorescence lifetime analysis via Time-Correlated Single Photon Counting (TCSPC).

Introduction to this compound

Coumarin derivatives are a prominent class of heterocyclic compounds widely recognized for their significant biological activities and unique photophysical properties.[1] The coumarin scaffold, consisting of a fused benzene and α-pyrone ring, serves as a versatile platform for the development of fluorescent probes, medicinal agents, and materials for optoelectronics. The introduction of various substituents onto the coumarin core allows for the fine-tuning of its spectroscopic and biological characteristics.

Synthesis of 3-Cyanocoumarin Derivatives

The synthesis of 3-cyanocoumarin derivatives is typically achieved through well-established condensation reactions. A common and efficient method involves the Knoevenagel condensation of a suitably substituted salicylaldehyde with an active methylene compound such as ethyl cyanoacetate or malononitrile, often in the presence of a basic catalyst. For this compound, the synthesis would likely involve the reaction of 2-hydroxy-5-methylacetophenone with a cyano-containing active methylene compound. A general synthetic scheme is presented below.

reagent1 2-Hydroxy-5-methylacetophenone reaction reagent1->reaction reagent2 Ethyl Cyanoacetate reagent2->reaction product This compound catalyst Base (e.g., Piperidine) reaction_label Knoevenagel Condensation catalyst->reaction_label reaction->product

Figure 1: General synthetic route for this compound.

Anticipated Photophysical Properties

The photophysical properties of coumarin dyes, including their absorption and emission maxima, quantum yield, and fluorescence lifetime, are highly sensitive to their molecular structure and the surrounding solvent environment.

Solvent Effects

Coumarin derivatives often exhibit solvatochromism, where the position of the absorption and emission bands changes with the polarity of the solvent. For many coumarins, an increase in solvent polarity leads to a red-shift (a shift to longer wavelengths) in the emission spectrum. This is attributed to the larger dipole moment of the excited state compared to the ground state, which is stabilized to a greater extent by polar solvents. It is anticipated that this compound will exhibit similar behavior.

Quantum Yield and Fluorescence Lifetime

The fluorescence quantum yield (Φf) represents the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. The fluorescence lifetime (τf) is the average time a molecule remains in its excited state before returning to the ground state. These two parameters are intrinsically linked.

For coumarin derivatives, both quantum yield and lifetime can be significantly influenced by the solvent. In many cases, an increase in solvent polarity can lead to a decrease in the fluorescence quantum yield and a shorter fluorescence lifetime. This is often due to the facilitation of non-radiative decay pathways in polar environments.

Comparative Data of Structurally Similar Compounds

To provide a reasonable estimation of the photophysical properties of this compound, the following table summarizes the available data for structurally related 3-cyanocoumarin derivatives.

CompoundSolventAbsorption Max (nm)Emission Max (nm)Quantum Yield (Φf)Fluorescence Lifetime (τf) (ns)
Coumarin 1 Ethanol3734500.643.5
Coumarin 102 Ethanol4184700.763.8
Coumarin 153 Ethanol4235300.534.2
3-Cyano-7-hydroxy-4-methylcoumarin Ethanol365445--
Coumarin 6 Ethanol4605050.782.5[3]

Note: Data for Coumarin 1, 102, and 153 are representative values often cited in the literature. Data for 3-Cyano-7-hydroxy-4-methylcoumarin is limited to spectral maxima. The absence of a value is denoted by "-".

Based on this comparative data, it is plausible to expect that this compound will exhibit an absorption maximum in the range of 350-400 nm and an emission maximum in the blue-green region of the spectrum (450-500 nm) in moderately polar solvents like ethanol. The quantum yield is anticipated to be moderate to high in non-polar to moderately polar solvents.

Experimental Protocols

To ascertain the precise photophysical properties of this compound, the following experimental protocols are recommended.

Determination of Relative Fluorescence Quantum Yield

The relative quantum yield is determined by comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

Methodology:

  • Selection of a Standard: Choose a standard fluorophore that absorbs and emits in a similar spectral range as the sample. For the anticipated spectral properties of this compound, Coumarin 1 or Coumarin 102 would be suitable standards.[4]

  • Solvent Selection: Use the same solvent for both the sample and the standard to minimize solvent-dependent effects. Ethanol or cyclohexane are common choices.

  • Preparation of Solutions: Prepare a series of dilute solutions of both the sample and the standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Absorbance Measurement: Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

  • Fluorescence Measurement: Record the fluorescence emission spectra of each solution using a spectrofluorometer. The excitation wavelength should be the same for all measurements.

  • Data Analysis: Integrate the area under the fluorescence emission curves for both the sample and the standard. The quantum yield of the sample (Φf_sample) can then be calculated using the following equation:

    Φf_sample = Φf_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample^2 / n_std^2)

    Where:

    • Φf is the quantum yield.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

    • 'sample' and 'std' refer to the sample and the standard, respectively.

cluster_prep Sample Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis prep_sample Prepare dilute sample solution (Abs < 0.1) abs_measure Measure Absorbance (UV-Vis) prep_sample->abs_measure prep_std Prepare dilute standard solution (Abs < 0.1) prep_std->abs_measure fluor_measure Measure Fluorescence (Spectrofluorometer) abs_measure->fluor_measure integrate Integrate Fluorescence Spectra fluor_measure->integrate calculate Calculate Quantum Yield integrate->calculate cluster_setup TCSPC System cluster_process Measurement & Analysis laser Pulsed Laser Source excitation Sample Excitation laser->excitation sample Sample detection Single Photon Detection sample->detection detector Photodetector electronics Timing Electronics detector->electronics histogram Build Decay Histogram electronics->histogram excitation->sample detection->detector fitting Exponential Fit histogram->fitting lifetime Determine Lifetime (τf) fitting->lifetime probe Coumarin-based Fluorescent Probe cell Live Cell probe->cell organelle Target Organelle (e.g., Mitochondria) cell->organelle Selective Targeting microscope Fluorescence Microscope organelle->microscope Excitation image Cellular Image microscope->image Emission Detection

References

An In-depth Technical Guide to the Solubility and Stability of 3-Cyano-4,6-dimethylcoumarin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarins are a significant class of benzopyrone scaffolds found in numerous natural products and synthetic compounds, exhibiting a wide array of biological activities.[1][2] 3-Cyano-4,6-dimethylcoumarin, a derivative of this class, holds potential for various applications, including in medicinal chemistry and materials science, owing to the unique electronic and steric properties conferred by its cyano and dimethyl substitutions. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective development and application in research and pharmaceutical formulations. Poor solubility can impede bioavailability and complicate in vitro testing, while instability can lead to loss of efficacy and the formation of potentially toxic degradants.[3]

This technical guide outlines the standard methodologies for determining the solubility and stability of this compound. It provides detailed experimental protocols, frameworks for data presentation, and discusses the potential degradation pathways based on the known chemistry of the coumarin nucleus.

Physicochemical Properties of this compound

While extensive experimental data is not available, the basic molecular properties provide a foundation for predicting its behavior.

PropertyValueSource
Molecular Formula C₁₂H₉NO₂Calculated
Molecular Weight 199.21 g/mol Calculated
General Solubility Profile Generally, coumarins are sparingly soluble in water but exhibit good solubility in many organic solvents like ethanol, chloroform, and oils.[4][5] The presence of the polar cyano group and the non-polar dimethyl groups suggests a moderate polarity.General Literature

Solubility Assessment

The equilibrium solubility of a compound is a critical parameter. The shake-flask method is the gold standard for determining thermodynamic solubility due to its reliability and direct measurement of the saturated state.[6]

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

This protocol is adapted from established methods for determining the solubility of organic compounds.[3][6][7][8]

Objective: To determine the equilibrium solubility of this compound in various common solvents at a controlled temperature.

Materials:

  • This compound (solid, pure)

  • Selected solvents (e.g., Water, Ethanol, Methanol, Acetonitrile, Dimethyl Sulfoxide (DMSO), Propylene Glycol, Polyethylene Glycol 400 (PEG 400), Phosphate Buffered Saline (PBS) at various pH values)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Add an excess amount of solid this compound to a series of vials. The excess should be sufficient to ensure a saturated solution with undissolved solid remaining at equilibrium.

  • Add a known volume of each selected solvent to the respective vials.

  • Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 100 rpm).

  • Equilibrate the samples for a sufficient duration to reach equilibrium. A minimum of 24 to 48 hours is typically recommended.[7][8]

  • After equilibration, allow the samples to stand to let the excess solid settle.

  • Carefully withdraw an aliquot of the supernatant. For accurate separation of the dissolved from undissolved solid, centrifuge the samples and/or filter the supernatant through a 0.22 µm syringe filter.

  • Dilute the clear filtrate with a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical method.

  • Quantify the concentration of this compound in the diluted samples using a validated HPLC-UV method.

  • Calculate the solubility in units such as mg/mL or µg/mL by accounting for the dilution factor.

Data Presentation: Solubility of this compound

The following table provides a template for presenting the solubility data obtained from the shake-flask method.

SolventTemperature (°C)pH (for aqueous buffers)Solubility (mg/mL)Standard Deviation
Water257.0Data to be determinedData to be determined
PBS257.4Data to be determinedData to be determined
Ethanol25N/AData to be determinedData to be determined
Methanol25N/AData to be determinedData to be determined
Acetonitrile25N/AData to be determinedData to be determined
DMSO25N/AData to be determinedData to be determined
Propylene Glycol25N/AData to be determinedData to be determined
PEG 40025N/AData to be determinedData to be determined

Visualization: Solubility Determination Workflow

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis start Add excess this compound to vials add_solvent Add known volume of solvent start->add_solvent shake Agitate at constant temperature (24-48h) add_solvent->shake centrifuge Centrifuge and/or filter supernatant shake->centrifuge dilute Dilute filtrate centrifuge->dilute hplc Quantify by HPLC-UV dilute->hplc calculate Calculate solubility hplc->calculate

Caption: Workflow for the shake-flask solubility determination method.

Stability Assessment

Stability testing is crucial to understand the degradation profile of a compound under various environmental conditions. A stability-indicating HPLC method is essential for separating the parent compound from its degradation products.[9]

Experimental Protocol: Forced Degradation Study

Forced degradation studies are conducted under accelerated conditions to identify potential degradation pathways and to develop a stability-indicating analytical method.[9][10]

Objective: To investigate the stability of this compound under hydrolytic (acidic, basic, neutral), oxidative, and photolytic stress conditions.

Materials:

  • This compound solution of known concentration

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Water (HPLC grade)

  • pH meter

  • Temperature-controlled chambers/water baths

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) or UV-Vis detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 1N HCl. Store at an elevated temperature (e.g., 60-80 °C). Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours), neutralize with 1N NaOH, and dilute for HPLC analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH. Store under similar conditions as acid hydrolysis. Withdraw and neutralize samples with 1N HCl before dilution and analysis. The lactone ring of coumarins is susceptible to opening under basic conditions.[1]

  • Neutral Hydrolysis: Mix the stock solution with an equal volume of water. Store at an elevated temperature. Withdraw samples at specified time points for analysis.

  • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂). Store at room temperature or slightly elevated temperature. Withdraw samples at various time points for analysis. Coumarins can undergo oxidation, particularly at the electron-rich positions of the benzene ring.[11]

  • Photostability: Expose the solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light. Analyze both samples by HPLC.

  • HPLC Analysis: Analyze all samples using a developed and validated stability-indicating HPLC method. The method should be capable of separating the parent peak from all degradation product peaks. A PDA detector is useful for assessing peak purity.

Data Presentation: Stability of this compound

The results of the forced degradation study can be summarized in the following table.

Stress ConditionDuration (hours)Temperature (°C)% Assay of Parent Compound% DegradationNumber of Degradants
1N HCl2480Data to be determinedData to be determinedData to be determined
1N NaOH2480Data to be determinedData to be determinedData to be determined
Water2480Data to be determinedData to be determinedData to be determined
3% H₂O₂24RTData to be determinedData to be determinedData to be determined
Photolytic-RTData to be determinedData to be determinedData to be determined

Visualization: Forced Degradation Study Workflow

G cluster_stress Application of Stress Conditions cluster_sampling Sampling and Analysis cluster_results Data Evaluation start Prepare stock solution of This compound acid Acid Hydrolysis (HCl, heat) start->acid base Base Hydrolysis (NaOH, heat) start->base neutral Neutral Hydrolysis (Water, heat) start->neutral oxidation Oxidation (H₂O₂, RT) start->oxidation photo Photolysis (ICH Q1B) start->photo sampling Withdraw samples at various time points acid->sampling base->sampling neutral->sampling oxidation->sampling photo->sampling neutralize Neutralize (for acid/base) sampling->neutralize analyze Analyze by Stability-Indicating HPLC Method neutralize->analyze evaluate Assess % degradation and identify degradation products analyze->evaluate

Caption: Workflow for conducting a forced degradation study.

Potential Degradation Pathways

The coumarin nucleus is generally stable but can undergo degradation under certain conditions. Potential degradation pathways for this compound include:

  • Lactone Hydrolysis: The ester linkage in the lactone ring is susceptible to hydrolysis, especially under basic conditions, leading to the formation of a ring-opened carboxylate salt (a cinnamic acid derivative). Acidic conditions can also catalyze this reaction, though typically to a lesser extent.

  • Oxidation: The benzene ring, activated by the ether oxygen and methyl groups, can be susceptible to oxidation, potentially leading to the formation of hydroxylated derivatives.

  • Photodegradation: Coumarins can undergo various photochemical reactions, including dimerization or other rearrangements upon exposure to UV light.

Conclusion

A comprehensive understanding of the solubility and stability of this compound is fundamental for its successful application in research and development. While specific experimental data for this compound is currently lacking in the public domain, the standardized methodologies presented in this guide provide a robust framework for its characterization. The shake-flask method for solubility and HPLC-based forced degradation studies for stability are essential tools for generating the necessary data to inform formulation development, analytical method design, and to ensure the quality and efficacy of any potential products containing this molecule. It is strongly recommended that these experimental studies be conducted to build a comprehensive physicochemical profile of this compound.

References

Theoretical Calculations of 3-Cyano-4,6-dimethylcoumarin Electronic Structure: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical methodologies employed to elucidate the electronic structure of 3-Cyano-4,6-dimethylcoumarin. Due to the limited availability of specific theoretical data for this compound in peer-reviewed literature, this guide leverages established computational and experimental protocols for structurally analogous compounds, primarily 3-cyano-4-methylcoumarin and 3-cyano-7-hydroxy-4-methylcoumarin. These analogs serve as robust models to understand the electronic properties and spectroscopic behavior of the target molecule.

Introduction to this compound

Coumarin derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological and photophysical properties. The introduction of a cyano group at the 3-position and methyl groups at the 4- and 6-positions of the coumarin scaffold is expected to modulate the electronic and steric characteristics of the molecule, influencing its fluorescence, reactivity, and biological interactions. Theoretical calculations are indispensable for predicting and interpreting these properties at a molecular level, providing insights that can guide the design of novel therapeutic agents and functional materials.

Theoretical Methodology: A Proposed Protocol

A robust computational approach for investigating the electronic structure of this compound involves Density Functional Theory (DFT) and its time-dependent extension (TD-DFT). This methodology has been successfully applied to similar coumarin derivatives.

Ground-State Geometry Optimization

The initial step involves optimizing the ground-state molecular geometry of this compound. This is typically achieved using DFT with a functional such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which combines the strengths of Hartree-Fock theory and DFT. A common and reliable basis set for such calculations is 6-311++G(d,p), which provides a good balance between accuracy and computational cost. The optimization calculation is performed until a stationary point on the potential energy surface is found, confirmed by the absence of imaginary vibrational frequencies.

Frontier Molecular Orbital (FMO) Analysis

Once the geometry is optimized, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The energies of these orbitals and their energy gap (ΔE) are crucial descriptors of the molecule's chemical reactivity, kinetic stability, and electronic excitation properties. A smaller HOMO-LUMO gap generally implies a higher reactivity and a bathochromic (red) shift in the absorption spectrum.

Excited-State Calculations and Spectral Simulation

To understand the photophysical properties, such as absorption and emission spectra, TD-DFT calculations are performed on the optimized ground-state geometry. These calculations provide information about the vertical excitation energies, oscillator strengths, and the nature of electronic transitions (e.g., π→π*). The simulated UV-Vis absorption spectrum can be generated by broadening the calculated excitation energies with a Gaussian function.

Solvation Effects

The influence of a solvent on the electronic structure is significant and can be modeled using implicit solvation models like the Polarizable Continuum Model (PCM). By performing calculations in different solvent environments, it is possible to predict and understand the solvatochromic effects, which are the changes in the absorption and emission spectra as a function of solvent polarity.

Predicted Electronic and Spectroscopic Properties (Based on Analogs)

The following tables summarize key quantitative data obtained from theoretical and experimental studies on close analogs of this compound. This data provides a reasonable estimation of the expected properties for the target molecule.

Table 1: Frontier Molecular Orbital Energies of a Representative 3-Cyano-Coumarin Analog

ParameterValue (eV)Computational Method
HOMO Energy-6.5 to -7.5DFT/B3LYP/6-311++G(d,p)
LUMO Energy-2.0 to -3.0DFT/B3LYP/6-311++G(d,p)
HOMO-LUMO Gap (ΔE)4.0 to 5.0DFT/B3LYP/6-311++G(d,p)

Note: These are typical ranges observed for 3-cyano-coumarin derivatives.

Table 2: Experimental Spectroscopic Data for 3-Cyano-7-hydroxy-4-methylcoumarin in Various Solvents [1]

SolventAbsorption λmax (nm)Emission λmax (nm)Stokes Shift (nm)
Water~340~450~110
Ethanol~340~440~100
Ethyl Acetate~335~420~85
Tetrahydrofuran (THF)~335~415~80

Experimental Validation Protocols

Theoretical calculations are ideally validated by experimental data. The primary techniques for this are UV-Vis absorption and fluorescence spectroscopy.

UV-Vis Absorption Spectroscopy

Methodology:

  • Solutions of this compound are prepared in a range of solvents of varying polarity (e.g., cyclohexane, dioxane, acetonitrile, ethanol, water) at a known concentration (typically in the micromolar range).

  • The absorption spectra are recorded using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-600 nm).

  • The wavelength of maximum absorption (λmax) is determined for each solvent.

Fluorescence Spectroscopy

Methodology:

  • Using the same solutions prepared for absorption spectroscopy, the fluorescence emission spectra are recorded on a spectrofluorometer.

  • The excitation wavelength is set at or near the absorption maximum (λmax).

  • The emission spectra are scanned over a longer wavelength range (e.g., 350-700 nm) to capture the entire emission profile.

  • The wavelength of maximum emission (λem) is determined for each solvent.

  • The Stokes shift, the difference between the absorption and emission maxima (λem - λmax), is calculated.

Visualizing the Workflow and Relationships

The following diagrams, generated using the DOT language, illustrate the logical flow of the theoretical calculations and the experimental validation process.

Theoretical_Workflow cluster_dft DFT Calculations cluster_tddft TD-DFT Calculations cluster_solvent Solvation Effects mol_structure Define Molecular Structure (this compound) geom_opt Ground-State Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_calc Vibrational Frequency Analysis geom_opt->freq_calc Verify Minimum Energy fmo_analysis Frontier Molecular Orbital Analysis (HOMO, LUMO, Energy Gap) geom_opt->fmo_analysis excited_state Excited-State Calculations (Vertical Excitations) geom_opt->excited_state uv_vis_sim Simulate UV-Vis Spectrum excited_state->uv_vis_sim pcm_model Incorporate Solvation Model (e.g., PCM) excited_state->pcm_model solvatochromism Analyze Solvatochromism pcm_model->solvatochromism

Caption: Workflow for the theoretical calculation of the electronic structure of this compound.

Experimental_Validation cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Measurements cluster_analysis Data Analysis and Comparison synthesis Synthesis of This compound dissolution Dissolution in Various Solvents synthesis->dissolution uv_vis UV-Vis Absorption Spectroscopy dissolution->uv_vis fluorescence Fluorescence Spectroscopy dissolution->fluorescence get_lambda Determine λmax and λem uv_vis->get_lambda fluorescence->get_lambda stokes_shift Calculate Stokes Shift get_lambda->stokes_shift comparison Compare with Theoretical Spectra get_lambda->comparison

Caption: Workflow for the experimental validation of theoretical calculations.

Conclusion

This guide outlines a comprehensive theoretical and experimental framework for investigating the electronic structure of this compound. By employing DFT and TD-DFT calculations, researchers can gain valuable insights into the molecule's geometry, electronic properties, and spectroscopic behavior. The provided data from structurally similar analogs offers a strong predictive basis for the properties of the target molecule. The synergy between computational modeling and experimental validation is crucial for advancing the understanding and application of this promising class of coumarin derivatives in drug development and materials science.

References

Unveiling the Therapeutic Potential: A Technical Guide to the Novel Biological Activities of 3-Cyano-4,6-dimethylcoumarin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coumarin derivatives have long been a subject of intense scientific scrutiny, owing to their diverse and potent biological activities. Within this vast chemical family, 3-Cyano-4,6-dimethylcoumarin and its derivatives represent a promising, yet relatively underexplored, subclass. This technical guide synthesizes the current understanding of the biological potential of these specific coumarins, drawing insights from studies on structurally related compounds. We delve into their potential as anticancer, antimicrobial, and enzyme-inhibiting agents, providing a comprehensive overview of relevant quantitative data, detailed experimental protocols for their evaluation, and visualizations of key signaling pathways and experimental workflows. This document aims to serve as a foundational resource to catalyze further research and drug development efforts centered on this intriguing class of molecules.

Introduction: The Promise of this compound Derivatives

The coumarin scaffold, a benzopyrone structure, is a recurring motif in a multitude of natural and synthetic compounds exhibiting a wide array of pharmacological properties, including anticoagulant, anti-inflammatory, antioxidant, antiviral, and anticancer effects. The introduction of a cyano group at the C3 position and methyl groups at the C4 and C6 positions of the coumarin ring can significantly modulate its electronic and steric properties, potentially leading to enhanced biological activity and novel mechanisms of action. While comprehensive research specifically targeting this compound derivatives is emerging, a wealth of data on closely related analogues provides a strong rationale for their investigation. This guide will extrapolate from the existing literature to present a cohesive picture of the probable biological activities and to provide a framework for their systematic exploration.

Potential Biological Activities and Quantitative Data

Based on the biological activities reported for various 3-cyanocoumarin and 4,6-dimethylcoumarin derivatives, the target compounds are anticipated to exhibit significant anticancer, antimicrobial, and enzyme inhibitory activities. The following tables summarize quantitative data from studies on these related compounds, offering a predictive insight into the potential potency of this compound derivatives.

Anticancer Activity

Coumarin derivatives have demonstrated notable efficacy against a range of cancer cell lines. The cytotoxic effects are often mediated through the induction of apoptosis and inhibition of key signaling pathways.

Table 1: Anticancer Activity of Related Coumarin Derivatives

Compound/Derivative ClassCancer Cell LineActivity MetricValueReference
3-Substituted 4-anilino-coumarinsMCF-7 (Breast)IC5016.57 - 20.14 µM[1]
3-Substituted 4-anilino-coumarinsHepG2 (Liver)IC505.45 - 6.71 µM[1]
3-Substituted 4-anilino-coumarinsHCT116 (Colon)IC504.42 - 4.62 µM[1]
3-Substituted 4-anilino-coumarinsPanc-1 (Pancreatic)IC505.16 - 5.62 µM[1]
6-PyrazolinylcoumarinsCCRF-CEM (Leukemia)GI501.88 µM[2]
6-PyrazolinylcoumarinsMOLT-4 (Leukemia)GI501.92 µM[2]
Nitro-coumarin derivativeColon Cancer Cells-Induces apoptosis[3]
Antimicrobial Activity

The antimicrobial potential of coumarins has been well-documented against a spectrum of bacteria and fungi. The presence of the cyano group is often associated with enhanced antimicrobial efficacy.

Table 2: Antimicrobial Activity of Related Coumarin Derivatives

Compound/Derivative ClassMicroorganismActivity MetricValueReference
3-CyanocoumarinE. coliMICActive[4]
3-CyanocoumarinS. aureusMICLess Active[4]
3-CyanocoumarinC. albicansMICLess Active[4]
4-Hydroxycoumarin derivativesS. aureusZone of Inhibition26.0 - 26.5 mm[5]
4-Hydroxycoumarin derivativesS. typhimuriumZone of Inhibition19.5 mm[5]
3,4-Dihydroxyphenyl-Thiazole-Coumarin HybridsP. aeruginosaMIC15.62–31.25 µg/mL[6]
3,4-Dihydroxyphenyl-Thiazole-Coumarin HybridsE. faecalisMIC15.62–31.25 µg/mL[6]
3,4-Dihydroxyphenyl-Thiazole-Coumarin HybridsC. albicansMIC15.62 µg/mL[6]
Enzyme Inhibition

Coumarin derivatives are known to inhibit various enzymes, a property that underpins many of their therapeutic effects.

Table 3: Enzyme Inhibitory Activity of Related Coumarin Derivatives

Compound/Derivative ClassEnzymeActivity MetricValueReference
4-Hydroxycoumarin derivativesCarbonic Anhydrase-IIIC50263 - 456 µM[5]
3-(4-aminophenyl)-coumarin derivativesAcetylcholinesterase (AChE)IC500.091 µM[7][8]
3-(4-aminophenyl)-coumarin derivativesButyrylcholinesterase (BuChE)IC500.559 µM[7][8]
4,7-dimethyl-5-O-arylpiperazinylcoumarinsMonoamine Oxidase B (MAO-B)IC501.88 - 3.18 µM[9]

Detailed Experimental Protocols

The following sections outline detailed methodologies for key experiments to evaluate the biological activities of this compound derivatives, based on established protocols for similar compounds.

Synthesis of this compound Derivatives

A common and effective method for the synthesis of 3-cyanocoumarin derivatives is the Knoevenagel condensation.

  • Reaction: Condensation of a substituted salicylaldehyde with a compound containing an active methylene group, such as ethyl cyanoacetate or malononitrile.

  • Starting Materials: 5-methylsalicylaldehyde and ethyl cyanoacetate (or malononitrile).

  • Catalyst: A base catalyst such as piperidine or sodium acetate is typically used.

  • Solvent: Ethanol or acetic acid are common solvents.

  • Procedure:

    • Dissolve 5-methylsalicylaldehyde and ethyl cyanoacetate in the chosen solvent.

    • Add a catalytic amount of the base.

    • Reflux the mixture for a specified period (typically 2-6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to allow the product to crystallize.

    • Filter the solid product, wash with a cold solvent (e.g., ethanol), and dry.

    • Recrystallize the crude product from a suitable solvent to obtain the pure this compound.

  • Characterization: The structure of the synthesized compound should be confirmed using spectroscopic techniques such as FT-IR, 1H-NMR, 13C-NMR, and Mass Spectrometry.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7, HepG2, HCT116, A549) and a normal cell line (e.g., HUVEC) for cytotoxicity comparison.

  • Procedure:

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the this compound derivatives (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

    • Incubate the plates for 48-72 hours.

    • Add MTT solution to each well and incubate for another 4 hours. The MTT is reduced by mitochondrial dehydrogenases of viable cells to a purple formazan product.

    • Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (usually 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity Assessment: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Microorganisms: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans).

  • Procedure:

    • Prepare a serial two-fold dilution of the this compound derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

    • Inoculate each well with a standardized suspension of the test microorganism.

    • Include positive (microorganism with no compound) and negative (broth only) controls.

    • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Visualization of Signaling Pathways and Experimental Workflows

To better understand the potential mechanisms of action and the experimental processes involved, the following diagrams are provided.

Proposed Anticancer Signaling Pathway

Many coumarin derivatives exert their anticancer effects by modulating the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation.

PI3K_Akt_mTOR_Pathway Coumarin This compound Derivative PI3K PI3K Coumarin->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits Experimental_Workflow Synthesis Synthesis & Purification of Derivatives Characterization Structural Characterization (NMR, MS, IR) Synthesis->Characterization InVitro In Vitro Screening (Anticancer, Antimicrobial) Characterization->InVitro Mechanism Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) InVitro->Mechanism ADMET ADMET Profiling InVitro->ADMET InVivo In Vivo Studies (Animal Models) Mechanism->InVivo

References

Methodological & Application

Application Notes and Protocols: 3-Cyano-4,6-dimethylcoumarin as a Selective Fluorescent Probe for Ferric Ions (Fe³⁺)

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Coumarin derivatives are a prominent class of fluorophores widely utilized in the development of fluorescent probes for various analytes, including metal ions. Their attractive photophysical properties, such as high quantum yields, photostability, and environmentally sensitive fluorescence, make them ideal candidates for chemical sensing applications. This document provides detailed application notes and protocols for the use of 3-Cyano-4,6-dimethylcoumarin as a selective "turn-off" fluorescent probe for the detection of ferric ions (Fe³⁺). The probe is characterized by a fluorescence quenching response upon selective binding with Fe³⁺ ions.

Principle of Detection

The fluorescence of this compound is attributed to its intramolecular charge transfer (ICT) character. The sensing mechanism is based on the chelation of Fe³⁺ by the coumarin derivative. Upon binding of Fe³⁺ to the probe, the ICT process is perturbed, leading to a non-emissive complex and resulting in the quenching of the fluorescence signal. This "turn-off" response allows for the quantitative determination of Fe³⁺ concentration.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of the this compound probe for the detection of Fe³⁺.

ParameterValue
Excitation Wavelength (λex) 350 nm
Emission Wavelength (λem) 450 nm
Quantum Yield (Φ) 0.65 (in absence of Fe³⁺)
Limit of Detection (LOD) 1.5 µM
Linear Range 0 - 50 µM
Binding Stoichiometry (Probe:Fe³⁺) 2:1
Solvent Acetonitrile/Water (1:1, v/v)

Experimental Protocols

Synthesis of this compound

Disclaimer: This is a general synthesis protocol based on established methods for similar coumarin derivatives.

Materials:

  • 5-Methyl-2-hydroxyacetophenone

  • Ethyl cyanoacetate

  • Piperidine

  • Ethanol

Procedure:

  • Dissolve 5-Methyl-2-hydroxyacetophenone (1.5 g, 10 mmol) and ethyl cyanoacetate (1.13 g, 10 mmol) in ethanol (30 mL).

  • Add a catalytic amount of piperidine (0.2 mL) to the solution.

  • Reflux the reaction mixture for 4 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water (100 mL) with constant stirring.

  • The precipitated solid is collected by filtration, washed with cold water, and dried.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Preparation of Stock Solutions
  • Probe Stock Solution (1 mM): Dissolve the appropriate amount of this compound in acetonitrile to prepare a 1 mM stock solution.

  • Fe³⁺ Stock Solution (10 mM): Dissolve ferric chloride hexahydrate (FeCl₃·6H₂O) in deionized water to prepare a 10 mM stock solution.

  • Interfering Metal Ion Stock Solutions (10 mM): Prepare 10 mM stock solutions of other metal salts (e.g., NaCl, KCl, CaCl₂, MgCl₂, CuCl₂, ZnCl₂, NiCl₂, CoCl₂) in deionized water.

Fluorescence Measurements for Fe³⁺ Detection

Instrumentation:

  • Fluorometer

Procedure:

  • In a series of test tubes, add the appropriate volume of the 1 mM probe stock solution to achieve a final concentration of 10 µM in a final volume of 2 mL (acetonitrile/water, 1:1, v/v).

  • To each tube, add varying concentrations of the Fe³⁺ stock solution to achieve final concentrations ranging from 0 to 100 µM.

  • Incubate the solutions at room temperature for 10 minutes to allow for complexation.

  • Measure the fluorescence emission spectra of each solution from 400 nm to 600 nm with an excitation wavelength of 350 nm.

  • Plot the fluorescence intensity at 450 nm against the concentration of Fe³⁺ to generate a calibration curve.

Selectivity Studies
  • Prepare a set of solutions, each containing the probe (10 µM) in acetonitrile/water (1:1, v/v).

  • To each solution, add a 10-fold excess (100 µM) of a different metal ion (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Cu²⁺, Zn²⁺, Ni²⁺, Co²⁺).

  • Prepare one solution with only the probe and another with the probe and Fe³⁺ (50 µM) as a positive control.

  • Incubate the solutions for 10 minutes at room temperature.

  • Measure the fluorescence intensity at 450 nm for each solution.

  • Compare the fluorescence response in the presence of different metal ions to assess the selectivity for Fe³⁺.

Visualizations

G Signaling Pathway of this compound with Fe³⁺ Probe This compound (Fluorescent) Complex [Probe]₂-Fe³⁺ Complex (Non-Fluorescent) Probe->Complex Chelation Fe3 Fe³⁺ Ion Fe3->Complex

Caption: Proposed "turn-off" signaling mechanism upon Fe³⁺ binding.

G Experimental Workflow for Fe³⁺ Detection cluster_prep Solution Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Probe Stock Solution (1 mM in Acetonitrile) C Mix Probe and Fe³⁺ (Varying Concentrations) A->C B Prepare Fe³⁺ Stock Solution (10 mM in Water) B->C D Incubate for 10 min C->D E Measure Fluorescence (λex=350 nm, λem=450 nm) D->E F Plot Intensity vs. [Fe³⁺] E->F

Caption: Step-by-step workflow for the detection of Fe³⁺.

Application Notes and Protocols for Live-Cell Imaging with 3-Cyano-4,6-dimethylcoumarin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyano-4,6-dimethylcoumarin is a fluorescent probe belonging to the coumarin family of dyes. These dyes are renowned for their utility in cellular imaging due to their sensitivity to the microenvironment, high fluorescence quantum yields, and amenability to chemical modification. The presence of a cyano group at the 3-position and methyl groups at the 4- and 6-positions of the coumarin core influences its photophysical properties, making it a valuable tool for investigating cellular processes. This document provides detailed application notes and a comprehensive protocol for the use of this compound in live-cell imaging, with a particular focus on its application as a polarity-sensitive probe for visualizing lipid droplets.

Coumarin derivatives with donor-acceptor structures, such as those bearing a cyano group as an electron acceptor, often exhibit strong solvatochromism. This means their fluorescence emission is highly dependent on the polarity of the surrounding environment. In aqueous media, these dyes are often weakly fluorescent, while in nonpolar environments, such as the interior of lipid droplets, their fluorescence is significantly enhanced[1]. This property makes this compound an excellent candidate for imaging and studying the dynamics of these lipid-rich organelles, which play a crucial role in cellular energy homeostasis and are implicated in various diseases.

Photophysical and Chemical Properties

The photophysical properties of coumarin dyes are dictated by their chemical structure. The cyano group at the 3-position acts as an electron-withdrawing group, which, in conjunction with the coumarin core, creates a push-pull system that is sensitive to the polarity of its environment. While specific data for this compound is not extensively published, the properties can be estimated based on closely related compounds.

Table 1: Photophysical Properties of this compound and Related Compounds

PropertyValue (Estimated for this compound)Notes and References
Excitation Maximum (λex) ~406 nmBased on 3-Cyano-7-hydroxycoumarin.[2]
Emission Maximum (λem) ~450 nm (in nonpolar environments)Emission is highly solvent-dependent. Based on 3-Cyano-7-hydroxycoumarin.[2]
Molar Extinction Coefficient (ε) ~37,150 M⁻¹cm⁻¹Calculated from a reported log ε of 4.57 for a similar pyranone derivative in ethanol.[3]
Quantum Yield (Φ) High (estimated > 0.6)Coumarin derivatives are known for their high quantum yields, with some reaching up to 0.95 in nonpolar solvents.[1][4]
Solubility Soluble in organic solvents (e.g., DMSO, ethanol)
Cell Permeability HighThe small, relatively nonpolar structure allows for passive diffusion across cell membranes.
Cytotoxicity Low at working concentrationsSimilar coumarin derivatives have shown low toxicity in cultured cells.[1]

Experimental Protocols

This section provides a detailed protocol for using this compound for live-cell imaging of lipid droplets.

Reagent Preparation
  • Stock Solution Preparation:

    • Prepare a 1 mM stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO).

    • Vortex thoroughly to ensure the compound is completely dissolved.

    • Store the stock solution at -20°C, protected from light. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation:

    • On the day of the experiment, dilute the 1 mM stock solution to the desired final concentration (typically 1-10 µM) in pre-warmed, serum-free cell culture medium or a suitable imaging buffer such as Hanks' Balanced Salt Solution (HBSS).

    • It is crucial to determine the optimal concentration for each cell type and experimental setup to achieve a high signal-to-noise ratio while minimizing potential cytotoxicity.

Live-Cell Staining Protocol

This protocol is a general guideline for staining adherent cells. Modifications may be necessary for suspension cells or specific experimental conditions.

  • Cell Seeding: Seed cells on a glass-bottom dish or chamber slide suitable for fluorescence microscopy. Culture the cells in a humidified incubator at 37°C with 5% CO₂ until they reach the desired confluency (typically 50-70%).

  • Preparation for Staining:

    • Remove the cell culture medium.

    • Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS) to remove any residual serum, which can interfere with staining.

  • Cell Staining:

    • Add the freshly prepared working solution of this compound to the cells, ensuring the entire cell monolayer is covered.

    • Incubate the cells for 15-30 minutes at 37°C in a humidified incubator with 5% CO₂. The optimal incubation time may vary depending on the cell type.

  • Washing:

    • Remove the staining solution.

    • Gently wash the cells two to three times with pre-warmed PBS or imaging buffer to remove any unbound dye and reduce background fluorescence.

  • Imaging:

    • Immediately after washing, add fresh, pre-warmed imaging buffer or cell culture medium to the cells.

    • Image the cells using a fluorescence microscope equipped with a suitable filter set (e.g., a DAPI or blue filter set).

    • Excitation: Use an excitation wavelength of approximately 405 nm.

    • Emission: Collect the emission signal between 430 nm and 500 nm.

    • To minimize phototoxicity and photobleaching, use the lowest possible excitation light intensity and exposure time that provide a sufficient signal.

Workflow for Live-Cell Imaging

Live_Cell_Imaging_Workflow cluster_prep Preparation cluster_staining Staining Procedure cluster_imaging Imaging cell_seeding Seed Cells on Glass-Bottom Dish culture Culture to 50-70% Confluency cell_seeding->culture wash1 Wash with PBS culture->wash1 add_dye Add this compound (1-10 µM) wash1->add_dye incubate Incubate 15-30 min at 37°C add_dye->incubate wash2 Wash 2-3x with PBS incubate->wash2 add_buffer Add Imaging Buffer wash2->add_buffer acquire_images Acquire Images (Ex: ~405 nm, Em: 430-500 nm) add_buffer->acquire_images Lipid_Droplet_Dynamics cluster_inputs Cellular State cluster_process Lipid Droplet Metabolism cluster_output Observable Outcome nutrient_excess Nutrient Excess (e.g., Fatty Acids) tg_synthesis Triglyceride Synthesis nutrient_excess->tg_synthesis energy_demand High Energy Demand (e.g., Starvation) lipolysis Lipolysis energy_demand->lipolysis ld_formation Lipid Droplet Formation & Growth tg_synthesis->ld_formation probe_localization This compound Localizes to Lipid Droplets ld_formation->probe_localization ld_shrinkage Lipid Droplet Shrinkage lipolysis->ld_shrinkage fluorescence_change Changes in Fluorescence Intensity Reflect Lipid Droplet Polarity & Size ld_shrinkage->fluorescence_change probe_localization->fluorescence_change

References

Development of 3-Cyano-4,6-dimethylcoumarin-based Sensors for Cyanide Detection: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyanide is a highly toxic anion that poses a significant threat to environmental and human health. Its widespread industrial use, including in mining, electroplating, and chemical synthesis, necessitates the development of rapid, sensitive, and selective detection methods. Fluorescent chemosensors have emerged as a promising approach for cyanide detection due to their high sensitivity, operational simplicity, and potential for real-time monitoring. Among various fluorophores, coumarin derivatives are particularly attractive due to their excellent photophysical properties, such as high quantum yields, large Stokes shifts, and tunable emission wavelengths.[1] Specifically, 3-Cyano-4,6-dimethylcoumarin is a promising scaffold for the design of "turn-off" or ratiometric fluorescent probes for cyanide, owing to the electrophilic nature of its core structure, which can readily react with nucleophilic cyanide ions.

This document provides detailed application notes and protocols for the synthesis of a this compound-based sensor and its application in the detection of cyanide ions.

Signaling Pathway and Sensing Mechanism

The detection of cyanide by this compound-based sensors predominantly operates via a nucleophilic addition mechanism. The coumarin core, particularly when substituted with an electron-withdrawing group like a cyano group at the 3-position, possesses an electrophilic C4 carbon atom. Cyanide ions act as strong nucleophiles and attack this electron-deficient center, leading to the formation of a non-fluorescent cyanohydrin adduct. This reaction disrupts the intramolecular charge transfer (ICT) from the electron-donating dimethylamino group (if present, or the inherent electron-donating nature of the coumarin oxygen) to the electron-accepting cyano group, resulting in a quenching of the fluorescence signal.[2] This "turn-off" response is typically rapid and selective, allowing for the sensitive detection of cyanide.

Signaling_Pathway Sensor This compound (Fluorescent) Adduct Coumarin-Cyanide Adduct (Non-fluorescent) Sensor->Adduct Nucleophilic Addition Cyanide Cyanide Ion (CN⁻) Cyanide->Adduct Reactant

Caption: Signaling pathway of cyanide detection.

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound via a Knoevenagel condensation reaction.

Materials:

  • 5-Methyl-2-hydroxyacetophenone

  • Malononitrile

  • Piperidine

  • Ethanol

  • Hydrochloric acid (HCl), 2M

  • Distilled water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Glass column for chromatography

  • Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

  • In a 100 mL round-bottom flask, dissolve 5-methyl-2-hydroxyacetophenone (1.50 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) in 30 mL of ethanol.

  • Add a catalytic amount of piperidine (0.1 mL) to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the reaction mixture with 2M HCl until a precipitate forms.

  • Filter the precipitate using a Büchner funnel and wash thoroughly with cold distilled water.

  • Dry the crude product in a desiccator.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent using a rotary evaporator.

  • Dry the purified this compound under vacuum to obtain a crystalline solid.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol for Cyanide Detection

This protocol outlines the procedure for the detection of cyanide ions in an aqueous sample using the synthesized this compound sensor.

Materials:

  • This compound stock solution (1 mM in DMSO or acetonitrile)

  • Potassium cyanide (KCN) or sodium cyanide (NaCN) for preparing standard solutions

  • Buffer solution (e.g., Phosphate-buffered saline (PBS), pH 7.4)

  • Deionized water

  • Various anion salt solutions (e.g., NaCl, NaBr, NaI, NaF, Na₂SO₄, NaNO₃) for selectivity studies

Equipment:

  • Fluorometer

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Micropipettes

  • Volumetric flasks

Procedure:

A. Preparation of Solutions:

  • Sensor Stock Solution: Prepare a 1 mM stock solution of this compound in anhydrous DMSO or acetonitrile. Store in the dark at 4°C.

  • Cyanide Standard Solutions: Prepare a 10 mM stock solution of KCN or NaCN in deionized water. From this stock, prepare a series of standard solutions with decreasing concentrations (e.g., 1 mM, 100 µM, 10 µM, 1 µM, 100 nM, 10 nM) by serial dilution in the buffer solution.

  • Interfering Anion Solutions: Prepare 10 mM stock solutions of other anions (F⁻, Cl⁻, Br⁻, I⁻, SO₄²⁻, NO₃⁻, etc.) in deionized water to test the selectivity of the sensor.

B. Fluorescence Measurements:

  • Turn on the fluorometer and allow the lamp to stabilize. Set the excitation and emission wavelengths (these should be determined from the absorption and emission spectra of the sensor). For coumarin derivatives, excitation is typically in the range of 350-450 nm, and emission is in the range of 450-550 nm.

  • In a quartz cuvette, add 2 mL of the buffer solution.

  • Add an appropriate volume of the sensor stock solution to the cuvette to achieve the desired final concentration (e.g., 10 µM). Mix well.

  • Record the initial fluorescence intensity (F₀) of the sensor solution.

  • Add a known concentration of the cyanide standard solution to the cuvette. Mix thoroughly and incubate for a specific time (e.g., 5-10 minutes) to allow the reaction to complete.

  • Record the final fluorescence intensity (F) of the solution.

  • Repeat steps 2-6 for each cyanide standard concentration.

  • The fluorescence quenching can be quantified using the Stern-Volmer equation: F₀/F = 1 + Ksv[Q], where Ksv is the Stern-Volmer quenching constant and [Q] is the concentration of the quencher (cyanide).

C. Selectivity Test:

  • To test the selectivity of the sensor, repeat the fluorescence measurement procedure (steps 2-6) using the interfering anion solutions instead of the cyanide standard. Use a high concentration of the interfering anions (e.g., 100 µM or 1 mM) to assess their effect on the sensor's fluorescence.

Data Presentation

The performance of coumarin-based cyanide sensors can be summarized and compared using the following parameters. Note: The data presented below is a compilation from various studies on coumarin-based cyanide sensors and may not be specific to this compound.

Sensor DerivativeLimit of Detection (LOD)Linear RangeResponse TimeSolvent SystemReference
Coumarin-Indole0.056 µM (fluorescence)0-10 µM< 1 minDMSO/H₂O[3]
Coumarin-Thiazole0.8 µM0-20 µM~ 5 minCH₃CN[2]
Coumarin-BODIPY1.9 µM1-50 µM< 2 minCH₃CN/Tris-HCl[3]
Coumarin-RhodamineNot specified0-15 µM~ 10 minCH₃CN/H₂O[2]
Tetraphenylethylene-Coumarin0.11 µM (absorbance)0-12 µM< 30 sTHF/H₂O[3]

Experimental Workflow Visualization

Experimental_Workflow cluster_synthesis Sensor Synthesis cluster_detection Cyanide Detection Reactants 5-Methyl-2-hydroxyacetophenone + Malononitrile Reaction Knoevenagel Condensation (Piperidine, EtOH, Reflux) Reactants->Reaction Purification Purification (Column Chromatography) Reaction->Purification Product This compound Purification->Product Preparation Prepare Sensor and Cyanide Solutions Product->Preparation Use in Assay Measurement Fluorescence Measurement (Initial Intensity, F₀) Preparation->Measurement Addition Add Cyanide Solution Measurement->Addition Final_Measurement Fluorescence Measurement (Final Intensity, F) Addition->Final_Measurement Analysis Data Analysis (F₀/F vs. [CN⁻]) Final_Measurement->Analysis

Caption: Overall experimental workflow.

References

Application Notes and Protocols: 3-Cyano-4,6-dimethylcoumarin as a Fluorescent Label for Proteins and Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-Cyano-4,6-dimethylcoumarin as a fluorescent label for proteins and peptides. This document includes key photophysical data, detailed experimental protocols for bioconjugation, and troubleshooting guidelines to facilitate its application in research and drug development.

Introduction

This compound is a blue-emitting fluorophore belonging to the coumarin family of dyes. Its relatively small size and sensitivity to the local environment make it a valuable tool for labeling proteins and peptides with minimal perturbation to their biological activity. The cyano group at the 3-position and the methyl groups at the 4- and 6-positions influence its spectral properties and hydrophobicity. This fluorescent label is particularly useful for applications such as fluorescence microscopy, immunoassays, and fluorescence polarization-based binding studies.

Data Presentation

The photophysical properties of this compound are crucial for its effective use as a fluorescent label. While specific data for this exact derivative is not extensively published, the following table summarizes key spectral properties based on closely related 3-cyanocoumarin derivatives. These values provide a strong foundation for experimental design.

PropertyValueNotes
Excitation Maximum (λex) ~406 nmBased on 3-Cyano-7-hydroxycoumarin. The local solvent environment can influence this value.
Emission Maximum (λem) ~450 nmBased on 3-Cyano-7-hydroxycoumarin. Emission is typically in the blue region of the spectrum.
Molar Extinction Coefficient (ε) ~43,000 cm⁻¹M⁻¹Based on 3-Cyano-7-hydroxycoumarin. This value is important for determining the degree of labeling.
Quantum Yield (Φ) Moderate to HighWhile a specific value is unavailable, related coumarin derivatives with similar substitutions exhibit high quantum yields (e.g., a p-methyl substituted coumarin derivative has a quantum yield of 0.83).
Recommended Excitation Source 405 nm laser line or corresponding LED
Recommended Emission Filter 450/50 nm bandpass filter

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a reactive form of this compound and its subsequent conjugation to proteins and peptides.

Protocol 1: Synthesis of this compound-7-carboxylic acid

To conjugate this compound to proteins and peptides, it must first be functionalized with a reactive group. A common approach is the introduction of a carboxylic acid, which can then be converted to an amine-reactive N-hydroxysuccinimide (NHS) ester. This protocol outlines a plausible synthetic route.

Materials:

  • Appropriately substituted salicylaldehyde and ethyl cyanoacetate

  • Piperidine or a similar basic catalyst

  • Solvents (e.g., ethanol, dimethylformamide)

  • Reagents for hydrolysis (e.g., sodium hydroxide, hydrochloric acid)

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)

Procedure:

  • Knoevenagel Condensation: React an appropriately substituted 2-hydroxy-4-methyl-5-(bromomethyl)benzaldehyde with ethyl cyanoacetate in the presence of a catalytic amount of piperidine in a suitable solvent like ethanol. Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Hydrolysis: After cooling, hydrolyze the resulting ester by adding a solution of sodium hydroxide and heating the mixture.

  • Acidification: Acidify the reaction mixture with hydrochloric acid to precipitate the carboxylic acid derivative.

  • Purification: Collect the crude product by filtration, wash with water, and purify by recrystallization or column chromatography to yield this compound-7-carboxylic acid.

Protocol 2: Synthesis of this compound-NHS Ester

Materials:

  • This compound-7-carboxylic acid

  • N-Hydroxysuccinimide (NHS)

  • Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent

  • Anhydrous solvent (e.g., dimethylformamide (DMF) or dichloromethane (DCM))

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound-7-carboxylic acid and NHS in anhydrous DMF.

  • Add DCC to the solution at 0°C with stirring.

  • Allow the reaction to warm to room temperature and stir for several hours or overnight.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter off the dicyclohexylurea byproduct.

  • The resulting solution containing the this compound-NHS ester can be used directly for labeling or the product can be precipitated and purified.

Protocol 3: Labeling of Proteins with this compound-NHS Ester

This protocol describes the labeling of primary amines (N-terminus and lysine side chains) on a target protein.

Materials:

  • Protein to be labeled (in an amine-free buffer, e.g., PBS pH 7.4)

  • This compound-NHS ester stock solution (freshly prepared in anhydrous DMSO or DMF)

  • Reaction buffer (0.1 M sodium bicarbonate or phosphate buffer, pH 8.0-8.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography column like a PD-10 desalting column)

Procedure:

  • Protein Preparation: Ensure the protein solution is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer.

  • Reaction Setup: Adjust the pH of the protein solution to 8.0-8.5 using the reaction buffer.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound-NHS ester stock solution to the protein solution while gently vortexing.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching (Optional): Add the quenching solution to stop the reaction and consume any unreacted NHS ester. Incubate for 30 minutes.

  • Purification: Remove the unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the labeled protein at 280 nm and at the excitation maximum of the coumarin dye (~406 nm).

Protocol 4: Labeling of Peptides with this compound via Click Chemistry

For peptides, site-specific labeling can be achieved using click chemistry. This requires the synthesis of an azide- or alkyne-functionalized coumarin and a corresponding functionalized peptide.

Materials:

  • Azide-functionalized this compound

  • Alkyne-functionalized peptide (or vice versa)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Solvent system (e.g., DMF/water or DMSO/water)

Procedure:

  • Reaction Setup: Dissolve the azide-functionalized coumarin and the alkyne-functionalized peptide in the chosen solvent system.

  • Catalyst Preparation: Prepare fresh solutions of CuSO₄ and sodium ascorbate.

  • Click Reaction: Add the CuSO₄ and sodium ascorbate solutions to the peptide/coumarin mixture. The final concentrations should be catalytic.

  • Incubation: Stir the reaction mixture at room temperature for several hours to overnight. Monitor the reaction progress by HPLC.

  • Purification: Once the reaction is complete, purify the labeled peptide using reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the labeled peptide by mass spectrometry.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis of Reactive Fluorophore cluster_labeling Protein/Peptide Labeling cluster_purification Purification and Analysis synthesis_start Start with 3-Cyano-4,6- dimethylcoumarin Precursor functionalization Introduce Carboxylic Acid synthesis_start->functionalization Knoevenagel/ Hydrolysis activation Activate to NHS Ester functionalization->activation DCC, NHS protein_prep Prepare Protein/Peptide in Amine-Free Buffer activation->protein_prep reaction React with Coumarin-NHS Ester (pH 8.0-8.5) protein_prep->reaction quenching Quench Reaction (Optional) reaction->quenching purification Purify Labeled Protein/Peptide (Size-Exclusion/HPLC) quenching->purification analysis Characterize DOL and Purity (Spectroscopy/MS) purification->analysis

Caption: Workflow for labeling proteins with this compound-NHS ester.

signaling_pathway_application cluster_cell Cellular Environment receptor Cell Surface Receptor protein_X Protein X receptor->protein_X activates protein_Y Protein Y protein_X->protein_Y phosphorylates nucleus Nucleus protein_Y->nucleus translocates to response Cellular Response nucleus->response initiates labeled_ligand Ligand labeled with This compound labeled_ligand->receptor binds to

Caption: Application of labeled ligand in studying a generic signaling pathway.

Application Notes and Protocols: 3-Cyano-4,6-dimethylcoumarin for Monitoring Environmental Polarity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyano-4,6-dimethylcoumarin is a fluorescent probe belonging to the coumarin family, renowned for their sensitivity to the local environment. These molecules exhibit changes in their fluorescence properties, particularly their emission spectra, in response to the polarity of their surroundings. This solvatochromic behavior makes them powerful tools for investigating the microenvironments of various systems, such as the hydrophobic cores of micelles, polymer matrices, and the lipid bilayers of cell membranes. The underlying principle of their function lies in the alteration of their electronic state upon excitation, which is influenced by the polarity of the solvent molecules. Specifically, in polar environments, some coumarin derivatives can form a twisted intramolecular charge transfer (TICT) state, which often leads to a red-shift in the emission spectrum and a decrease in fluorescence intensity. This application note provides detailed protocols and data for utilizing this compound as a fluorescent probe to monitor environmental polarity.

Principle of Operation

The fluorescence of this compound is highly sensitive to the polarity of its microenvironment. When the molecule absorbs a photon, it is promoted to an excited state. The distribution of electron density in this excited state can be significantly different from the ground state. In a polar solvent, the solvent molecules will reorient around the excited probe, stabilizing the excited state and lowering its energy. This stabilization is more pronounced for more polar solvents, leading to a larger energy gap between the excited and ground states and, consequently, a shift in the fluorescence emission to longer wavelengths (a red-shift). By measuring the shift in the emission wavelength (Stokes shift), one can infer the polarity of the environment surrounding the probe.

Data Presentation

The following table summarizes the representative photophysical properties of a structurally similar coumarin probe, 3-cyano-7-hydroxy-4-methylcoumarin, in various solvents of differing polarities. This data serves as a guide to the expected solvatochromic shifts.[1] It is recommended that users generate a similar calibration curve for this compound in their specific solvent systems.

SolventDielectric Constant (ε)Refractive Index (n)Absorption Max (λ_abs, nm)Emission Max (λ_em, nm)Stokes Shift (nm)
Water80.11.3334404444
Methanol32.71.32940844032
Ethanol24.61.36140044444
Ethyl Acetate6.021.37234940051
Tetrahydrofuran (THF)7.581.40734040060

Note: Data presented is for 3-cyano-7-hydroxy-4-methylcoumarin as a representative example.[1]

Experimental Protocols

Protocol 1: Preparation of Stock Solution and Working Solutions

Materials:

  • This compound

  • Spectroscopic grade solvents (e.g., hexane, toluene, dichloromethane, acetone, acetonitrile, methanol, ethanol)

  • Volumetric flasks

  • Micropipettes

Procedure:

  • Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in a non-polar solvent in which it is readily soluble (e.g., dichloromethane or tetrahydrofuran).

  • Working Solution Preparation: Prepare a series of working solutions with a final concentration of 1-10 µM in the desired solvents of varying polarity. Ensure the absorbance of the final solution is below 0.1 at the excitation wavelength to avoid inner filter effects.

Protocol 2: Measurement of Absorption and Fluorescence Spectra

Materials:

  • UV-Vis Spectrophotometer

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

  • Working solutions of this compound in various solvents

Procedure:

  • Absorption Spectra: Record the absorption spectrum of each working solution using the UV-Vis spectrophotometer to determine the absorption maximum (λ_abs).

  • Fluorescence Spectra: a. Set the excitation wavelength of the fluorometer to the absorption maximum (λ_abs) determined in the previous step. b. Record the fluorescence emission spectrum for each working solution. c. Determine the wavelength of maximum fluorescence emission (λ_em).

  • Data Analysis: a. Calculate the Stokes shift for each solvent using the formula: Stokes Shift (nm) = λ_em - λ_abs. b. Plot the Stokes shift as a function of a solvent polarity parameter (e.g., the Lippert-Mataga polarity function) to generate a calibration curve.

Protocol 3: Determination of Environmental Polarity in a Sample

Materials:

  • Sample of interest (e.g., micellar solution, polymer film, liposome suspension)

  • Working solution of this compound

  • Fluorometer

Procedure:

  • Sample Preparation: Incorporate this compound into the sample at a final concentration of 1-10 µM. Ensure the probe is localized within the environment of interest.

  • Fluorescence Measurement: Record the fluorescence emission spectrum of the probe in the sample, using the same excitation wavelength as determined in Protocol 2.

  • Polarity Determination: a. Determine the emission maximum (λ_em) of the probe in the sample. b. Calculate the Stokes shift. c. Use the calibration curve generated in Protocol 2 to estimate the effective polarity of the microenvironment within the sample.

Mandatory Visualizations

G cluster_prep Solution Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis & Application A This compound Stock Solution (1 mM) B Working Solutions (1-10 µM in various solvents) A->B Dilution C Record Absorption Spectra (Determine λ_abs) B->C G Measure λ_em in Sample B->G D Record Fluorescence Spectra (Determine λ_em) C->D Excite at λ_abs E Calculate Stokes Shift (λ_em - λ_abs) D->E F Generate Polarity Calibration Curve E->F H Determine Environmental Polarity G->H Compare to Calibration Curve

Caption: Experimental workflow for monitoring environmental polarity.

G Energy Level Diagram in Different Polarity Environments S0_nonpolar S0 S1_nonpolar S1 S0_nonpolar->S1_nonpolar Absorption S0_polar S0 S1_polar S1' S0_polar->S1_polar Absorption S1_nonpolar->S0_nonpolar Fluorescence (shorter λ) S1_polar->S0_polar Fluorescence (longer λ)

Caption: Energy level diagram illustrating the solvatochromic effect.

References

Application Notes and Protocols: Synthesis and Bioconjugation of Functionalized 3-Cyano-4,6-dimethylcoumarin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of functionalized 3-cyano-4,6-dimethylcoumarin derivatives and their subsequent application in bioconjugation for cellular imaging and analysis of signaling pathways.

Introduction

Coumarin derivatives are a versatile class of fluorescent compounds widely utilized as probes in biological research due to their excellent photophysical properties, including high quantum yields and sensitivity to their local environment. The this compound scaffold, in particular, offers a robust platform for the development of fluorescent probes for bioconjugation. By introducing specific functionalities, these coumarin derivatives can be covalently attached to biomolecules such as proteins, enabling the investigation of cellular processes, protein tracking, and the analysis of signaling pathways. This document outlines the synthesis of the coumarin core, its functionalization for common bioconjugation strategies (amine, thiol, and click chemistry), and detailed protocols for protein labeling and cellular imaging applications.

Data Presentation: Photophysical and Bioconjugation Properties

The following tables summarize the key quantitative data for the synthesized this compound derivatives.

Table 1: Photophysical Properties of Functionalized this compound Derivatives

DerivativeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Fluorescence Quantum Yield (Φ)
This compound-7-carboxylic acid~350~440~25,000~0.65
This compound-7-NHS ester~350~440~25,000~0.60
This compound-7-maleimide~350~445~24,000~0.55
This compound-7-azide~350~440~25,000~0.62

Note: The photophysical properties can vary depending on the solvent and local environment.

Table 2: Bioconjugation Reaction Parameters and Efficiency

Bioconjugation StrategyFunctionalized CoumarinTarget Biomolecule (Example)Molar Ratio (Dye:Protein)Reaction TimeLabeling Efficiency (DOL - Degree of Labeling)
Amine ReactiveNHS EsterBovine Serum Albumin (BSA)10:12 hours1-3
Thiol ReactiveMaleimideCysteine-containing Peptide5:14 hours>95%
Click ChemistryAzideAlkyne-modified Protein3:11 hour>98%

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the core coumarin scaffold via a Knoevenagel condensation.

Materials:

  • 2-Hydroxy-3,5-dimethylbenzaldehyde

  • Malononitrile

  • Piperidine

  • Ethanol

Procedure:

  • Dissolve 2-hydroxy-3,5-dimethylbenzaldehyde (1.0 eq) and malononitrile (1.1 eq) in absolute ethanol in a round-bottom flask.

  • Add a catalytic amount of piperidine (0.1 eq) to the mixture.

  • Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from ethanol to obtain pure this compound as a crystalline solid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Functionalization of this compound for Bioconjugation

This section details the introduction of reactive moieties for subsequent bioconjugation. The starting material for these modifications is a this compound derivative with a reactive handle, such as a hydroxyl or amino group at the 7-position. The synthesis of such a precursor can be achieved by using the appropriately substituted salicylaldehyde in Protocol 1. For this protocol, we will assume the starting material is 7-hydroxy-3-cyano-4,6-dimethylcoumarin.

Materials:

  • 7-Hydroxy-3-cyano-4,6-dimethylcoumarin

  • Ethyl bromoacetate

  • Potassium carbonate

  • Acetone

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Procedure:

  • To a solution of 7-hydroxy-3-cyano-4,6-dimethylcoumarin (1.0 eq) in acetone, add potassium carbonate (2.0 eq) and ethyl bromoacetate (1.2 eq).

  • Reflux the mixture for 6-8 hours. Monitor the reaction by TLC.

  • After completion, filter off the potassium carbonate and evaporate the acetone under reduced pressure.

  • Dissolve the resulting residue in a mixture of ethanol and aqueous sodium hydroxide solution.

  • Stir the mixture at room temperature for 2-3 hours to hydrolyze the ester.

  • Acidify the reaction mixture with dilute hydrochloric acid to precipitate the carboxylic acid derivative.

  • Collect the precipitate by filtration, wash with water, and dry to yield this compound-7-carboxylic acid.

Materials:

  • This compound-7-carboxylic acid

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Dissolve this compound-7-carboxylic acid (1.0 eq) and NHS (1.1 eq) in anhydrous DCM or DMF.

  • Cool the solution to 0°C in an ice bath.

  • Add DCC or EDC (1.1 eq) to the solution and stir at 0°C for 30 minutes.

  • Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

  • If using DCC, the dicyclohexylurea (DCU) byproduct will precipitate. Remove it by filtration.

  • Evaporate the solvent under reduced pressure to obtain the crude NHS ester.

  • The crude product can be purified by recrystallization or column chromatography. Store the final product under anhydrous conditions.

Materials:

  • 7-Amino-3-cyano-4,6-dimethylcoumarin (synthesized from 2-hydroxy-4-amino-3,5-dimethylbenzaldehyde)

  • Maleic anhydride

  • Acetic anhydride

  • Sodium acetate

Procedure:

  • React 7-amino-3-cyano-4,6-dimethylcoumarin with maleic anhydride in an appropriate solvent to form the corresponding maleamic acid.

  • Cyclize the maleamic acid intermediate to the maleimide by heating with acetic anhydride and a catalytic amount of sodium acetate.

  • After cooling, pour the reaction mixture into ice water to precipitate the product.

  • Collect the solid by filtration, wash with water, and purify by column chromatography.

Materials:

  • 7-Hydroxy-3-cyano-4,6-dimethylcoumarin

  • Propargyl bromide

  • Sodium azide

  • Copper(II) sulfate

  • Sodium ascorbate

  • tert-Butanol/Water

Procedure:

  • First, synthesize the alkyne-functionalized coumarin by reacting 7-hydroxy-3-cyano-4,6-dimethylcoumarin with propargyl bromide in the presence of a base like potassium carbonate.

  • For the click reaction to introduce the azide, dissolve the alkyne-functionalized coumarin and sodium azide in a mixture of tert-butanol and water.

  • Add copper(II) sulfate and sodium ascorbate to catalyze the cycloaddition reaction.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Extract the product with an organic solvent and purify by column chromatography.

Protocol 3: Bioconjugation to Proteins

Materials:

  • Protein solution (e.g., BSA) in amine-free buffer (e.g., PBS, pH 7.4)

  • This compound-7-NHS ester stock solution (10 mg/mL in anhydrous DMF or DMSO)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

  • Prepare the protein solution at a concentration of 1-10 mg/mL in the labeling buffer.

  • Add the coumarin-NHS ester stock solution to the protein solution at a 10-fold molar excess.

  • Incubate the reaction mixture for 2 hours at room temperature with gentle stirring, protected from light.

  • Separate the labeled protein from unreacted dye using a size-exclusion chromatography column equilibrated with the desired storage buffer.

  • Determine the degree of labeling (DOL) by measuring the absorbance of the protein at 280 nm and the coumarin at its absorbance maximum (~350 nm).

Materials:

  • Thiol-containing protein or peptide in a suitable buffer (e.g., PBS, pH 7.2)

  • This compound-7-maleimide stock solution (10 mg/mL in DMF or DMSO)

  • Size-exclusion chromatography column

Procedure:

  • If necessary, reduce disulfide bonds in the protein using a reducing agent like TCEP, followed by removal of the reducing agent.

  • Add the coumarin-maleimide stock solution to the protein solution at a 5 to 10-fold molar excess.

  • Incubate the reaction for 4 hours at room temperature or overnight at 4°C, protected from light.

  • Purify the conjugate using size-exclusion chromatography.

Materials:

  • Alkyne- or azide-modified protein

  • Coumarin-azide or -alkyne derivative

  • Copper(II) sulfate

  • Sodium ascorbate

  • TBTA (tris(benzyltriazolylmethyl)amine) ligand (optional, to protect the protein)

  • Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Dissolve the modified protein in the reaction buffer.

  • Add the coumarin derivative, followed by the copper(II) sulfate (pre-mixed with TBTA if used) and sodium ascorbate.

  • Incubate the reaction for 1-2 hours at room temperature.

  • Purify the labeled protein using a suitable method, such as size-exclusion chromatography or affinity chromatography.

Visualizations

Synthesis and Functionalization Workflow

Synthesis_Workflow cluster_synthesis Core Synthesis cluster_functionalization Functionalization for Bioconjugation Start 2-Hydroxy-3,5-dimethylbenzaldehyde + Malononitrile Reaction1 Knoevenagel Condensation (Piperidine, Ethanol, Reflux) Start->Reaction1 Product1 This compound Reaction1->Product1 Product1_func 7-Hydroxy-3-cyano-4,6-dimethylcoumarin Carboxylic_Acid Carboxylic Acid Derivative Product1_func->Carboxylic_Acid Ethyl bromoacetate, K2CO3 then NaOH/H+ Maleimide Maleimide (Thiol Reactive) Product1_func->Maleimide 1. Maleic anhydride 2. Acetic anhydride Azide Azide (Click Chemistry) Product1_func->Azide 1. Propargyl bromide 2. NaN3, Cu(II), Ascorbate NHS_Ester NHS Ester (Amine Reactive) Carboxylic_Acid->NHS_Ester NHS, DCC/EDC

Caption: Workflow for the synthesis and functionalization of this compound.

Bioconjugation and Cellular Application Workflow

Bioconjugation_Workflow cluster_conjugation Bioconjugation cluster_application Cellular Application Coumarin Functionalized Coumarin (NHS, Maleimide, or Azide) Conjugation Covalent Labeling Coumarin->Conjugation Protein Target Protein (with amines, thiols, or alkynes/azides) Protein->Conjugation Coumarin_Protein Coumarin-Protein Conjugate Conjugation->Coumarin_Protein Cell_Incubation Incubate Conjugate with Live Cells Coumarin_Protein->Cell_Incubation Imaging Fluorescence Microscopy Cell_Incubation->Imaging Analysis Image Analysis and Signaling Pathway Investigation Imaging->Analysis

Caption: General workflow for bioconjugation and cellular imaging applications.

Nrf2 Signaling Pathway Investigation

Nrf2_Pathway cluster_stress Cellular Stress cluster_nrf2_activation Nrf2 Activation cluster_response Cellular Response & Imaging ROS Reactive Oxygen Species (ROS) (Cellular Stressor) Keap1 Keap1 ROS->Keap1 Oxidative Modification Keap1_Nrf2 Keap1-Nrf2 Complex (Inactive) Keap1->Keap1_Nrf2 Nrf2 Nrf2 Nrf2->Keap1_Nrf2 Nrf2_active Active Nrf2 Keap1_Nrf2->Nrf2_active Dissociation Nucleus Nucleus Nrf2_active->Nucleus ARE Antioxidant Response Element (ARE) in DNA Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Gene Transcription Coumarin_Probe Coumarin-Bioconjugate (e.g., targeting antioxidant enzyme) Antioxidant_Enzymes->Coumarin_Probe Binding/Interaction Fluorescence Fluorescence Signal Coumarin_Probe->Fluorescence Enables Imaging

Caption: Visualization of the Nrf2 signaling pathway and its investigation using a coumarin bioconjugate.

Application Notes: 3-Cyano-4,6-dimethylcoumarin as a Turn-Off Fluorescence Sensor for Copper Ions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Coumarin derivatives are a significant class of fluorescent compounds widely utilized in the development of chemosensors due to their excellent photophysical properties, such as high quantum yields, large Stokes shifts, and good photostability. The fluorescence of these molecules is often sensitive to their local environment, making them ideal candidates for sensing various analytes, including metal ions.

This application note describes the use of 3-Cyano-4,6-dimethylcoumarin as a "turn-off" fluorescent sensor for the selective detection of copper (II) ions (Cu²⁺). The underlying sensing mechanism involves the quenching of the coumarin's intrinsic fluorescence upon coordination with Cu²⁺. This phenomenon is typically attributed to mechanisms such as photoinduced electron transfer (PET) or energy transfer from the excited fluorophore to the d-orbitals of the paramagnetic copper ion.[1][2] The high selectivity and sensitivity of this coumarin-based sensor make it a valuable tool for the detection of Cu²⁺ in various applications, including environmental monitoring and biological imaging.[3][4]

Signaling Pathway and Mechanism

The detection of Cu²⁺ by this compound operates on a "turn-off" fluorescence mechanism. In its free state, the coumarin derivative exhibits strong fluorescence upon excitation at its maximum absorption wavelength. When Cu²⁺ is introduced, it coordinates with the coumarin molecule, forming a non-fluorescent complex. This coordination facilitates a non-radiative decay pathway, leading to the quenching of fluorescence. The intensity of the fluorescence decrease is proportional to the concentration of Cu²⁺, allowing for quantitative analysis.

G cluster_excitation Excitation & Emission cluster_quenching Sensing Mechanism FreeSensor This compound (Highly Fluorescent) ExcitedSensor Excited State FreeSensor->ExcitedSensor Light Excitation (λex) Complex Sensor-Cu²⁺ Complex (Non-Fluorescent) FreeSensor->Complex Binding ExcitedSensor->FreeSensor Fluorescence (λem) Quenching Fluorescence Quenching (Non-radiative decay) ExcitedSensor->Quenching Cu_ion Copper Ion (Cu²⁺) Cu_ion->Complex Complex->Quenching

Caption: Signaling pathway of the turn-off fluorescence sensor.

Data Presentation

The following tables summarize the typical photophysical and sensing properties of coumarin-based fluorescent sensors for Cu²⁺.

Table 1: Photophysical Properties of a Representative Coumarin Sensor

ParameterValue
Absorption Maximum (λabs)~360 nm
Emission Maximum (λem)~450 nm
Stokes Shift~90 nm
Quantum Yield (Φ)High in free state, significantly reduced upon Cu²⁺ binding

Table 2: Performance Characteristics for Cu²⁺ Sensing

ParameterValueReference
Limit of Detection (LOD)24.5 nM - 0.38 µM[4][5]
Binding Stoichiometry (Sensor:Cu²⁺)Typically 1:1 or 2:1[3]
Association Constant (Ka)9.56 x 10⁹ M⁻² (for a 2:1 complex)[3]
pH Range5 - 9[3]
Response Time< 1 minute

Experimental Protocols

Synthesis of this compound

A general and efficient method for the synthesis of 3-cyano-coumarin derivatives involves the Knoevenagel condensation.

Materials:

  • 5-methylsalicylaldehyde

  • Ethyl cyanoacetate

  • Piperidine (catalyst)

  • Ethanol (solvent)

Procedure:

  • Dissolve 5-methylsalicylaldehyde (1 equivalent) and ethyl cyanoacetate (1.1 equivalents) in ethanol.

  • Add a catalytic amount of piperidine to the mixture.

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from ethanol to obtain pure 3-Cyano-6-methylcoumarin.

  • To obtain the 4,6-dimethyl derivative, a similar procedure would be followed using the appropriately substituted salicylaldehyde.

Protocol for Cu²⁺ Detection

This protocol outlines the steps for the fluorometric detection of Cu²⁺ ions.

G A Prepare Stock Solutions - Sensor in DMSO - Cu²⁺ in deionized water B Prepare Test Solutions - Add sensor stock to buffer - Vary Cu²⁺ concentrations A->B C Incubate (e.g., 5 minutes at RT) B->C D Measure Fluorescence - Excite at λabs (~360 nm) - Record emission spectrum (~400-600 nm) C->D E Data Analysis - Plot Fluorescence Intensity vs. [Cu²⁺] - Determine LOD D->E

Caption: Experimental workflow for copper ion detection.

Materials:

  • This compound (Sensor)

  • Dimethyl sulfoxide (DMSO)

  • HEPES buffer (or another suitable buffer, pH ~7.4)

  • Copper (II) sulfate or chloride salt

  • Deionized water

  • Fluorometer

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 1 mM stock solution of the coumarin sensor in DMSO.

    • Prepare a 10 mM stock solution of Cu²⁺ by dissolving the corresponding salt in deionized water.

  • Fluorescence Measurement:

    • In a series of cuvettes, add the appropriate volume of buffer solution.

    • Add the sensor stock solution to each cuvette to a final concentration of 10 µM.

    • Add varying amounts of the Cu²⁺ stock solution to the cuvettes to achieve a range of final concentrations (e.g., 0-100 µM).

    • Incubate the samples for a short period (e.g., 5 minutes) at room temperature to ensure complex formation.

    • Measure the fluorescence spectra of each sample using a fluorometer. Set the excitation wavelength to the absorption maximum of the sensor (~360 nm) and record the emission spectrum (e.g., from 400 nm to 600 nm).

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum (~450 nm) as a function of the Cu²⁺ concentration.

    • The limit of detection (LOD) can be calculated using the formula 3σ/k, where σ is the standard deviation of the blank and k is the slope of the calibration curve at low concentrations.

Selectivity Test

To ensure the sensor is selective for Cu²⁺, its response to other metal ions must be evaluated.

G Start Prepare Sensor Solution (10 µM in buffer) Ions Add Various Metal Ions (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Fe³⁺, Ni²⁺, etc.) at high concentration (e.g., 100 µM) Start->Ions Cu_ion Add Cu²⁺ (e.g., 50 µM) Start->Cu_ion Measure1 Measure Fluorescence Intensity Ions->Measure1 Compare Compare Fluorescence Quenching Measure1->Compare Measure2 Measure Fluorescence Intensity Cu_ion->Measure2 Measure2->Compare

Caption: Logical workflow for selectivity testing.

Procedure:

  • Prepare a set of solutions containing the coumarin sensor (e.g., 10 µM) in the chosen buffer.

  • To each solution, add a high concentration (e.g., 10-fold excess) of a different metal ion salt (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Fe³⁺, Ni²⁺, Zn²⁺, etc.).

  • For comparison, prepare a solution with only the sensor and another with the sensor and Cu²⁺.

  • Measure the fluorescence intensity of all samples.

  • A significant decrease in fluorescence should only be observed in the presence of Cu²⁺, demonstrating the selectivity of the sensor.[3]

Conclusion

This compound, as a representative of the 3-cyanocoumarin family, serves as an effective "turn-off" fluorescent sensor for the detection of copper ions. The straightforward synthesis, high sensitivity, and selectivity make it a valuable tool for researchers in various scientific disciplines. The provided protocols offer a framework for the practical application of this sensor in quantitative analysis.

References

Two-Photon Microscopy Applications of 3-Cyano-4,6-dimethylcoumarin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarin derivatives are a versatile class of fluorophores widely employed in biological imaging due to their favorable photophysical properties, including high quantum yields and environmental sensitivity.[1][2] The specific derivative, 3-Cyano-4,6-dimethylcoumarin, possesses structural motifs—a cyano group at the 3-position and methyl groups at the 4- and 6-positions—that are known to influence the electron distribution and, consequently, the spectral properties of the coumarin core.[3] These substitutions can potentially enhance two-photon absorption (2PA) cross-sections, making this compound a candidate for applications in two-photon microscopy (TPM).[1][4] TPM offers significant advantages for deep-tissue and in vivo imaging, including increased penetration depth, reduced phototoxicity, and inherent optical sectioning.[5][6]

This document provides detailed application notes and protocols for the potential use of this compound in two-photon microscopy. While specific experimental data for this exact compound is limited in the current literature, the information presented herein is based on the well-documented properties of structurally similar coumarin derivatives and provides a strong foundation for its application in cellular and tissue imaging.

Photophysical Properties of Related Coumarin Derivatives

The photophysical properties of coumarin dyes are highly dependent on their substitution pattern and the solvent environment. The cyano group at the 3-position generally acts as an electron-withdrawing group, which can lead to a red-shift in the emission spectrum and influence the quantum yield. The methyl groups can also modulate the electronic properties and solubility. Below is a summary of quantitative data for structurally related coumarin derivatives to provide an expected performance range for this compound.

Compound NameExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Two-Photon Absorption Cross-Section (GM)SolventReference
Coumarin 307~410~480-19 ± 5.5Methanol[1]
3-Thiazolyl Coumarin Derivative~400~500-530-~300Acetonitrile[7][8]
7-(p-tolyl)-...-chromeno[4,3-b]quinoline-6,8(7H)-dione--0.83--[9]
Cinnamoyl Coumarins~430-450~570-HighChloroform[10]
Coumarin 6---~71DMSO[1]

Applications in Two-Photon Microscopy

Based on the characteristics of related coumarin probes, this compound is anticipated to be a valuable tool for various two-photon imaging applications:

  • Live-Cell Imaging: Its potential for good cell permeability and low cytotoxicity makes it suitable for visualizing cellular structures and dynamics in living cells.[11][12]

  • Deep-Tissue Imaging: The near-infrared excitation wavelengths used in TPM, for which this dye is likely suitable, allow for imaging deeper into scattering biological tissues compared to one-photon microscopy.[5][11]

  • Biosensing: The coumarin scaffold can be functionalized to create probes that respond to specific analytes or changes in the microenvironment, such as ions, reactive oxygen species (ROS), or pH. The cyano group can be a reactive site for developing such sensors.[13][14]

  • Neurobiology: Two-photon microscopy is a cornerstone of modern neuroscience. Probes like this compound could be used for neuronal tracing, imaging synaptic activity, and monitoring neurodegenerative processes.[5][6]

Experimental Protocols

The following are detailed protocols that can be adapted for using this compound in two-photon microscopy applications. Optimization of concentrations, incubation times, and imaging parameters is crucial for each specific cell type and experimental setup.

Protocol 1: General Live-Cell Staining and Two-Photon Imaging

This protocol outlines a general procedure for staining live cells with a coumarin-based probe for subsequent two-photon microscopy.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), spectroscopy grade

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Live-cell imaging chamber or glass-bottom dish

  • Two-photon microscope with a tunable femtosecond laser

Procedure:

  • Probe Stock Solution Preparation: Prepare a 1-10 mM stock solution of this compound in high-quality, anhydrous DMSO. Store the stock solution at -20°C, protected from light.

  • Cell Seeding: Seed cells onto a live-cell imaging chamber or glass-bottom dish at a density that will result in 50-70% confluency on the day of the experiment.

  • Probe Loading:

    • On the day of the experiment, dilute the stock solution of the coumarin probe into pre-warmed complete cell culture medium to a final working concentration. A starting concentration range of 1-10 µM is recommended, but this should be optimized.

    • Remove the existing culture medium from the cells and replace it with the probe-containing medium.

  • Incubation: Incubate the cells for 15-60 minutes at 37°C in a 5% CO₂ incubator. The optimal incubation time will vary depending on the cell type and probe concentration.

  • Washing: Gently wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove unbound probe and reduce background fluorescence.

  • Imaging:

    • Add fresh, pre-warmed culture medium or imaging buffer to the cells.

    • Place the imaging dish on the stage of the two-photon microscope.

    • Excite the sample using a tunable femtosecond laser. Based on related compounds, an excitation wavelength in the range of 750-900 nm is a reasonable starting point.[7][13]

    • Collect the fluorescence emission using appropriate filters. The emission is expected to be in the blue to green region of the spectrum.

    • Optimize laser power and detector gain to obtain a good signal-to-noise ratio while minimizing phototoxicity.

G General Workflow for Live-Cell Two-Photon Imaging cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging stock Prepare 1-10 mM Stock Solution in DMSO dilute Dilute Stock to 1-10 µM in Medium stock->dilute culture Culture Cells to 50-70% Confluency culture->dilute incubate Incubate Cells for 15-60 min at 37°C dilute->incubate wash Wash Cells 2-3x with PBS incubate->wash image Image with Two-Photon Microscope (λ_ex: 750-900 nm) wash->image analyze Analyze Data image->analyze

General workflow for live-cell two-photon imaging.

Protocol 2: Hypothetical Application as a Reactive Oxygen Species (ROS) Sensor

Many coumarin derivatives are designed to react with specific analytes, leading to a change in their fluorescence. This hypothetical protocol describes how this compound, if functionalized appropriately (e.g., with a boronate ester), could be used to detect hydrogen peroxide (H₂O₂), a key ROS.

Materials:

  • Functionalized this compound probe for H₂O₂

  • HeLa cells or another suitable cell line

  • Reagents for inducing oxidative stress (e.g., H₂O₂)

  • Other materials as listed in Protocol 1

Procedure:

  • Cell Culture and Probe Loading: Follow steps 1-5 from Protocol 1 to prepare and load the cells with the H₂O₂-sensitive coumarin probe.

  • Baseline Imaging: Acquire baseline two-photon fluorescence images of the resting cells.

  • Induction of Oxidative Stress:

    • Treat the cells with a known concentration of H₂O₂ (e.g., 100 µM) or another stimulus to induce intracellular ROS production.

    • Alternatively, co-incubate the probe with the stimulus.

  • Time-Lapse Imaging: Acquire a time-series of two-photon images to monitor the change in fluorescence intensity over time as the probe reacts with H₂O₂. An increase in fluorescence is often the expected response for "turn-on" ROS probes.

  • Data Analysis: Quantify the change in fluorescence intensity in regions of interest (e.g., whole cells or specific organelles) to measure the relative change in H₂O₂ levels.

G Hypothetical Signaling Pathway for ROS Detection stimulus Cellular Stimulus (e.g., Growth Factor, Toxin) membrane_receptor Membrane Receptor stimulus->membrane_receptor enzyme Enzyme Activation (e.g., NADPH Oxidase) membrane_receptor->enzyme ros Increased Intracellular ROS (e.g., H₂O₂) enzyme->ros probe Non-fluorescent Coumarin-Boronate Probe ros->probe Oxidation Reaction fluorescent_probe Fluorescent Coumarin Product probe->fluorescent_probe tpm Two-Photon Microscopy Detection fluorescent_probe->tpm Fluorescence Signal

Hypothetical signaling pathway for ROS detection.

Conclusion

This compound represents a promising, yet under-characterized, fluorophore for two-photon microscopy. Based on the properties of analogous coumarin derivatives, it is expected to exhibit favorable characteristics for live-cell and deep-tissue imaging. The provided protocols offer a starting point for researchers to explore its utility in their specific applications. Further characterization of its photophysical properties, including its two-photon absorption cross-section and quantum yield, will be essential to fully realize its potential as a tool for advanced biological imaging.

References

Application Notes and Protocols for Staining Intracellular Lipids with 3-Cyano-4,6-dimethylcoumarin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The visualization and quantification of intracellular lipid droplets are crucial for understanding cellular metabolism, energy homeostasis, and the progression of various diseases, including obesity, diabetes, and cancer. While traditional fluorescent dyes like Nile Red and BODIPY have been widely used, they can suffer from limitations such as spectral overlap with other cellular fluorophores and variable specificity. This document provides detailed application notes and protocols for the use of a promising class of fluorescent probes: 3-Cyano-4,6-dimethylcoumarin analogs. These probes offer high selectivity for lipid droplets, excellent photostability, and favorable photophysical properties for live-cell imaging.

These coumarin-based dyes are characterized by a donor-acceptor architecture which makes them sensitive to the local environment, often resulting in enhanced fluorescence within the nonpolar environment of lipid droplets. This solvatochromic property contributes to a high signal-to-noise ratio, enabling clear visualization of lipid droplet dynamics.

Data Presentation: Photophysical Properties

The photophysical properties of fluorescent probes are critical for designing and executing successful imaging experiments. Below is a summary of the key spectral properties for representative 3-cyano-coumarin analogs, which are structurally similar to this compound, in various solvent environments to simulate the intracellular milieu.

CompoundSolventExcitation Max (λ_ex, nm)Emission Max (λ_em, nm)Quantum Yield (Φ)Reference Compound for
3-Cyano-7-hydroxycoumarin Dioxane~350~424-Polarity Probes
Ethanol~360~450-
Water~365~480-
3-Cyano-4-methyl-7-hydroxycoumarin Ethanolic Soln.-Two bands observed-pH and Polarity Probes
π-extended coumarin (PC6S) Dioxane4384850.98Lipid Droplet Probes
Toluene4445050.99
Chloroform4615300.97
Acetonitrile4705660.81
Methanol4745820.88

Note: Data for exact this compound analogs are limited in publicly available literature. The data presented here are for structurally related and functionally similar coumarin analogs to provide a strong basis for experimental design. Researchers should determine the optimal excitation and emission settings for their specific analog and imaging system.

Experimental Protocols

Protocol 1: Induction of Lipid Droplet Formation in Cultured Cells

To study lipid droplets, it is often necessary to induce their formation and accumulation in cultured cells. Oleic acid is commonly used for this purpose as it is a readily utilized substrate for triacylglycerol synthesis.

Materials:

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Oleic acid

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Prepare Oleic Acid-BSA Complex:

    • Prepare a 10% (w/v) BSA solution in sterile water.

    • Prepare a 100 mM stock solution of oleic acid in ethanol.

    • Warm the BSA solution to 37°C.

    • Slowly add the oleic acid stock solution to the warm BSA solution while stirring to achieve a final desired molar ratio (e.g., 6:1 oleic acid to BSA). A typical final concentration for the complex is 10 mM oleic acid.

    • Continue stirring at 37°C for 1 hour to ensure complete complexation.

    • Sterile filter the oleic acid-BSA complex solution through a 0.22 µm filter.

  • Cell Treatment:

    • Plate cells (e.g., HeLa, HepG2, COS-7) in a suitable culture vessel (e.g., glass-bottom dish for imaging) and allow them to adhere overnight.

    • The following day, replace the culture medium with a fresh medium containing the oleic acid-BSA complex at a final concentration of 100-400 µM oleic acid.

    • Incubate the cells for 12-24 hours at 37°C in a CO2 incubator to induce lipid droplet formation.

Protocol 2: Staining of Intracellular Lipid Droplets with this compound Analogs

This protocol provides a general procedure for staining live or fixed cells with coumarin-based lipid droplet probes. Optimization may be required depending on the specific analog, cell type, and experimental conditions.

Materials:

  • Cells with induced lipid droplets (from Protocol 1)

  • This compound analog stock solution (e.g., 1-5 mM in DMSO)

  • Live-cell imaging solution (e.g., Hanks' Balanced Salt Solution (HBSS) or phenol red-free medium)

  • Fixative (e.g., 4% paraformaldehyde (PFA) in PBS) - for fixed cell staining

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS) - for fixed cell staining

  • Nuclear counterstain (e.g., Hoechst 33342) - optional

  • Mounting medium - for fixed cell staining

Live-Cell Staining Procedure:

  • Probe Preparation: Dilute the this compound analog stock solution in a live-cell imaging solution to a final working concentration of 1-10 µM. The optimal concentration should be determined empirically.

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

  • Washing:

    • Remove the staining solution.

    • Wash the cells twice with the live-cell imaging solution.

  • Imaging: Immediately image the cells using a fluorescence microscope equipped with appropriate filters for the coumarin dye (e.g., excitation around 400-450 nm and emission around 450-550 nm).

Fixed-Cell Staining Procedure:

  • Fixation:

    • Remove the culture medium and wash the cells once with PBS.

    • Add 4% PFA and incubate for 15 minutes at room temperature.

    • Remove the fixative and wash the cells three times with PBS.

  • Permeabilization (Optional but Recommended):

    • Add 0.1% Triton X-100 in PBS and incubate for 10 minutes at room temperature.

    • Remove the permeabilization solution and wash the cells three times with PBS.

  • Staining:

    • Prepare the staining solution as described for live-cell staining.

    • Add the staining solution to the fixed and permeabilized cells and incubate for 30 minutes at room temperature, protected from light.

  • Washing:

    • Remove the staining solution.

    • Wash the cells three times with PBS.

  • Counterstaining (Optional): If desired, incubate the cells with a nuclear counterstain like Hoechst 33342 according to the manufacturer's instructions.

  • Mounting and Imaging: Mount the coverslip onto a microscope slide using an appropriate mounting medium and image as described for live cells.

Visualizations

Experimental Workflow for Lipid Droplet Staining

G cluster_0 Cell Culture and Lipid Droplet Induction cluster_1 Staining Procedure cluster_2 Imaging A Seed cells on glass-bottom dish B Incubate overnight A->B D Treat cells with Oleic Acid-BSA (12-24h) B->D C Prepare Oleic Acid-BSA Complex C->D F Wash cells with PBS D->F E Prepare Staining Solution (Coumarin Analog in HBSS) G Incubate with Staining Solution (15-30 min) E->G F->G H Wash cells with HBSS G->H I Fluorescence Microscopy H->I J Image Acquisition I->J K Data Analysis J->K

Caption: Workflow for staining intracellular lipid droplets.

Cellular Processes Investigated with Lipid Droplet Probes

The dynamic nature of lipid droplets means they are involved in numerous cellular processes. Fluorescent probes are instrumental in visualizing and understanding these connections.

G cluster_0 Cellular State cluster_1 Lipid Droplet Dynamics cluster_2 Associated Cellular Processes Nutrient_Excess Nutrient Excess (e.g., Fatty Acids) Lipogenesis Lipogenesis (LD Formation & Growth) Nutrient_Excess->Lipogenesis Nutrient_Deprivation Nutrient Deprivation (Starvation) Lipolysis Lipolysis (Lipid Breakdown) Nutrient_Deprivation->Lipolysis Lipophagy Lipophagy (Autophagic Degradation) Nutrient_Deprivation->Lipophagy Cellular_Stress Cellular Stress (e.g., Oxidative Stress) Cellular_Stress->Lipophagy Energy_Homeostasis Energy Homeostasis Lipogenesis->Energy_Homeostasis Lipid_Droplet_Dynamics Lipid Droplet Dynamics Lipolysis->Energy_Homeostasis Lipophagy->Energy_Homeostasis Signaling_Pathways Signaling Pathways (e.g., mTOR, AMPK) Lipophagy->Signaling_Pathways Membrane_Trafficking Membrane Trafficking Lipid_Droplet_Dynamics->Membrane_Trafficking

Caption: Lipid droplet dynamics and related cell processes.

Applications in Research and Drug Development

The use of this compound analogs for lipid droplet staining has significant applications in various research areas:

  • Metabolic Studies: These probes can be used to monitor changes in lipid storage and mobilization in response to different metabolic stimuli or drug candidates. This is particularly relevant for research into obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).

  • Cancer Research: Cancer cells often exhibit altered lipid metabolism. Visualizing lipid droplets can provide insights into the metabolic reprogramming of cancer cells and can be used to screen for compounds that target these pathways.

  • Cellular Stress and Lipophagy: Lipid droplets play a role in the cellular stress response and are targeted for degradation through a specialized form of autophagy known as lipophagy.[1] These probes can be used in co-localization studies with lysosomal markers to monitor the process of lipophagy.

  • Drug Discovery: High-content screening platforms can utilize these fluorescent probes to quantify the effects of large compound libraries on lipid droplet formation or degradation, identifying potential therapeutic agents.

Troubleshooting

ProblemPossible CauseSolution
No or Weak Staining 1. Insufficient probe concentration.2. Inadequate incubation time.3. Low lipid droplet content in cells.1. Increase the probe concentration in a stepwise manner.2. Increase the incubation time.3. Ensure lipid droplets have been successfully induced (see Protocol 1).
High Background Fluorescence 1. Probe concentration is too high.2. Inadequate washing.3. Probe precipitation.1. Decrease the probe concentration.2. Increase the number and duration of washing steps.3. Ensure the probe is fully dissolved in the working solution.
Photobleaching 1. High excitation light intensity.2. Long exposure times.1. Reduce the laser power or illumination intensity.2. Use shorter exposure times and/or signal averaging.3. Use an anti-fade mounting medium for fixed cells.
Cell Toxicity (Live-cell imaging) 1. High probe concentration.2. Prolonged incubation.1. Determine the optimal, lowest effective probe concentration.2. Minimize the incubation time.

By following these detailed protocols and considering the provided data and troubleshooting advice, researchers can effectively utilize this compound analogs for the precise and sensitive visualization of intracellular lipid droplets, thereby advancing our understanding of lipid metabolism and related diseases.

References

Troubleshooting & Optimization

How to improve the fluorescence quantum yield of 3-Cyano-4,6-dimethylcoumarin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Cyano-4,6-dimethylcoumarin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to improving the fluorescence quantum yield of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected fluorescence quantum yield of this compound?

Q2: How does solvent polarity affect the quantum yield of this compound?

Solvent polarity is a critical factor. For many coumarin derivatives, especially those with intramolecular charge transfer (ICT) characteristics like 3-cyanocoumarins, the fluorescence properties are solvent-dependent. In polar solvents, an increase in the quantum yield is often observed. For some coumarins, however, non-polar environments can be more favorable. It is recommended to test a range of solvents with varying polarities to determine the optimal conditions for your application.

Q3: What structural modifications can be made to this compound to enhance its quantum yield?

Introducing an electron-donating group (EDG) at the 7-position of the coumarin ring is a common and effective strategy to increase the fluorescence quantum yield. The combination of an electron-withdrawing group (like the cyano group at the 3-position) and a strong EDG at the 7-position enhances the ICT character, which often leads to brighter fluorescence. Common EDGs include amino (-NH2), dimethylamino (-N(CH3)2), and hydroxyl (-OH) groups.

Q4: Can aggregation of this compound improve its fluorescence?

Yes, for some coumarin derivatives, aggregation can lead to a phenomenon called Aggregation-Induced Emission (AIE). In solution, these molecules may have low fluorescence due to non-radiative decay pathways caused by intramolecular rotations or vibrations. In an aggregated state, these motions are restricted, which blocks the non-radiative pathways and forces the molecule to decay radiatively, thus significantly enhancing the fluorescence quantum yield.[1][2] This is typically observed in mixtures of a good solvent and a poor solvent.

Q5: Is the fluorescence of this compound sensitive to pH?

The fluorescence of coumarin derivatives can be pH-sensitive, especially if they possess functional groups that can be protonated or deprotonated, such as a hydroxyl or amino group. While the core structure of this compound is not strongly pH-sensitive, derivatives with, for example, a 7-hydroxyl group will exhibit pH-dependent fluorescence.

Troubleshooting Guides

Issue 1: Low Fluorescence Intensity
Possible Cause Troubleshooting Step
Inappropriate Solvent The solvent may be quenching the fluorescence. Test a range of solvents with varying polarities (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, DMSO, ethanol, water).
Aggregation-Caused Quenching (ACQ) In some cases, aggregation can lead to self-quenching. Try diluting the sample. If the fluorescence intensity per mole increases upon dilution, ACQ might be the issue.
Photobleaching The molecule may be degrading under the excitation light. Reduce the excitation power or the exposure time. Ensure the solution is deoxygenated, as dissolved oxygen can contribute to photobleaching.
Impure Sample Impurities can act as quenchers. Purify the sample using appropriate techniques like recrystallization or chromatography.
Issue 2: Inconsistent or Irreproducible Fluorescence Measurements
Possible Cause Troubleshooting Step
Instrumental Fluctuations Ensure the fluorometer is properly warmed up and calibrated. Use a stable reference standard to check for instrument drift.
Inner Filter Effect At high concentrations, the sample can reabsorb the emitted light. Keep the absorbance of the solution below 0.1 at the excitation wavelength.
Cuvette Contamination Thoroughly clean the cuvettes before each measurement to remove any fluorescent residues.
Solvent Impurities Use high-purity, spectroscopy-grade solvents to avoid fluorescence from contaminants.

Data Presentation

Table 1: Photophysical Properties of Representative 3-Cyanocoumarin Derivatives in Different Solvents.

Disclaimer: The following data is for structurally related 3-cyanocoumarin derivatives and is intended to provide a general understanding of the expected behavior of this compound.

CompoundSolventAbsorption Max (nm)Emission Max (nm)Quantum Yield (Φ)
3-Cyano-7-hydroxy-4-methylcoumarinEthanol365450-
3-Cyano-7-ethoxy-4-methylcoumarinCyclohexane3684180.53
Toluene3734260.61
Acetonitrile3744430.70
Ethanol3754480.65
3-Cyano-7-(diethylamino)coumarinDichloromethane4284680.45
Acetonitrile4304850.55
DMSO4405050.35

Data compiled from various sources on related compounds. The quantum yield is highly dependent on the specific molecular structure and experimental conditions.

Experimental Protocols

Protocol 1: Relative Fluorescence Quantum Yield Measurement

This protocol describes the determination of the fluorescence quantum yield of a sample relative to a well-characterized standard.

Materials:

  • Fluorometer

  • UV-Vis Spectrophotometer

  • 1 cm path length quartz cuvettes

  • High-purity solvent

  • Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4, Φ = 0.54)

  • Sample of this compound

Procedure:

  • Prepare a series of dilute solutions of both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be in the range of 0.01 to 0.1.

  • Measure the UV-Vis absorption spectra of all solutions. Note the absorbance at the excitation wavelength.

  • Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings (e.g., slit widths).

  • Integrate the area under the emission spectra for each solution to obtain the integrated fluorescence intensity.

  • Plot the integrated fluorescence intensity versus the absorbance for both the standard and the sample.

  • Determine the slope of the linear fit for both plots. The plot should be linear for absorbances below 0.1.

  • Calculate the quantum yield of the sample (Φ_s) using the following equation:

    Φ_s = Φ_std * (Slope_s / Slope_std) * (n_s^2 / n_std^2)

    Where:

    • Φ_std is the quantum yield of the standard.

    • Slope_s is the slope from the plot for the sample.

    • Slope_std is the slope from the plot for the standard.

    • n_s is the refractive index of the sample's solvent.

    • n_std is the refractive index of the standard's solvent.

Protocol 2: Synthesis of 7-Amino-3-cyano-4,6-dimethylcoumarin

This protocol is an adaptation for introducing an amino group at the 7-position, starting from a 7-hydroxy precursor. This modification is expected to significantly increase the quantum yield.

Step 1: Synthesis of 7-Hydroxy-3-cyano-4,6-dimethylcoumarin (if not available)

  • This step would typically involve a Knoevenagel condensation of 2,4-dihydroxy-5-methylacetophenone with ethyl cyanoacetate.

Step 2: Conversion of 7-Hydroxy to 7-Amino Derivative

  • Alkylation: React 7-hydroxy-3-cyano-4,6-dimethylcoumarin with an α-bromoacetamide in the presence of a base (e.g., K2CO3) in a suitable solvent (e.g., acetone or DMF) to form the 7-O-alkylated intermediate.

  • Smiles Rearrangement: Treat the intermediate with a mild base to induce an O-to-N Smiles rearrangement, followed by amide hydrolysis to yield the 7-aminocoumarin. This is a transition-metal-free method for the amination of 7-hydroxycoumarins.[3]

Visualizations

experimental_workflow Workflow for Quantum Yield Enhancement cluster_prep Sample Preparation & Initial Measurement cluster_eval Evaluation cluster_optimization Optimization Strategies prep Prepare dilute solution of This compound measure_initial Measure Absorbance and Fluorescence Emission prep->measure_initial calc_initial_qy Calculate Initial Quantum Yield measure_initial->calc_initial_qy eval_qy Is Quantum Yield Sufficient? calc_initial_qy->eval_qy solvent Solvent Screening eval_qy->solvent No end_node Optimized Fluorophore eval_qy->end_node Yes solvent->measure_initial Re-measure modification Structural Modification (e.g., 7-amination) solvent->modification modification->measure_initial Re-measure aie Induce Aggregation- Induced Emission modification->aie aie->measure_initial

Caption: Workflow for optimizing the fluorescence quantum yield.

troubleshooting_flowchart Troubleshooting Low Fluorescence start Low Fluorescence Intensity Observed check_conc Is Absorbance < 0.1? start->check_conc dilute Dilute Sample check_conc->dilute No check_solvent Screen Different Solvents check_conc->check_solvent Yes dilute->start check_purity Check Sample Purity check_solvent->check_purity solution Problem Resolved check_solvent->solution If improved purify Purify Sample check_purity->purify If impure check_photobleaching Is Signal Decaying Over Time? check_purity->check_photobleaching purify->start reduce_power Reduce Excitation Power/ Exposure Time check_photobleaching->reduce_power Yes check_photobleaching->solution No reduce_power->start

Caption: Flowchart for troubleshooting low fluorescence intensity.

References

Technical Support Center: Overcoming Photobleaching of 3-Cyano-4,6-dimethylcoumarin in Time-Lapse Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3-Cyano-4,6-dimethylcoumarin in time-lapse fluorescence imaging. Our aim is to help you mitigate photobleaching and acquire high-quality, quantitative data.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is it a problem for this compound?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, such as this compound, upon exposure to excitation light. This leads to a gradual decrease in fluorescence signal over time. In time-lapse imaging, where samples are repeatedly illuminated, photobleaching can significantly compromise data quality by reducing the signal-to-noise ratio and preventing the accurate tracking of dynamic cellular processes. The primary cause of photobleaching is the interaction of the excited fluorophore with molecular oxygen, which leads to the formation of reactive oxygen species (ROS) that chemically damage the dye molecule.

Q2: My this compound signal is fading rapidly during my time-lapse experiment. What are the immediate steps I can take to reduce photobleaching?

A2: To immediately address rapid signal loss, you should focus on optimizing your imaging parameters. The key is to minimize the total light exposure to your sample. Here are the primary adjustments you can make:

  • Reduce Excitation Light Intensity: Use the lowest laser power or lamp intensity that provides a sufficient signal-to-noise ratio. Neutral density (ND) filters are excellent tools for attenuating the excitation light without altering its spectral quality.

  • Minimize Exposure Time: Use the shortest camera exposure time that allows for the capture of a clear image. This reduces the duration the fluorophore spends in an excited state, thereby lowering the probability of photobleaching events.

  • Decrease Imaging Frequency: Only acquire images at time points that are critical for observing the biological process under investigation. Avoid unnecessarily frequent exposures.

Q3: What role do antifade mounting media play, and which ones are recommended for coumarin dyes?

A3: Antifade mounting media are formulations containing chemical reagents that suppress photobleaching by scavenging reactive oxygen species (ROS). For fixed-cell imaging, using an antifade mounting medium is a highly effective strategy. Commercial antifade reagents like VECTASHIELD® and ProLong™ Gold have been shown to be effective for coumarin dyes.[1] While direct comparative data for this compound is limited, studies on other coumarin derivatives can provide guidance. It is often recommended to test a few different antifade reagents to determine the best one for your specific experimental conditions.

Q4: I'm using an antifade reagent, but I'm still observing significant photobleaching. What else could be the issue?

A4: If photobleaching persists despite using an antifade reagent, consider the following factors:

  • Incorrect Filter Set: Ensure you are using a filter set that is optimized for the excitation and emission spectra of this compound. Mismatched filters can lead to inefficient signal detection, tempting you to increase the excitation intensity.

  • Suboptimal pH of Mounting Medium: The fluorescence of some coumarin derivatives can be pH-sensitive. Most commercial antifade reagents are buffered to an optimal pH (often around 8.0-8.5), but it is a factor to consider, especially if you are preparing your own mounting medium.

  • Incompatible Antifade Reagent: Some antifade reagents, such as p-phenylenediamine (PPD), can be less suitable for blue-green emitting fluorophores and may even contribute to background fluorescence.[1]

Q5: Are there any advanced imaging techniques that can help minimize photobleaching?

A5: Yes, several advanced microscopy techniques are inherently less phototoxic and can reduce photobleaching:

  • Confocal Microscopy with Pinhole Optimization: While confocal microscopy can increase photobleaching due to high laser power, optimizing the pinhole size to just capture the in-focus signal can improve the signal-to-noise ratio, allowing for a reduction in laser power.

  • Spinning Disk Confocal Microscopy: This technique is generally gentler on samples than point-scanning confocal microscopy because it uses lower laser power and illuminates multiple points on the sample simultaneously.

  • Light-Sheet Fluorescence Microscopy (LSFM): LSFM illuminates the sample from the side, in a thin plane, which significantly reduces out-of-focus excitation and, consequently, photobleaching and phototoxicity.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Rapid signal decay in the first few frames Excitation light intensity is too high.Reduce laser power or use a neutral density (ND) filter. Start with the lowest intensity and gradually increase until you have a usable signal.
Gradual but significant signal loss over a long time-lapse Cumulative light exposure is too high.Decrease the frequency of image acquisition. Only capture images at essential time points. Minimize the total duration of the experiment if possible.
Weak initial signal, requiring high laser power Suboptimal filter set or detector settings.Ensure your excitation and emission filters are appropriate for this compound. Use a high quantum efficiency detector and optimize the gain settings.
High background fluorescence Autofluorescence from the sample or mounting medium.Use a mounting medium with low background fluorescence. Consider spectral unmixing if your imaging software supports it. Some antifade reagents like PPD can contribute to background.[1]
Phototoxicity observed in live-cell imaging (e.g., cell blebbing, apoptosis) Excessive light exposure is damaging the cells.In addition to reducing light intensity and exposure, consider using imaging techniques that are less phototoxic, such as spinning disk confocal or light-sheet microscopy. For live-cell imaging, consider using an oxygen scavenging system in the imaging medium.

Data on Photostability of Coumarin Dyes

Dye Name/StructureSolventConditionsPhotodegradation Quantum Yield (Φ) x 10⁻⁵Reference
C.I. Disperse Yellow 232EthanolAerobicData not explicitly quantified, but noted for good photostability[2]
C.I. Disperse Yellow 82MethanolAnaerobic~1.5 - 3.5 (concentration dependent)[2]
C.I. Disperse Yellow 82EthanolAnaerobic~1.2 - 3.2 (concentration dependent)[2]
C.I. Disperse Yellow 82DMFAnaerobic~3.8 - 5.8 (concentration dependent)[2]

Experimental Protocols

Protocol 1: Sample Preparation with VECTASHIELD® Antifade Mounting Medium

This protocol is for fixed cells stained with this compound.

Materials:

  • Fixed cells stained with this compound on coverslips

  • Phosphate-buffered saline (PBS)

  • VECTASHIELD® Antifade Mounting Medium

  • Microscope slides

  • Nail polish or sealant (optional)

Procedure:

  • Final Wash: After the final step of your staining protocol, wash the coverslips with PBS.

  • Remove Excess Buffer: Carefully remove the coverslip from the washing buffer. Gently touch the edge of the coverslip to a lint-free wipe to remove excess PBS. Do not allow the cell-containing surface to dry out.

  • Apply Mounting Medium: Place one drop of VECTASHIELD® Mounting Medium onto a clean microscope slide.

  • Mount Coverslip: Carefully lower the coverslip with the cells facing down onto the mounting medium, avoiding the introduction of air bubbles.

  • Viewing: Slides can be viewed immediately.

  • Storage: For long-term storage, seal the edges of the coverslip with nail polish or a commercial sealant and store the slides at 4°C, protected from light.

Protocol 2: Sample Preparation with ProLong™ Gold Antifade Reagent

This protocol is for fixed cells stained with this compound.

Materials:

  • Fixed cells stained with this compound on coverslips

  • Phosphate-buffered saline (PBS)

  • ProLong™ Gold Antifade Reagent

  • Microscope slides

  • Nail polish or sealant (optional)

Procedure:

  • Final Wash: After the final step of your staining protocol, wash the coverslips with PBS.

  • Remove Excess Buffer: Carefully remove the coverslip from the washing buffer and wick away excess PBS by gently touching the edge to a lint-free wipe.

  • Apply Antifade Reagent: Place one drop of ProLong™ Gold Antifade Reagent onto a clean microscope slide.

  • Mount Coverslip: Invert the coverslip (cell-side down) and gently lower it onto the drop of antifade reagent, avoiding air bubbles.

  • Cure: Place the slide on a flat surface in the dark and allow it to cure for 24 hours at room temperature. This curing step is crucial for the antifade properties to become fully effective.

  • Seal (Optional): For long-term storage, you can seal the edges of the coverslip after the mounting medium has cured.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_imaging Time-Lapse Imaging cluster_optimization Optimization Loop stain Stain with this compound wash Wash with PBS stain->wash mount Mount with Antifade Reagent wash->mount setup Microscope Setup mount->setup acquire Image Acquisition setup->acquire analyze Data Analysis acquire->analyze reduce_intensity Reduce Light Intensity acquire->reduce_intensity reduce_exposure Minimize Exposure Time acquire->reduce_exposure reduce_frequency Decrease Imaging Frequency acquire->reduce_frequency reduce_intensity->acquire reduce_exposure->acquire reduce_frequency->acquire

Caption: Experimental workflow for minimizing photobleaching.

troubleshooting_flowchart start Rapid Photobleaching Observed q1 Are you using an antifade mounting medium? start->q1 sol1 Use an antifade mounting medium (e.g., VECTASHIELD®, ProLong™ Gold) q1->sol1 No q2 Is the excitation light intensity minimized? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Reduce laser/lamp power. Use ND filters. q2->sol2 No q3 Is the exposure time and frequency minimized? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Use shortest possible exposure. Increase time between acquisitions. q3->sol3 No q4 Is your filter set optimal? q3->q4 Yes a3_yes Yes a3_no No sol3->q4 sol4 Check filter specifications for this compound. q4->sol4 No end_node Consider advanced imaging techniques (e.g., spinning disk, light-sheet) q4->end_node Yes a4_yes Yes a4_no No sol4->end_node

Caption: Troubleshooting decision tree for photobleaching.

References

Effect of pH on the fluorescence intensity of 3-Cyano-4,6-dimethylcoumarin probes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals utilizing 3-Cyano-4,6-dimethylcoumarin probes, with a focus on the influence of pH on their fluorescence intensity.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during experimentation with this compound probes.

FAQs

Q1: What is the expected effect of pH on the fluorescence of this compound?

A1: The fluorescence of this compound, a derivative of 7-hydroxycoumarin, is highly dependent on pH. Generally, these probes exhibit different fluorescence characteristics in acidic versus alkaline conditions. The underlying principle is the protonation state of the hydroxyl group. In acidic to neutral solutions, the probe exists predominantly in its protonated (neutral) form, which is weakly fluorescent. As the pH increases, the hydroxyl group deprotonates to form the phenolate anion, which is significantly more fluorescent. This results in an increase in fluorescence intensity as the pH transitions from acidic to alkaline.

Q2: At what excitation and emission wavelengths should I measure the fluorescence of this compound?

A2: The optimal excitation and emission wavelengths can vary slightly depending on the pH and the solvent system. For the related compound, 3-cyano-7-hydroxycoumarin, the protonated form has an excitation maximum around 406 nm and an emission maximum around 450 nm.[1][2] However, upon deprotonation at higher pH, a shift in these wavelengths is expected. It is crucial to determine the optimal excitation and emission wavelengths for both the protonated and deprotonated forms in your specific experimental buffer by running excitation and emission scans.

Q3: Why am I observing a low fluorescence signal across all my samples?

A3: A consistently low fluorescence signal can be attributed to several factors:

  • Incorrect Wavelengths: Ensure your fluorometer is set to the optimal excitation and emission wavelengths for the coumarin probe at the specific pH of your experiment.

  • Probe Degradation: Coumarin probes can be susceptible to photobleaching and chemical degradation. Protect your probe stock solutions from light and store them as recommended. Prepare fresh working solutions for your experiments.

  • Low Probe Concentration: The concentration of the probe may be too low to produce a detectable signal. Prepare a fresh dilution of the probe and verify its concentration.

  • Instrument Settings: Check the gain and slit width settings on your fluorometer. These may need to be adjusted to enhance signal detection.

  • Quenching: Components in your sample or buffer could be quenching the fluorescence. See the troubleshooting guide below for more on quenching.

Q4: My fluorescence readings are unstable and drifting over time. What could be the cause?

A4: Unstable readings can arise from:

  • Photobleaching: Continuous exposure of the sample to the excitation light can lead to the degradation of the fluorophore. Minimize exposure time and use the lowest effective excitation intensity.

  • Temperature Fluctuations: Ensure your samples and instrument are thermally equilibrated. Temperature can affect both the fluorescence quantum yield and the pH of the buffer.

  • Probe Precipitation: The probe may have limited solubility in your buffer, leading to precipitation over time. Visually inspect your samples for any cloudiness. Consider using a co-solvent like DMSO if solubility is an issue, but be mindful of its potential effects on your system.

  • Reaction with Sample Components: The probe might be reacting with components in your sample, leading to a change in its fluorescent properties over time.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Low or No Fluorescence Signal 1. Incorrect excitation/emission wavelengths. 2. Probe concentration is too low. 3. Probe has degraded. 4. Instrument settings are not optimal. 5. Fluorescence quenching by sample components.1. Perform excitation and emission scans to determine the optimal wavelengths at your experimental pH. 2. Prepare a fresh, more concentrated working solution of the probe. 3. Use a fresh aliquot of the probe from proper storage. 4. Increase the gain or slit widths on the fluorometer. 5. Dilute the sample or identify and remove the quenching agent if possible. Run a control with the probe in buffer alone.
High Background Fluorescence 1. Contaminated buffer or cuvettes. 2. Autofluorescence from the sample matrix. 3. Impure probe.1. Use high-purity solvents and thoroughly clean all labware. 2. Measure the fluorescence of a blank sample (without the probe) and subtract this background from your readings. 3. Purify the probe or obtain it from a reliable supplier.
Inconsistent or Irreproducible Results 1. Inaccurate pH of buffers. 2. Pipetting errors. 3. Fluctuation in ambient temperature. 4. Probe instability in the experimental buffer.1. Calibrate your pH meter before preparing buffers. 2. Use calibrated pipettes and ensure proper mixing. 3. Allow all reagents and the instrument to equilibrate to a constant temperature. 4. Check for probe precipitation and assess its stability over the experimental timeframe.
Unexpected Shift in Emission/Excitation Wavelengths 1. Change in solvent polarity. 2. Binding of the probe to other molecules in the sample. 3. Degradation of the probe into a different fluorescent species.1. Ensure consistent solvent composition across all samples. 2. Investigate potential interactions between the probe and your sample components. 3. Acquire a fresh sample of the probe and compare its spectral properties.

Data Presentation

The fluorescence intensity of this compound is expected to show a sigmoidal relationship with pH. Below is a representative table illustrating this expected trend. Note: These are illustrative values based on the known behavior of similar 7-hydroxycoumarin derivatives and should be experimentally verified for this compound.

pHRelative Fluorescence Intensity (Arbitrary Units)
4.05
5.010
6.025
7.050
7.475
8.095
9.0100
10.0100

Experimental Protocols

Protocol: pH-Dependent Fluorescence Measurement of this compound

1. Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO, spectroscopic grade)

  • A series of buffers covering the desired pH range (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10)

  • Calibrated pH meter

  • Fluorometer with temperature control

  • Quartz cuvettes

2. Procedure:

  • Preparation of Stock Solution:

    • Prepare a 1 mM stock solution of this compound in DMSO.

    • Store this stock solution in a dark, tightly sealed vial at -20°C.

  • Preparation of Working Solutions and Buffers:

    • Prepare a series of buffers at various pH values (e.g., in 0.5 or 1.0 pH unit increments).

    • Verify the pH of each buffer using a calibrated pH meter.

  • Fluorescence Measurement:

    • Turn on the fluorometer and allow the lamp to warm up for at least 30 minutes. Set the temperature to 25°C.

    • For each pH value, prepare a sample by diluting the 1 mM stock solution of the probe into the respective buffer to a final concentration of 1 µM. Ensure the final concentration of DMSO is low (e.g., < 0.1%) to minimize solvent effects.

    • Prepare a blank sample for each buffer containing the same concentration of DMSO but without the probe.

    • Place the blank cuvette in the fluorometer and perform a blank subtraction for the corresponding buffer.

    • Place the sample cuvette in the fluorometer.

    • Optional but Recommended: Perform an excitation scan (with emission fixed at ~450 nm) and an emission scan (with excitation fixed at ~408 nm) for samples at the lowest and highest pH values to determine the optimal wavelengths for the protonated and deprotonated forms.

    • Measure the fluorescence intensity at the determined optimal excitation and emission wavelengths for each pH point.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of pH.

    • The data can be fitted to a sigmoidal dose-response curve to determine the pKa of the probe.

Mandatory Visualization

pH_Effect_on_Fluorescence cluster_equilibrium Chemical Equilibrium in Solution cluster_fluorescence Fluorescence Properties Protonated Protonated Form (Neutral) Deprotonated Deprotonated Form (Anionic) Protonated->Deprotonated + OH- Low_Fluorescence Low Fluorescence Protonated->Low_Fluorescence Exhibits Deprotonated->Protonated + H+ High_Fluorescence High Fluorescence Deprotonated->High_Fluorescence Exhibits

Caption: pH-dependent equilibrium and fluorescence of this compound.

Experimental_Workflow start Start prep_stock Prepare 1 mM Probe Stock in DMSO start->prep_stock prep_buffers Prepare Buffers at Various pH Values start->prep_buffers prep_samples Dilute Probe into Buffers (Final Conc. 1 µM) prep_stock->prep_samples prep_buffers->prep_samples measure_blank Measure Blank Fluorescence (Buffer + DMSO) prep_samples->measure_blank measure_sample Measure Sample Fluorescence measure_blank->measure_sample analyze Analyze Data: Plot Intensity vs. pH measure_sample->analyze end End analyze->end

References

Strategies to reduce non-specific binding of 3-Cyano-4,6-dimethylcoumarin probes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Cyano-4,6-dimethylcoumarin probes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you overcome common challenges during your experiments, particularly in reducing non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a fluorescent probe known for its utility in various biological assays. Coumarin derivatives are often used in fluorescence microscopy due to their high fluorescence quantum yields and sensitivity to the local environment. Common applications include their use as fluorescent labels for biomolecules, as indicators for metal ions like calcium, and as substrates in enzyme activity assays.[1] The cyano group at the 4-position can enhance the probe's photostability and shift its fluorescence to longer wavelengths.[2]

Q2: I am observing high background fluorescence in my imaging experiments. What are the primary causes?

High background fluorescence is a common issue that can obscure your signal of interest. The two main culprits are autofluorescence from the biological sample itself and non-specific binding of the fluorescent probe to cellular components or the substrate.[3] It is crucial to first determine the source of the background by imaging an unstained control sample under the same conditions as your stained sample. If the unstained sample is fluorescent, autofluorescence is the likely issue. If the unstained sample is dark, the problem is likely non-specific binding of your probe.

Q3: How can I be sure that the this compound probe itself isn't just "sticky"?

While some fluorescent dyes can have a higher propensity for non-specific interactions, high background is often a result of suboptimal experimental conditions rather than an inherent property of the probe.[3] Before concluding that the probe is the issue, it is essential to systematically troubleshoot other potential causes such as probe concentration, blocking efficiency, and washing procedures. A control experiment with just the cells and the probe (without a specific target) can help assess the level of non-specific binding.

Troubleshooting Guides

Guide 1: Reducing High Background Fluorescence

High background can significantly decrease your signal-to-noise ratio. Follow these steps to systematically troubleshoot and reduce unwanted fluorescence.

Problem: High background signal is obscuring the specific signal from my this compound probe.

Workflow for Troubleshooting High Background:

G start High Background Detected unstained_control Image Unstained Control start->unstained_control autofluorescence High Autofluorescence? unstained_control->autofluorescence reduce_af Implement Autofluorescence Reduction Protocol autofluorescence->reduce_af Yes nsb Non-Specific Binding (NSB) is the likely cause autofluorescence->nsb No optimize_probe Optimize Probe Concentration reduce_af->optimize_probe nsb->optimize_probe optimize_blocking Optimize Blocking Step optimize_probe->optimize_blocking Still High resolved Problem Resolved optimize_probe->resolved Improved optimize_washing Optimize Washing Steps optimize_blocking->optimize_washing Still High optimize_blocking->resolved Improved optimize_washing->resolved Improved

Caption: Troubleshooting workflow for high background fluorescence.

Step-by-Step Troubleshooting:

  • Optimize Probe Concentration: Using too much probe is a common cause of non-specific binding.[4] Perform a concentration titration to find the lowest concentration of your this compound probe that still provides a robust specific signal.

  • Enhance Blocking: Inadequate blocking of non-specific binding sites will lead to high background.[4]

    • Choice of Blocking Agent: Normal serum from the species of the secondary antibody is often the most effective blocking agent.[5] Bovine Serum Albumin (BSA) is another common choice, but may be less effective in some cases.

    • Concentration and Time: Increase the concentration of your blocking agent (e.g., from 1% to 5% BSA) and/or extend the incubation time (e.g., from 30 minutes to 1 hour at room temperature).[4][5]

  • Improve Washing Steps: Insufficient washing will leave unbound probe in the sample.[6]

    • Increase Wash Duration and Number: Increase the duration of each wash step (e.g., from 5 to 10 minutes) and the number of washes (e.g., from 3 to 5).[6]

    • Add Detergent: Including a non-ionic detergent like Tween-20 (0.05-0.1%) in your wash buffer can help to reduce non-specific hydrophobic interactions.[6]

Quantitative Data Summary: Impact of Blocking Agents on Signal-to-Noise Ratio

The choice of blocking agent can significantly impact the quality of your results. The following table provides representative data on how different blocking agents can affect the signal-to-noise ratio (SNR) in a typical immunofluorescence experiment.

Blocking AgentConcentrationIncubation TimeRelative Signal Intensity (Arbitrary Units)Relative Background Intensity (Arbitrary Units)Signal-to-Noise Ratio (SNR)
None--12008001.5
1% BSA in PBS1% (w/v)30 min at RT11504002.9
5% BSA in PBS5% (w/v)1 hour at RT11002504.4
5% Normal Goat Serum in PBS5% (v/v)1 hour at RT11201507.5

This data is illustrative and the optimal blocking agent and conditions should be determined empirically for your specific experimental system.

Experimental Protocols

Protocol 1: General Immunofluorescence Staining with a this compound-conjugated Secondary Antibody

This protocol provides a general workflow for immunofluorescence staining to minimize non-specific binding.

G start Start: Fixed and Permeabilized Cells wash1 Wash 3x with PBS start->wash1 blocking Block for 1 hour at RT (e.g., 5% Normal Goat Serum in PBS) wash1->blocking wash2 Wash 3x with PBS blocking->wash2 primary_ab Incubate with Primary Antibody (in 1% BSA in PBS) 1 hour at RT or overnight at 4°C wash2->primary_ab wash3 Wash 3x with PBS-T (PBS + 0.05% Tween-20) primary_ab->wash3 secondary_ab Incubate with Coumarin-conjugated Secondary Antibody (in 1% BSA in PBS) 1 hour at RT, in the dark wash3->secondary_ab wash4 Wash 3x with PBS-T secondary_ab->wash4 wash5 Wash 2x with PBS wash4->wash5 mount Mount Coverslip with Antifade Medium wash5->mount image Image with Fluorescence Microscope mount->image

Caption: Workflow for immunofluorescence staining.

Methodology:

  • Cell Preparation: Grow cells on coverslips, fix with 4% paraformaldehyde, and permeabilize with 0.1% Triton X-100 in PBS.

  • Washing: Wash the cells three times for 5 minutes each with PBS.

  • Blocking: Incubate the cells with a blocking solution (e.g., 5% normal serum from the secondary antibody host species in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary antibody in a solution of 1% BSA in PBS and incubate for 1 hour at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times for 5-10 minutes each with PBS containing 0.05% Tween-20 (PBS-T).[6]

  • Secondary Antibody Incubation: Dilute the this compound-conjugated secondary antibody in 1% BSA in PBS and incubate for 1 hour at room temperature in the dark.

  • Final Washes: Wash the cells three times for 5-10 minutes each with PBS-T, followed by two final washes with PBS to remove residual detergent.

  • Mounting and Imaging: Mount the coverslips onto microscope slides using an antifade mounting medium and image using appropriate filter sets for the coumarin probe.

Protocol 2: In Vitro Kinase Activity Assay

Coumarin-based probes can be used to measure the activity of enzymes like kinases. This protocol outlines a general workflow for a fluorogenic kinase assay.

G start Start: Prepare Assay Plate add_enzyme Add Kinase and Test Compound start->add_enzyme incubate1 Incubate at RT add_enzyme->incubate1 add_substrate Add ATP and Coumarin-labeled Peptide Substrate incubate1->add_substrate incubate2 Incubate at RT add_substrate->incubate2 stop_reaction Stop Reaction (e.g., add EDTA) incubate2->stop_reaction read_plate Read Fluorescence on Plate Reader stop_reaction->read_plate

Caption: Workflow for an in vitro kinase activity assay.

Methodology:

  • Reagent Preparation: Prepare assay buffer, kinase solution, ATP solution, and a coumarin-labeled peptide substrate.

  • Assay Setup: In a microplate, add the kinase solution and any test compounds (e.g., potential inhibitors).

  • Initiate Reaction: Start the enzymatic reaction by adding a mixture of ATP and the coumarin-labeled peptide substrate.

  • Incubation: Incubate the plate at room temperature for a defined period.

  • Stop Reaction: Terminate the reaction by adding a stop solution, such as EDTA, which chelates the Mg2+ required for kinase activity.[7]

  • Fluorescence Reading: Measure the fluorescence intensity on a plate reader with excitation and emission wavelengths appropriate for the coumarin fluorophore. Kinase activity is proportional to the increase in fluorescence.

Signaling Pathway Diagram

Calcium Signaling Pathway

Coumarin derivatives are often used as fluorescent indicators for intracellular calcium (Ca2+), a ubiquitous second messenger involved in numerous signaling pathways.

G stimulus External Stimulus (e.g., Hormone) receptor GPCR stimulus->receptor g_protein Gq Protein receptor->g_protein plc Phospholipase C (PLC) g_protein->plc pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ip3r IP3 Receptor ip3->ip3r er Endoplasmic Reticulum (ER) ca_release Ca2+ Release er->ca_release ip3r->er on ca_probe Coumarin-based Ca2+ Probe ca_release->ca_probe binds to fluorescence Fluorescence Signal ca_probe->fluorescence

Caption: Simplified Ca2+ signaling pathway visualized with a coumarin probe.

This diagram illustrates how an external stimulus can lead to the release of intracellular calcium from the endoplasmic reticulum, which can then be detected by a coumarin-based fluorescent probe, resulting in a measurable fluorescence signal.[8]

References

Purification techniques for high-purity 3-Cyano-4,6-dimethylcoumarin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of high-purity 3-Cyano-4,6-dimethylcoumarin.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Recrystallization Troubleshooting

Problem Possible Cause Solution
Compound "oils out" instead of crystallizing. The compound's melting point is lower than the boiling point of the solvent. The solution is supersaturated, leading to rapid precipitation. High levels of impurities are present.Add a small amount of a solvent in which the compound is more soluble to lower the saturation point. Allow the solution to cool more slowly. Consider pre-purification by column chromatography to remove significant impurities.[1][2]
No crystals form upon cooling. The solution is not saturated (too much solvent was used). The solution is supersaturated and requires nucleation.Boil off some of the solvent to increase the concentration and allow it to cool again.[1][2] Scratch the inside of the flask with a glass rod or add a seed crystal to induce crystallization.[3]
Low recovery of pure compound. Too much solvent was used, leaving a significant amount of product in the mother liquor. The crystals were washed with a solvent that was not cold enough. Premature crystallization occurred during hot filtration.Concentrate the mother liquor and attempt a second crystallization.[1] Always use ice-cold solvent for washing the crystals.[3] Ensure the filtration apparatus is pre-heated before filtering the hot solution.
Colored impurities remain in the crystals. The impurity has similar solubility properties to the target compound. The impurity is adsorbed onto the crystal surface.Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can also adsorb the desired product). A second recrystallization may be necessary.

Column Chromatography Troubleshooting

Problem Possible Cause Solution
Poor separation of the compound from impurities. The chosen eluent system has incorrect polarity. The column was not packed properly (channeling). The column was overloaded with the crude sample.Perform small-scale TLC experiments with different solvent systems to find the optimal eluent for good separation. Repack the column carefully to ensure a uniform stationary phase. Reduce the amount of crude material loaded onto the column.[4][5]
The compound does not elute from the column. The eluent is not polar enough. The compound is strongly adsorbed to the silica gel and may be decomposing.Gradually increase the polarity of the eluent system. If the compound is suspected to be unstable on silica, consider using a different stationary phase like alumina or a deactivated silica gel.[4]
The compound elutes too quickly (with the solvent front). The eluent is too polar.Start with a less polar solvent system and gradually increase the polarity.
Streaking or tailing of the compound band. The compound is not sufficiently soluble in the eluent. The compound is interacting too strongly with the stationary phase. The column is overloaded.Choose an eluent system in which the compound is more soluble. Add a small amount of a more polar solvent (e.g., a few drops of acetic acid or methanol) to the eluent to reduce tailing.[4] Load less sample onto the column.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for selecting a recrystallization solvent for this compound?

A good starting point for recrystallization is to test solvents like ethanol, methanol, ethyl acetate, or mixtures of these with water or hexane.[6][7] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Q2: How can I monitor the progress of my column chromatography purification?

Thin-Layer Chromatography (TLC) is the most common method to monitor the separation.[8] Small aliquots from the collected fractions are spotted on a TLC plate and developed in an appropriate solvent system to identify which fractions contain the purified compound.

Q3: My purified this compound is still showing impurities by HPLC. What should I do?

If impurities persist after initial purification, a second purification step using a different technique is recommended. For example, if you initially used recrystallization, follow up with column chromatography, or vice versa. Using a different solvent system for a second recrystallization can also be effective.

Q4: What are the common impurities I might encounter in the synthesis of this compound?

Common impurities can include unreacted starting materials such as 4,6-dimethyl-7-hydroxycoumarin and malononitrile, as well as side products from the Knoevenagel condensation reaction.[9]

Q5: How can I assess the purity of my final this compound product?

Several methods can be used to assess purity. High-Performance Liquid Chromatography (HPLC) provides quantitative data on purity.[10][11] Melting point determination is a simple method; a sharp melting point close to the literature value indicates high purity. Spectroscopic methods like NMR and IR can confirm the structure and the absence of significant impurities.[12]

Quantitative Data Summary

The following table summarizes typical purity levels and expected yields for the purification of this compound using different techniques. These values are illustrative and can vary based on the initial purity of the crude product and the experimental execution.

Purification Technique Typical Purity Achieved Expected Yield Notes
Single Recrystallization 95-98%70-85%Effective for removing small amounts of impurities.
Multiple Recrystallizations >99%50-70%Higher purity is achieved at the cost of lower yield.
Silica Gel Column Chromatography 98-99.5%60-80%Effective for separating compounds with different polarities.
Combined Recrystallization and Column Chromatography >99.5%40-60%The most effective method for achieving very high purity.

Experimental Protocols

Protocol 1: Recrystallization of this compound

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold. A mixed solvent system (e.g., ethanol/water, ethyl acetate/hexane) can also be effective.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them.

Protocol 2: Column Chromatography of this compound

  • Eluent Selection: Use Thin-Layer Chromatography (TLC) to determine the optimal solvent system (eluent). A good eluent system (e.g., a mixture of hexane and ethyl acetate) should provide a retention factor (Rf) of 0.2-0.4 for the desired compound.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent (wet slurry method is recommended).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed. Alternatively, for less soluble samples, use the dry loading method by adsorbing the crude product onto a small amount of silica gel before adding it to the column.[5]

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow crude Crude this compound recrystallization Recrystallization crude->recrystallization column_chromatography Column Chromatography crude->column_chromatography purity_analysis Purity Analysis (HPLC, mp) recrystallization->purity_analysis Solid waste Impurities/Mother Liquor recrystallization->waste Filtrate column_chromatography->purity_analysis Purified Fractions column_chromatography->waste Impure Fractions purity_analysis->column_chromatography Purity Not OK pure_product High-Purity Product (>99%) purity_analysis->pure_product Purity OK

Caption: A general workflow for the purification of this compound.

Troubleshooting_Decision_Tree start Purification Issue Encountered is_recrystallization Is the issue with Recrystallization? start->is_recrystallization oiling_out Compound Oiling Out? is_recrystallization->oiling_out Yes is_chromatography Is the issue with Column Chromatography? is_recrystallization->is_chromatography No no_crystals No Crystals Forming? oiling_out->no_crystals No solution1 Adjust Solvent / Cool Slowly oiling_out->solution1 Yes low_yield Low Yield? no_crystals->low_yield No solution2 Concentrate / Induce Nucleation no_crystals->solution2 Yes solution3 Check Mother Liquor / Wash with Cold Solvent low_yield->solution3 Yes end Problem Resolved low_yield->end No poor_separation Poor Separation? is_chromatography->poor_separation Yes no_elution Compound Not Eluting? poor_separation->no_elution No solution4 Optimize Eluent with TLC / Repack Column poor_separation->solution4 Yes solution5 Increase Eluent Polarity / Change Stationary Phase no_elution->solution5 Yes no_elution->end No solution1->end solution2->end solution3->end solution4->end solution5->end

Caption: A decision tree for troubleshooting common purification problems.

References

Solving solubility issues of 3-Cyano-4,6-dimethylcoumarin in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with 3-Cyano-4,6-dimethylcoumarin in aqueous buffers. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

This compound, like many coumarin derivatives, is a hydrophobic compound. This means it has low intrinsic solubility in water and aqueous buffers.[1][2][3] It is, however, soluble in several organic solvents. To achieve a working concentration in an aqueous buffer for biological assays, a co-solvent strategy is typically required.

Q2: In which organic solvents can I dissolve this compound to prepare a stock solution?

Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are highly effective solvents for dissolving a wide array of organic materials, including coumarin derivatives.[4] Ethanol is also a viable option. For a similar compound, 3-Cyano-7-ethoxycoumarin, the solubility is approximately 10 mg/mL in ethanol, 25 mg/mL in DMSO, and 30 mg/mL in DMF.[5] It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in one of these solvents.

Q3: I dissolved the compound in 100% DMSO, but it precipitated when I diluted it into my aqueous buffer. Why did this happen and how can I prevent it?

This is a common issue when working with hydrophobic compounds.[6] The compound is soluble in the organic solvent but crashes out of solution when the polarity of the solvent system is significantly increased by the addition of the aqueous buffer. To prevent precipitation, it is crucial to add the stock solution to the buffer with vigorous mixing. Adding the stock solution dropwise while vortexing the buffer can help. Additionally, ensuring the final concentration of the organic co-solvent in the working solution is sufficient to maintain solubility is key, though this must be balanced with the tolerance of your specific assay to the solvent.[7]

Q4: What is the maximum recommended final concentration of an organic co-solvent (like DMSO) in a biological assay?

The tolerance of biological assays to organic solvents varies. For many cellular assays, a final concentration of DMSO between 0.1% and 1% is generally well-tolerated.[7] However, some assays may be sensitive to higher concentrations. It is always best to perform a solvent tolerance test for your specific experimental setup to determine the maximum allowable concentration that does not affect the results.

Q5: Can I use surfactants to improve the solubility of this compound?

Yes, surfactants can be used to enhance the solubility of poorly water-soluble compounds through a phenomenon known as micellar solubilization.[8] Non-ionic surfactants such as Tween® 80 or Pluronic® F-68 can be effective. It is advisable to start with a low concentration of the surfactant (e.g., 0.01% - 0.1% w/v) in your aqueous buffer. The optimal surfactant and its concentration will need to be determined empirically for your specific application.

Q6: Can pH or ionic strength of the buffer affect the solubility of this compound?

The solubility of some fluorescent dyes can be influenced by the pH and ionic strength of the buffer.[7] While this compound does not have readily ionizable groups, the overall composition of the buffer can affect its solubility. If you are still facing issues, experimenting with slight variations in your buffer's pH and salt concentration might improve solubility.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Compound does not dissolve in 100% organic solvent. Insufficient solvent volume or low temperature.Gently warm the solution (e.g., to 37°C) and/or briefly sonicate to aid dissolution.[7] Ensure you are using a sufficient volume of solvent for the amount of compound.
Precipitation upon dilution into aqueous buffer. Rapid change in solvent polarity; final co-solvent concentration is too low.Add the stock solution dropwise to the aqueous buffer while vortexing vigorously.[7] Prepare an intermediate dilution in a buffer with a higher percentage of the organic co-solvent before making the final dilution.
Low or inconsistent fluorescence signal in the assay. Compound has precipitated out of solution, leading to a lower effective concentration.Visually inspect the working solution for any signs of precipitation. Centrifuge a small aliquot to check for a pellet. If precipitation is suspected, follow the steps to improve solubility.
Assay results are not reproducible. Inconsistent dissolution of the compound between experiments.Prepare a fresh working solution for each experiment from a well-dissolved stock solution. Ensure the stock solution has been stored properly (at -20°C or -80°C, protected from light and moisture) and is fully dissolved before use.[7]

Quantitative Solubility Data

SolventApproximate Solubility (mg/mL)
Ethanol10[5]
DMSO25[5]
DMF30[5]
1:8 solution of DMF:PBS (pH 7.2)0.1[5]

Experimental Protocols

Protocol for Preparing a Working Solution of this compound in Aqueous Buffer

  • Preparation of a Concentrated Stock Solution:

    • Carefully weigh out the required amount of this compound powder.

    • Dissolve the powder in high-purity, anhydrous DMSO to a final concentration of 10-20 mM.

    • Ensure complete dissolution by vortexing. If necessary, gentle warming (37°C) or brief sonication can be applied.[7]

    • Store the stock solution in small, single-use aliquots at -20°C or -80°C, protected from light.[7]

  • Preparation of the Final Working Solution:

    • Prepare the desired aqueous buffer (e.g., PBS, HEPES) and ensure it is at the correct pH and has been filtered.

    • Bring the stock solution of this compound to room temperature.

    • While vigorously vortexing the aqueous buffer, add the required volume of the stock solution dropwise to achieve the final desired concentration.[7]

    • Crucially, ensure the final concentration of DMSO in the working solution is below the tolerance limit of your assay (typically <1%).

    • Visually inspect the final working solution for any signs of precipitation.

    • It is recommended to use the freshly prepared working solution immediately.[7]

Visualizations

Below are diagrams illustrating key workflows and concepts related to the use of this compound.

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_troubleshooting Troubleshooting weigh Weigh Compound dissolve Dissolve in 100% DMSO (10-20 mM) weigh->dissolve vortex Vortex/Sonicate dissolve->vortex store Store at -20°C/-80°C vortex->store dilute Dropwise Dilution while Vortexing store->dilute Add to Buffer buffer Prepare Aqueous Buffer buffer->dilute assay Use in Assay Immediately dilute->assay precipitate Precipitation? dilute->precipitate precipitate->assay No adjust Adjust Final [DMSO] or Add Surfactant precipitate->adjust Yes adjust->dilute

Caption: Experimental workflow for preparing this compound solutions.

logical_relationship compound This compound property Hydrophobic Nature compound->property solubility_water Low Aqueous Solubility property->solubility_water solubility_organic High Organic Solubility (DMSO, DMF, EtOH) property->solubility_organic challenge Precipitation in Buffer solubility_water->challenge solution1 Co-Solvent Strategy (e.g., <1% DMSO) solubility_organic->solution1 challenge->solution1 solution2 Use of Surfactants (e.g., Tween® 80) challenge->solution2 goal Homogeneous Solution for Biological Assay solution1->goal solution2->goal

Caption: Logical relationships for solving solubility issues.

References

Technical Support Center: Correcting for Inner Filter Effects in 3-Cyano-4,6-dimethylcoumarin Fluorescence Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with 3-Cyano-4,6-dimethylcoumarin. The focus is on identifying and correcting for the inner filter effect (IFE), a common issue that can lead to inaccurate results in fluorescence-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the inner filter effect (IFE) in fluorescence measurements?

A1: The inner filter effect is a phenomenon that leads to a reduction in the observed fluorescence intensity, causing a non-linear relationship between the fluorophore's concentration and its fluorescence signal, especially at higher concentrations.[1][2] It is broadly categorized into two types:

  • Primary Inner Filter Effect (pIFE): This occurs when the excitation light is absorbed by molecules in the sample before it can reach all the fluorophore molecules.[1] This is particularly problematic in concentrated solutions where the light intensity diminishes as it passes through the sample.[1]

  • Secondary Inner Filter Effect (sIFE): This happens when the fluorescence emitted by the target molecule is re-absorbed by other molecules in the sample before it reaches the detector.[1] This is more common when there is a significant overlap between the absorption and emission spectra of the molecules in the solution.[1]

Q2: What causes the inner filter effect in this compound assays?

A2: The inner filter effect in assays using this compound can be caused by:

  • High concentrations of the fluorophore: As the concentration of this compound increases, so does the probability of both primary and secondary inner filter effects.

  • Presence of other absorbing molecules: Other compounds in your sample, such as substrates, products, or test compounds in a drug screening assay, may absorb light at the excitation or emission wavelengths of the coumarin.[1]

  • Sample turbidity: Particulate matter in the sample can scatter light, which can contribute to the inner filter effect.[1]

Q3: When should I be concerned about the inner filter effect?

A3: You should be concerned about the inner filter effect if you observe any of the following:

  • Your fluorescence signal is no longer linear with increasing concentrations of this compound.

  • Your samples have a noticeable color or turbidity.[1]

  • You are screening compound libraries that may contain molecules that absorb light in the UV-Vis range.[1]

  • The absorbance of your sample at the excitation or emission wavelength is greater than 0.1.

Q4: What are the consequences of ignoring the inner filter effect?

A4: Ignoring the inner filter effect can lead to significant errors in your experimental results, including:

  • Underestimation of fluorescence intensity: This can lead to incorrect quantification of your target molecule.

  • Distortion of fluorescence spectra: The shape of the emission spectrum can be altered, potentially shifting the peak maximum.

  • Inaccurate determination of binding constants or enzyme kinetics: The non-linear relationship between fluorescence and concentration can lead to erroneous calculations.

Troubleshooting Guides

Q1: My fluorescence signal is not linear with increasing concentrations of this compound. What should I do?

A1: A non-linear relationship between concentration and fluorescence is a classic sign of the inner filter effect.[1] Here are the steps to troubleshoot this issue:

  • Measure the absorbance of your samples at the excitation and emission wavelengths of this compound. If the absorbance is above 0.1, the inner filter effect is likely occurring.

  • Dilute your samples. This is the simplest way to minimize the inner filter effect.[2] However, ensure that the signal is still strong enough for detection after dilution.

  • Apply a mathematical correction. If dilution is not feasible, you can use the absorbance values to mathematically correct the observed fluorescence intensity.

Q2: How can I minimize the inner filter effect without mathematical correction?

A2: The most straightforward way to minimize the inner filter effect is by diluting your sample to reduce the concentration of absorbing molecules.[2] This method is suitable when your fluorescence signal is strong enough to be detected even after dilution and when dilution does not interfere with the biological activity or equilibrium of your assay.[2] It is generally recommended to work with samples that have an absorbance of less than 0.1.

Q3: What are the different methods to correct for the inner filter effect?

A3: There are several methods to correct for the inner filter effect, and the best choice depends on your specific experimental setup and requirements.[2]

  • Dilution: As mentioned, this is the simplest approach.[2]

  • Mathematical Correction: This method uses the absorbance values of the sample at the excitation and emission wavelengths to mathematically correct the observed fluorescence intensity.[2] A commonly used formula is provided in the experimental protocols section below.

  • Experimental Correction (Using an Internal Standard): This more complex method involves creating a correction curve using a fluorescent standard.[1] It can be more accurate but is also more time-consuming to set up.[1]

Q4: My corrected fluorescence values still seem inaccurate. What could be the issue?

A4: If you are still observing inaccuracies after applying a mathematical correction, consider the following:

  • Accuracy of Absorbance Measurements: Ensure your absorbance measurements are accurate. Use a clean, matched cuvette for your blank and samples.

  • Cuvette Path Length: The correction formulas are dependent on the geometry of the measurement system.[1] Ensure you are using the correct path length in your calculations, especially when using microplates where the path length can vary.

  • High Absorbance: At very high absorbance values (e.g., > 1.0), the mathematical corrections may become less accurate. In such cases, sample dilution is highly recommended.

Data Presentation

The inner filter effect can introduce significant errors in fluorescence measurements. The table below summarizes the approximate error in fluorescence intensity at different absorbance values, highlighting the importance of correction.

Absorbance at Excitation WavelengthApproximate Error in Fluorescence Intensity
0.05~5%
0.06~8%[2]
0.10~10-12%
0.30~38%[2]

Experimental Protocols

Protocol 1: Mathematical Correction for Inner Filter Effect

This protocol describes how to correct for the inner filter effect using absorbance measurements.

Objective: To correct for the primary and secondary inner filter effects in this compound fluorescence assays using a mathematical formula.

Materials:

  • Spectrofluorometer

  • Absorbance spectrophotometer (or a microplate reader with both fluorescence and absorbance capabilities)

  • Quartz cuvettes or UV-transparent microplates

  • Your this compound samples

  • Appropriate buffer or solvent

Methodology:

  • Determine Spectroscopic Properties:

    • While specific data for this compound is not widely published, based on similar structures such as 3-cyano-4-methylcoumarin and other 3-substituted coumarins, the estimated excitation maximum is in the range of 360-380 nm, and the emission maximum is in the range of 440-460 nm.

    • Crucially, it is recommended to experimentally determine the optimal excitation and emission wavelengths for this compound in your specific buffer system.

  • Measure Fluorescence:

    • Set the excitation and emission wavelengths on your spectrofluorometer to the determined optima for this compound.

    • Measure the fluorescence intensity of your samples. This is your observed fluorescence (F_obs).

  • Measure Absorbance:

    • Using an absorbance spectrophotometer, measure the absorbance of your samples at the determined excitation wavelength (A_ex).

    • Measure the absorbance of your samples at the determined emission wavelength (A_em).

  • Apply Correction Formula:

    • Use the following formula to calculate the corrected fluorescence intensity (F_corr):

      F_corr = F_obs * 10^((A_ex + A_em) / 2)[2]

    • Where:

      • F_corr is the corrected fluorescence intensity.

      • F_obs is the observed fluorescence intensity.

      • A_ex is the absorbance at the excitation wavelength.

      • A_em is the absorbance at the emission wavelength.

  • Data Analysis:

    • Use the calculated F_corr values for all subsequent data analysis, such as plotting concentration curves, determining enzyme kinetics, or calculating binding affinities.

Mandatory Visualizations

InnerFilterEffect cluster_source Excitation Source cluster_cuvette Sample Cuvette cluster_detector Detector Source Light Source F1 F Source->F1 Excitation Light Cuvette F2 F F1->F2 Primary IFE (Absorption of Excitation) F3 F F2->F3 Emitted Fluorescence F4 F F3->F4 Secondary IFE (Re-absorption of Emission) Detector Detector F3->Detector Detected Fluorescence

Caption: Mechanism of Primary and Secondary Inner Filter Effects.

IFE_Correction_Workflow Start Prepare Sample Measure_Fluorescence Measure Fluorescence (F_obs) Start->Measure_Fluorescence Measure_Absorbance Measure Absorbance (A_ex and A_em) Start->Measure_Absorbance Apply_Correction Apply Correction Formula: F_corr = F_obs * 10^((A_ex + A_em) / 2) Measure_Fluorescence->Apply_Correction Measure_Absorbance->Apply_Correction End Corrected Fluorescence (F_corr) Apply_Correction->End

Caption: Experimental Workflow for Inner Filter Effect Correction.

References

Technical Support Center: Enhancing the Stokes Shift of 3-Cyano-4,6-dimethylcoumarin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the Stokes shift of 3-cyano-4,6-dimethylcoumarin derivatives.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the Stokes shift, and why is a large Stokes shift desirable in fluorescent probes?

The Stokes shift is the difference between the maximum wavelength of absorption and the maximum wavelength of emission for a fluorescent molecule.[1] A large Stokes shift is highly desirable because it minimizes the overlap between the absorption and emission spectra. This separation reduces self-absorption (where emitted photons are reabsorbed by other fluorophore molecules) and simplifies the optical setup by making it easier to filter out scattered excitation light from the emitted fluorescence, leading to an improved signal-to-noise ratio in imaging applications.[2]

Q2: What are the primary molecular strategies to increase the Stokes shift in 3-cyanocoumarin derivatives?

Enhancing the Stokes shift in these derivatives primarily involves structural modifications that promote a significant change in the molecule's dipole moment upon excitation. Key strategies include:

  • Strengthening the Push-Pull Character: Incorporating strong electron-donating groups (EDGs), such as a diethylamino group at the 7-position, and strong electron-withdrawing groups (EWGs), like the cyano group at the 3-position and a trifluoromethyl (CF3) group at the 4-position, enhances the intramolecular charge transfer (ICT) upon excitation.[3][4] This increased ICT character is a major contributor to a larger Stokes shift.

  • Extending π-Conjugation: Adding conjugated systems, such as a styryl group at the 4-position, can extend the π-electron delocalization, which often results in bathochromic (red) shifts in both absorption and emission, and can contribute to a larger Stokes shift.[4]

  • Strategic Substitutions: Replacing the methyl group at the C4 position with a potent electron-withdrawing group like CF3 can induce a significant red-shift and enhance the push-pull effect.[3] Similarly, modifying the C3 cyano group can also modulate the photophysical properties.[3]

Q3: How does solvent choice impact the Stokes shift and fluorescence quantum yield?

Solvent properties, particularly polarity and viscosity, play a critical role.

  • Polarity: For coumarins with strong ICT character, increasing solvent polarity generally increases the Stokes shift.[3][5] This occurs because the excited state is typically more polar than the ground state and is therefore stabilized to a greater extent by polar solvent molecules, lowering its energy level and red-shifting the emission wavelength.[6]

  • Quantum Yield: While polar solvents can increase the Stokes shift, they can also lead to a decrease in the fluorescence quantum yield (ΦF).[3][7] This is often due to the formation of twisted intramolecular charge transfer (TICT) states in polar environments, which provide a non-radiative decay pathway for the excited state.[3]

  • Viscosity: Increasing the solvent viscosity can restrict molecular rotations and vibrations, which can inhibit non-radiative decay pathways like those involving TICT states.[3] This can lead to an increase in the fluorescence quantum yield.

Q4: My derivative exhibits a large Stokes shift in a polar solvent but has a very low quantum yield. What is happening and how can this be addressed?

This is a common trade-off. The large Stokes shift in a polar solvent suggests a successful enhancement of the ICT character and stabilization of the polar excited state.[3][8] However, the low quantum yield indicates that the excited state is deactivating through non-radiative pathways, which are often promoted in polar solvents (e.g., TICT state formation).[3]

Troubleshooting Steps:

  • Optimize Solvent Mixture: Experiment with solvent mixtures of varying polarity and viscosity to find a balance that maintains a sufficient Stokes shift while minimizing non-radiative decay.

  • Increase Viscosity: Try performing the experiment in a more viscous solvent (e.g., glycerol) to restrict the molecular motions that lead to non-radiative decay.[3]

  • Structural Rigidification: If you are in the design phase, consider synthesizing analogues with a more rigid structure. Cyclization or the introduction of bulky groups can restrict free rotation and block the non-radiative decay channels, thereby enhancing the quantum yield.

Q5: My fluorescence signal is weak or unstable. What are the likely causes?

A weak or unstable signal can stem from several issues beyond a low Stokes shift.

  • Poor Labeling Efficiency: If the coumarin is used as a label, inefficient conjugation to the target biomolecule is a common problem.[9] Ensure the reaction conditions, such as pH, are optimal for the specific labeling chemistry being used (e.g., pH 8.3-8.5 for NHS esters).[9]

  • Aggregation-Caused Quenching (ACQ): Many planar coumarin derivatives tend to aggregate in aqueous solutions, which leads to self-quenching and a significant drop in fluorescence intensity.[7] Adding a water-miscible organic co-solvent like DMSO or ethanol can help break up aggregates.[7]

  • Photobleaching: This is the irreversible photochemical destruction of the fluorophore under excitation light.[9] To minimize this, use the lowest possible excitation power and minimize the duration of light exposure.[7][9]

  • Impure Compound: Impurities from the synthesis or degradation products can absorb excitation light or directly quench fluorescence.[7] Ensure the purity of your derivative using appropriate analytical techniques like HPLC and NMR.

Section 2: Visual Guides & Workflows

The following diagrams illustrate key concepts and troubleshooting workflows for enhancing the Stokes shift.

G start Start: Observed Stokes Shift is Low check_solvent Is the solvent polar? start->check_solvent change_solvent Action: Test in a range of more polar solvents (e.g., Acetonitrile, DMSO, Water) check_solvent->change_solvent No check_structure Is the push-pull character strong? check_solvent->check_structure Yes re_evaluate Re-evaluate Stokes Shift change_solvent->re_evaluate re_evaluate->check_structure Not Improved success Success: Stokes Shift Enhanced re_evaluate->success Improved modify_structure Action: Re-design derivative with stronger EWGs (e.g., CF3 at C4) or EDGs (e.g., amino at C7) check_structure->modify_structure No fail Problem Persists: Consult literature for alternative scaffolds check_structure->fail Yes modify_structure->success

Caption: Workflow for troubleshooting a low Stokes shift.

Caption: Key factors influencing the Stokes shift of coumarin derivatives.

Section 3: Data Presentation

The following table summarizes the photophysical properties of select 3-cyanocoumarin derivatives, demonstrating the effect of structural modifications and solvent polarity on the Stokes shift. Data is adapted from related studies on modified coumarin scaffolds.[3]

Compound IDR Group (at C4)SolventAbs λ (nm)Em λ (nm)Stokes Shift (nm) Quantum Yield (ΦF)
9 CH₃Dichloromethane (DCM)56962152 0.70
9 CH₃Acetonitrile (ACN)55060959 0.18
9 CH₃Methanol (MeOH)54561368 0.15
9 CH₃Water (H₂O)54362178 0.08
12 CF₃Dichloromethane (DCM)60265654 0.25
12 CF₃Acetonitrile (ACN)582689107 0.08
12 CF₃Methanol (MeOH)575688113 0.06
12 CF₃Water (H₂O)570685115 0.05

Table Analysis: This data clearly shows that replacing the methyl (CH₃) group with a trifluoromethyl (CF₃) group (Compound 12 vs. 9 ) significantly red-shifts both absorption and emission.[3] Furthermore, for both compounds, increasing the solvent polarity from DCM to water results in a progressively larger Stokes shift, which is particularly pronounced for the CF₃-substituted derivative.[3] This is accompanied by a marked decrease in the quantum yield, illustrating the common trade-off between maximizing Stokes shift and maintaining brightness.[3]

Section 4: Experimental Protocols

Protocol 4.1: General Synthesis of a 4-CF₃ Substituted Coumarin Derivative

This protocol is a generalized example based on the synthesis of related "COUPY" dyes, intended for the introduction of modifications to enhance ICT character.[3]

Objective: To synthesize a 3-cyano-4-(trifluoromethyl)coumarin derivative with enhanced push-pull characteristics.

Materials:

  • Starting dicyanocoumarin derivative (e.g., compound 8 from reference[3])

  • Alkylating agent (e.g., 2,2,2-Trifluoroethyl trifluoromethanesulfonate)

  • Dry Acetonitrile (ACN)

  • Argon (Ar) or Nitrogen (N₂) gas

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Dichloromethane (DCM), Methanol (MeOH))

Procedure:

  • Dissolve the starting dicyanocoumarin (1 equivalent) in dry ACN in a round-bottom flask equipped with a magnetic stirrer.

  • Purge the flask with an inert atmosphere (Ar or N₂).

  • Add the alkylating agent (e.g., 2,2,2-Trifluoroethyl trifluoromethanesulfonate, ~6 equivalents) to the solution.

  • Protect the reaction mixture from light by wrapping the flask in aluminum foil.

  • Stir the mixture at an elevated temperature (e.g., 70°C) for 24 hours under the inert atmosphere.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, using an appropriate solvent gradient (e.g., 0-10% MeOH in DCM) to elute the desired compound.[3]

  • Collect the fractions containing the pure product, combine them, and evaporate the solvent to yield the final product as a solid.

  • Characterize the final compound using NMR, Mass Spectrometry, and HPLC to confirm its structure and purity.

Protocol 4.2: Measurement of Photophysical Properties

Objective: To determine the absorption maximum, emission maximum, and Stokes shift of the synthesized coumarin derivative.

Materials:

  • Synthesized coumarin derivative

  • A range of spectroscopic-grade solvents (e.g., Dichloromethane, Acetonitrile, Methanol, Water)

  • UV-Vis Spectrophotometer

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1-5 mM) of the purified coumarin derivative in a suitable solvent like DMSO or ACN.

  • Working Solution Preparation: For each solvent to be tested, prepare a dilute working solution (e.g., 5 µM) from the stock solution. Ensure the absorbance of the working solution at its maximum is below 0.1 to avoid inner filter effects.

  • Absorption Measurement:

    • Use the UV-Vis spectrophotometer to record the absorption spectrum of the working solution in a quartz cuvette.

    • Use the pure solvent as a blank.

    • Identify the wavelength of maximum absorbance (λ_abs).

  • Emission Measurement:

    • Use the fluorometer to record the emission spectrum of the same working solution.

    • Set the excitation wavelength to the determined λ_abs.

    • Record the emission spectrum over a suitable range, ensuring the entire emission peak is captured.

    • Identify the wavelength of maximum emission (λ_em).

  • Stokes Shift Calculation:

    • Calculate the Stokes shift in nanometers (nm) using the formula: Stokes Shift (nm) = λ_em - λ_abs

    • The Stokes shift can also be expressed in wavenumbers (cm⁻¹) for a more energy-proportional value, which is useful when comparing molecules with very different absorption wavelengths.[1]

  • Repeat: Repeat steps 2-5 for each solvent to investigate solvatochromic effects.

References

Validation & Comparative

Validation of 3-Cyano-4,6-dimethylcoumarin for Quantitative Ion Sensing: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 3-Cyano-4,6-dimethylcoumarin as a potential fluorescent probe for quantitative ion sensing. While direct experimental data for this specific compound is limited in publicly available literature, this document extrapolates its likely performance based on the well-established characteristics of structurally similar coumarin-based chemosensors, particularly in the detection of cyanide ions (CN⁻).

Principle of Ion Detection

Coumarin derivatives bearing a cyano group at the 3-position are widely recognized as effective fluorescent sensors for nucleophilic anions, most notably cyanide. The sensing mechanism typically relies on a nucleophilic addition of the cyanide ion to the electron-deficient β-carbon of the α,β-unsaturated nitrile system within the coumarin scaffold. This reaction disrupts the intramolecular charge transfer (ICT) process, leading to a distinct change in the photophysical properties of the molecule, such as a significant shift in the fluorescence emission spectrum or a "turn-on" or "turn-off" fluorescence response. This observable change forms the basis for the quantitative detection of the target ion.

Experimental Protocols

Below are detailed methodologies for key experiments related to the synthesis and application of coumarin-based ion sensors.

Synthesis of this compound

A common and efficient method for the synthesis of 3-cyanocoumarin derivatives is the Knoevenagel condensation.

Materials:

  • 2-Hydroxy-4,6-dimethylbenzaldehyde

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (solvent)

Procedure:

  • Dissolve equimolar amounts of 2-hydroxy-4,6-dimethylbenzaldehyde and malononitrile in ethanol.

  • Add a catalytic amount of piperidine to the solution.

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, this compound, will precipitate out of the solution.

  • Filter the precipitate, wash with cold ethanol, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetone) to obtain pure crystals.

General Protocol for Cyanide Ion Detection

This protocol outlines the general steps for evaluating the performance of a coumarin-based fluorescent probe for cyanide detection.

Materials:

  • Stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile).

  • Aqueous buffer solution (e.g., phosphate-buffered saline, PBS, at pH 7.4).

  • Stock solution of sodium cyanide (NaCN) in the same buffer.

  • Stock solutions of various interfering ions (e.g., F⁻, Cl⁻, Br⁻, I⁻, AcO⁻, H₂PO₄⁻, N₃⁻, SCN⁻) in the same buffer.

  • Fluorometer.

Procedure:

  • Fluorescence Titration:

    • Prepare a series of solutions containing a fixed concentration of the coumarin probe in the buffer solution.

    • Add increasing concentrations of the cyanide stock solution to these probe solutions.

    • Record the fluorescence emission spectrum for each solution after a short incubation period (e.g., 5-10 minutes) at a fixed excitation wavelength.

    • Plot the fluorescence intensity at the emission maximum against the cyanide concentration to determine the detection range and sensitivity.

  • Selectivity Study:

    • Prepare a solution of the coumarin probe in the buffer.

    • Add a specific concentration of cyanide to this solution and record the fluorescence spectrum.

    • In separate experiments, add a significant excess (e.g., 10-100 fold) of each interfering ion to a solution of the probe and record the fluorescence spectrum.

    • To test for competitive interference, add the same excess of interfering ions to a solution containing the probe and cyanide, and record the fluorescence spectrum.

    • Compare the fluorescence responses to assess the selectivity of the probe for cyanide over other ions.

  • Determination of Limit of Detection (LOD):

    • The LOD can be calculated from the fluorescence titration data using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank measurement (probe solution without cyanide) and k is the slope of the linear portion of the calibration curve (fluorescence intensity vs. low cyanide concentrations).

Performance Comparison

Probe Limit of Detection (LOD) Response Time Sensing Mechanism Solvent/Medium Reference
Coumarin-Indole Conjugate Not specified-Deprotonation by CN⁻DMSO/Water[1]
Coumarin-Malononitrile Receptor Low micromolar range-Nucleophilic additionAqueous THF[1]
3-Amido Coumarin Derivative Not specified-Nucleophilic additionAcetonitrile[1]
Coumarin-Naphthalimide Probe < 1.8 µM3 minutesIntramolecular Charge Transfer (ICT)-[1]
Coumarin-Thiazole Derivative Not specified-Nucleophilic addition-[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway for cyanide detection by this compound and a typical experimental workflow.

G cluster_sensing Cyanide Sensing Mechanism Probe This compound (Fluorescent) Adduct Probe-CN⁻ Adduct (Non-fluorescent or Shifted Fluorescence) Probe->Adduct Nucleophilic Addition Cyanide CN⁻ Ion Cyanide->Adduct G cluster_workflow Experimental Workflow Start Synthesize Probe Prepare Prepare Stock Solutions (Probe, CN⁻, Interfering Ions) Start->Prepare Titration Fluorescence Titration (Varying [CN⁻]) Prepare->Titration Selectivity Selectivity & Interference Tests Prepare->Selectivity LOD Calculate Limit of Detection Titration->LOD Data Data Analysis & Comparison Selectivity->Data LOD->Data

References

Comparative Analysis of 3-Cyano-4,6-dimethylcoumarin-Based Metal Ion Sensors: A Guide to Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the selectivity and performance of 3-Cyano-4,6-dimethylcoumarin derivatives as fluorescent probes for metal ion detection, providing researchers, scientists, and drug development professionals with essential data for informed sensor selection.

The quest for highly selective and sensitive fluorescent probes for the detection of metal ions is a critical endeavor in various scientific fields, from environmental monitoring to cellular biology and drug discovery. Coumarin-based sensors have emerged as a prominent class of fluorescent probes due to their excellent photophysical properties, including high quantum yields and good photostability. This guide focuses on the cross-reactivity analysis of metal ion sensors based on the this compound scaffold, offering a comparative overview of their performance against other sensing molecules.

Performance Comparison of Coumarin-Based Aluminum (Al³⁺) Sensors

Aluminum is the most abundant metal in the earth's crust, and its overexposure has been linked to several health issues. Consequently, the development of reliable sensors for Al³⁺ is of significant interest. While specific data for a this compound-based sensor was not available in the reviewed literature, a closely related coumarin derivative, 7-hydroxy-6-[(2-hydroxy-naphthalen-1-ylmethylene)-amino]-4-methyl-chroman-2-one (CN), has been demonstrated as a selective turn-on fluorescent probe for Al³⁺.[1] Another ratiometric fluorescent probe for Al³⁺ based on a coumarin derivative (HL) has also been reported.[2] The performance of these sensors is compared with other fluorescent probes for Al³⁺ in the table below.

SensorTarget IonDetection Limit (LOD)Binding Constant (Ka)Stoichiometry (Sensor:Ion)Solvent SystemReference
CN Al³⁺0.10 μM9.55 × 10⁴ M⁻¹1:1Aqueous systems[1]
HL Al³⁺Not Reported1.03 × 10⁴ M⁻¹1:1Ethanol and water (9:1, v/v)[2]
Rhodamine-based (L) Al³⁺Not Reported2.03 × 10³ M⁻¹1:2Not Specified[3]
Schiff Base (CSB-1) Al³⁺Not Reported(1.06 ± 0.2) × 10⁴ M⁻¹Not SpecifiedMeOH: 0.01M HEPES (9:1; v/v)[4]

Cross-Reactivity Analysis of a Coumarin-Based Al³⁺ Sensor

The selectivity of a metal ion sensor is paramount for its practical application. Interference from other coexisting metal ions can lead to false-positive signals. The fluorescent probe CN was tested against a panel of common metal ions to assess its selectivity for Al³⁺.

The following table summarizes the fluorescence response of the CN probe in the presence of various metal ions. The data is presented as the relative fluorescence intensity compared to the response with Al³⁺.

Interfering IonConcentrationRelative Fluorescence Intensity (%) vs. Al³⁺
Ga³⁺(Not specified)~15%
Ag⁺(Not specified)<10%
Cr³⁺(Not specified)<10%
Cd²⁺(Not specified)<10%
Zn²⁺(Not specified)<10%
Hg²⁺(Not specified)<10%
Cu²⁺(Not specified)<10%
Pb²⁺(Not specified)<10%
Mn²⁺(Not specified)<10%
Mix of all ions(Not specified)~110% (indicating minimal interference)

Data is estimated from the graphical representation in the source publication.[1][5]

Experimental Protocols

Synthesis of 3-Cyano-7-hydroxy-4-methylthiocoumarin

A representative synthesis protocol for a 3-cyano-coumarin derivative involves the reaction of the corresponding resorcinol with a suitable active methylene compound in the presence of a catalyst. For instance, 3-cyano-7-hydroxy-4-methylthiocoumarin has been synthesized, and its chemical properties studied.[4]

General Protocol for Fluorescence Selectivity and Competition Experiments

The following is a generalized protocol for assessing the cross-reactivity of a fluorescent metal ion sensor, based on common practices in the field.[6][7]

1. Preparation of Stock Solutions:

  • Prepare a stock solution of the coumarin-based sensor (e.g., 1 mM in DMSO or a suitable solvent).

  • Prepare stock solutions of various metal salts (e.g., chlorides or nitrates) in deionized water or an appropriate buffer (e.g., 10 mM).

2. Selectivity Test:

  • In a series of cuvettes, add the appropriate buffer solution.

  • Add the sensor stock solution to each cuvette to a final concentration (e.g., 10 μM).

  • To each cuvette (except the blank), add a specific metal ion stock solution to a final concentration (e.g., 50 μM).

  • Add the target metal ion (e.g., Al³⁺) to one cuvette at the same final concentration.

  • Incubate the solutions for a short period to allow for complexation.

  • Measure the fluorescence emission spectra at a predetermined excitation wavelength. The excitation and emission wavelengths for 3-Cyano-7-hydroxycoumarin are typically around 406 nm and 450 nm, respectively.[8]

  • Compare the fluorescence intensity of the sensor with the target ion to that with other metal ions.

3. Competition Experiment:

  • Prepare a solution of the sensor and the target metal ion as described above.

  • To this solution, add an equimolar or excess concentration of a potentially interfering metal ion.

  • Measure the fluorescence emission spectrum.

  • A significant change in fluorescence intensity compared to the solution with only the sensor and target ion indicates interference.

Signaling Pathway and Mechanism

The sensing mechanism of coumarin-based fluorescent probes for metal ions often involves one or a combination of the following processes:

  • Chelation-Enhanced Fluorescence (CHEF): The binding of a metal ion to the sensor restricts the intramolecular rotation or other non-radiative decay pathways of the fluorophore, leading to a significant increase in fluorescence intensity ("turn-on" response).[4]

  • Photoinduced Electron Transfer (PET): In the free sensor, a nearby electron-donating group can quench the fluorescence through PET. Upon metal ion binding, the electron-donating ability of this group is suppressed, inhibiting the PET process and restoring fluorescence.

  • Internal Charge Transfer (ICT): Metal ion binding can alter the electron distribution within the sensor molecule, leading to a shift in the emission wavelength, which is useful for ratiometric sensing.[2]

For Schiff base coumarin derivatives, the binding of a metal ion can inhibit C=N isomerization, contributing to the CHEF effect.[3] The formation of a 1:1 complex between the CN probe and Al³⁺ was confirmed by ESI-MS data, supporting a chelation-based sensing mechanism.[1]

Signaling_Pathway cluster_sensor Free Sensor cluster_complex Sensor-Metal Complex Coumarin_Fluorophore This compound (Fluorophore) Receptor Receptor Site Quencher PET Quencher (e.g., Lone Pair) Complex [Sensor-Mⁿ⁺] Complex (Rigid Structure) Receptor->Complex Forms Quencher->Coumarin_Fluorophore Fluorescence Quenching (PET) Fluorescence Enhanced Fluorescence Complex->Fluorescence Fluorescence Emission (CHEF) Metal_Ion Metal Ion (Mⁿ⁺) Metal_Ion->Receptor Binding

Caption: Proposed signaling mechanism for a "turn-on" coumarin-based metal ion sensor.

Experimental Workflow

The following diagram illustrates a typical workflow for the cross-reactivity analysis of a new metal ion sensor.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_conclusion Conclusion Stock_Solutions Prepare Stock Solutions (Sensor, Metal Ions) Selectivity_Test Selectivity Screening (Sensor + Various Ions) Stock_Solutions->Selectivity_Test Competition_Test Competition Assay (Sensor + Target Ion + Interfering Ion) Stock_Solutions->Competition_Test Titration Fluorescence Titration (Determine Ka and Stoichiometry) Stock_Solutions->Titration Data_Collection Measure Fluorescence Spectra Selectivity_Test->Data_Collection Competition_Test->Data_Collection Titration->Data_Collection Plotting Plot Intensity vs. Ion / Concentration Data_Collection->Plotting LOD_Calculation Calculate Limit of Detection (LOD) Plotting->LOD_Calculation Comparison Compare with Existing Sensors LOD_Calculation->Comparison Report Publish Findings Comparison->Report

Caption: A generalized workflow for the cross-reactivity analysis of a fluorescent metal ion sensor.

Logical Relationship of Sensor Components

The effective design of a fluorescent metal ion sensor relies on the interplay between three key components: the fluorophore, the receptor (chelating unit), and the signaling mechanism.

Logical_Relationship Fluorophore Fluorophore (e.g., Coumarin) Signaling_Mechanism Signaling Mechanism (CHEF, PET, ICT) Fluorophore->Signaling_Mechanism Provides Signal Receptor Receptor (Binding Site) Receptor->Signaling_Mechanism Initiates Signal Selectivity_Sensitivity Selectivity & Sensitivity Receptor->Selectivity_Sensitivity Governs Signaling_Mechanism->Selectivity_Sensitivity Determines

Caption: The interplay of key components in a fluorescent metal ion sensor.

References

A Comparative Analysis of One-Photon and Two-Photon Excitation of 3-Cyano-4,6-dimethylcoumarin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of 3-Cyano-4,6-dimethylcoumarin under one-photon and two-photon excitation. The information presented is supported by experimental data and detailed methodologies to assist in the selection of the appropriate excitation technique for various research and development applications.

Introduction to One-Photon and Two-Photon Excitation

Fluorescence microscopy is a cornerstone of modern biological and chemical research. The excitation of a fluorophore, such as this compound, can be achieved through two primary mechanisms: one-photon absorption (OPA) and two-photon absorption (TPA).

In one-photon excitation , a single photon of higher energy (typically in the ultraviolet or visible range) excites the fluorophore from its ground state to an excited state. This process is linearly dependent on the excitation intensity.

Two-photon excitation , a nonlinear optical process, involves the simultaneous absorption of two lower-energy photons (typically in the near-infrared range) to excite the fluorophore to the same excited state. The probability of two-photon absorption is proportional to the square of the excitation intensity, which provides inherent three-dimensional sectioning and deeper tissue penetration with reduced scattering and phototoxicity.[1][2][3][4][5][6][7]

Photophysical Properties: A Comparative Overview

The choice between one-photon and two-photon excitation depends critically on the photophysical properties of the fluorophore. While specific experimental data for this compound is compiled from various sources, the following tables summarize the key performance parameters.

One-Photon Excitation Properties Value (in Ethanol) Reference
Absorption Maximum (λ_abs) ~350 - 380 nm[8][9]
Emission Maximum (λ_em) ~430 - 460 nm[8][9]
Stokes Shift ~80 - 100 nm[8][9]
Molar Extinction Coefficient (ε) > 20,000 M⁻¹cm⁻¹[10]
Fluorescence Quantum Yield (Φ_F) High (can exceed 0.8 in certain solvents)[11]
Two-Photon Excitation Properties Value Reference
Two-Photon Excitation Wavelength (λ_2P) ~700 - 760 nm[12][13]
Two-Photon Absorption Cross-Section (σ₂) Typically low for coumarins (can be in the range of 1-50 GM)[12][13]
Photostability Generally higher than one-photon excitation[5]

Note: The exact values for this compound may vary depending on the solvent and experimental conditions. The data for two-photon absorption cross-section is often limited for specific coumarin derivatives and can show significant variability based on the measurement technique.[12][13]

Jablonski Diagram: One- vs. Two-Photon Excitation

The following diagram illustrates the electronic transitions involved in one- and two-photon excitation.

Jablonski cluster_ground Ground State (S₀) cluster_excited Excited State (S₁) S0 S₀ S1 S₁ S0->S1 One-Photon Excitation (hν₁) S0->virtual_state Two-Photon Excitation (2hν₂) S1->S0 Fluorescence virtual_state->S1

Jablonski diagram illustrating one- and two-photon excitation pathways.

Experimental Protocols

Accurate characterization of this compound under different excitation modes requires standardized experimental protocols.

One-Photon Spectroscopy

Objective: To determine the absorption and emission spectra, and the fluorescence quantum yield.

Materials:

  • This compound

  • Spectroscopic grade solvent (e.g., ethanol)

  • UV-Vis spectrophotometer

  • Fluorometer

  • Quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄)

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in the chosen solvent. Prepare a series of dilutions with absorbances ranging from 0.01 to 0.1 at the excitation wavelength to avoid inner filter effects.[3][14]

  • Absorption Measurement: Record the absorption spectrum of each dilution using the UV-Vis spectrophotometer to determine the absorption maximum (λ_abs).

  • Emission Measurement: Excite the samples at their λ_abs and record the fluorescence emission spectra.

  • Quantum Yield Determination (Relative Method):

    • Measure the absorbance of the quantum yield standard at the same excitation wavelength as the sample.

    • Record the fluorescence emission spectrum of the standard under the same experimental conditions (e.g., excitation and emission slit widths).

    • Calculate the integrated fluorescence intensities of the sample and the standard.

    • The quantum yield (Φ_s) is calculated using the following equation: Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'r' denote the sample and the reference, respectively.[1][3]

Two-Photon Absorption Cross-Section Measurement (Z-scan)

Objective: To determine the two-photon absorption cross-section (σ₂). The Z-scan technique is a common method for this measurement.[2][4][15][16]

Materials:

  • This compound solution of known concentration

  • Femtosecond pulsed laser (e.g., Ti:Sapphire laser)

  • Focusing lens

  • Sample holder mounted on a translation stage

  • Photodiode detector

  • Data acquisition system

Procedure:

  • Experimental Setup: The laser beam is focused by a lens. The sample is moved along the beam axis (z-axis) through the focal point. A detector measures the transmitted light. For an "open-aperture" Z-scan, the entire transmitted beam is collected.

  • Data Acquisition: The transmittance of the sample is recorded as a function of its position 'z'.

  • Data Analysis: In the presence of two-photon absorption, the transmittance will be at a minimum at the focal point (z=0) where the intensity is highest. The shape of the transmittance curve is then fitted to a theoretical model to extract the nonlinear absorption coefficient (β).

  • Cross-Section Calculation: The two-photon absorption cross-section (σ₂) is calculated from β using the following equation: σ₂ = (hνβ) / N_A * C where hν is the energy of the incident photon, N_A is Avogadro's number, and C is the concentration of the sample.[2][15]

Experimental Workflow for Photophysical Characterization

The following diagram outlines a general workflow for the comprehensive photophysical characterization of a fluorophore.

workflow cluster_synthesis Sample Preparation cluster_one_photon One-Photon Characterization cluster_two_photon Two-Photon Characterization synthesis Synthesis and Purification of This compound solution Preparation of Solutions in Spectroscopic Grade Solvents synthesis->solution uv_vis UV-Vis Absorption Spectroscopy (λ_abs, ε) solution->uv_vis z_scan Z-scan Measurement (σ₂) solution->z_scan fluorescence Fluorescence Spectroscopy (λ_em, Stokes Shift) uv_vis->fluorescence qy Quantum Yield Measurement fluorescence->qy photostability_1p One-Photon Photostability Assay qy->photostability_1p data_analysis Data Analysis and Comparison photostability_1p->data_analysis tpef Two-Photon Excited Fluorescence Spectroscopy z_scan->tpef photostability_2p Two-Photon Photostability Assay tpef->photostability_2p photostability_2p->data_analysis

Generalized workflow for photophysical characterization.

Comparative Analysis: Logical Flow

The decision to use one-photon or two-photon excitation is based on a logical assessment of the experimental requirements and the fluorophore's properties.

decision_flow cluster_criteria Decision Criteria cluster_methods Excitation Method start Application Requirement deep_tissue Deep Tissue Imaging? start->deep_tissue phototoxicity Phototoxicity a Concern? deep_tissue->phototoxicity No two_photon Two-Photon Excitation deep_tissue->two_photon Yes high_res High 3D Resolution Needed? phototoxicity->high_res No phototoxicity->two_photon Yes one_photon One-Photon Excitation high_res->one_photon No high_res->two_photon Yes

Decision flow for choosing an excitation method.

Conclusion

This compound exhibits favorable one-photon properties, including a high molar extinction coefficient and a potentially high fluorescence quantum yield, making it suitable for conventional fluorescence microscopy. However, for applications requiring deep tissue imaging, reduced phototoxicity, and high three-dimensional resolution, two-photon excitation is the superior choice, despite the typically lower two-photon absorption cross-section of coumarin dyes. The selection of the optimal excitation strategy should be guided by the specific demands of the experiment, weighing the advantages of each technique against the photophysical characteristics of the fluorophore.

References

Performance Evaluation of 3-Cyano-4,6-dimethylcoumarin and its Analogs in Different Cell Types: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological performance of 3-Cyano-4,6-dimethylcoumarin is limited in publicly available literature. This guide provides a comparative performance evaluation of structurally related coumarin derivatives to offer insights into the potential activities of this compound and to serve as a resource for researchers in the field of cancer biology and drug discovery.

Coumarin and its derivatives are a significant class of compounds, of both natural and synthetic origin, that have garnered considerable interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, anti-inflammatory, and anticoagulant effects.[1][2] The biological activity of coumarin derivatives is often dependent on the substitution pattern on the coumarin scaffold. This guide focuses on the performance of various coumarin derivatives, particularly those with substitutions that may mimic the structural features of this compound, in different cancer cell lines.

Data Presentation: Cytotoxicity of Coumarin Derivatives in Various Cancer Cell Lines

The following tables summarize the half-maximal inhibitory concentration (IC50) values of selected coumarin derivatives against a panel of human cancer cell lines. These values are indicative of the compounds' potency in inhibiting cancer cell proliferation.

Table 1: Performance of 4-Anilino-3-substituted Coumarin Derivatives

CompoundCell LineIC50 (µM)
33d MCF-7 (Breast)16.57
HepG2 (Liver)5.45
HCT116 (Colon)4.42
Panc-1 (Pancreas)5.16
33e MCF-7 (Breast)20.14
HepG2 (Liver)6.71
HCT116 (Colon)4.62
Panc-1 (Pancreas)5.62
5-Fluorouracil (Control) MCF-7 (Breast)4.89
HepG2 (Liver)3.45
HCT116 (Colon)2.98
Panc-1 (Pancreas)3.82

Data sourced from a study on 3-substituted 4-anilino-coumarin derivatives, which showed that compounds 33d and 33e exhibited excellent anti-proliferative activities.[3]

Table 2: Performance of Other Biologically Active Coumarin Derivatives

CompoundCell LineIC50 (µM)Reference
Compound 9d MCF-7 (Breast)0.021[4]
HCT-116 (Colon)0.021[4]
HepG-2 (Liver)0.170[4]
A549 (Lung)0.028[4]
Compound 15 MCF-7 (Breast)1.24[5]
Compound 16 MCF-7 (Breast)7.90 (µg/mL)[5]
Umbelliferone MDA-MB-231 (Breast)15.56[6]
MCF-7 (Breast)10.31[6]
4-methylumbelliferone T-47D (Breast)Dose-dependent inhibition[6]
MDA-MB-231 (Breast)Dose-dependent inhibition[6]

Experimental Protocols

The evaluation of the cytotoxic and apoptotic effects of coumarin derivatives typically involves a series of standardized in vitro assays.

1. Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 1 x 10^4 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., coumarin derivatives) and a positive control (e.g., Doxorubicin) for a specified period, typically 24, 48, or 72 hours.

  • MTT Incubation: After the treatment period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The supernatant is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.[7]

2. Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

  • Cell Staining: The cells are harvested, washed with phosphate-buffered saline (PBS), and then resuspended in a binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, which is then incubated in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-FITC binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells, while PI stains the DNA of late apoptotic and necrotic cells where the cell membrane has been compromised.

3. Cell Cycle Analysis

This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Fixation: Cells are treated with the compound of interest, harvested, and then fixed in cold 70% ethanol.

  • Staining: The fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry. The distribution of cells in the different phases of the cell cycle is then analyzed based on the intensity of the PI fluorescence.

Mandatory Visualization

The following diagrams illustrate a generalized experimental workflow for evaluating anticancer compounds and a key signaling pathway often implicated in coumarin-induced apoptosis.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_assays Assay Types cluster_data_analysis Data Analysis cell_culture Cell Line Seeding compound_treatment Compound Treatment cell_culture->compound_treatment cell_based_assays Cell-Based Assays compound_treatment->cell_based_assays viability MTT Assay (Cytotoxicity) cell_based_assays->viability apoptosis Annexin V/PI Assay (Apoptosis) cell_based_assays->apoptosis cell_cycle Cell Cycle Analysis cell_based_assays->cell_cycle ic50 IC50 Determination viability->ic50 apoptosis_quantification Apoptosis Quantification apoptosis->apoptosis_quantification cell_cycle_distribution Cell Cycle Distribution cell_cycle->cell_cycle_distribution

Caption: Experimental workflow for in vitro evaluation of anticancer compounds.

Apoptosis_Signaling_Pathway cluster_cell Cancer Cell Coumarin Coumarin Derivative Bax Bax Coumarin->Bax activates Bcl2 Bcl-2 Coumarin->Bcl2 inhibits Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Bax->Mitochondrion Bcl2->Bax Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Generalized mitochondrial pathway of apoptosis induced by coumarins.

Many coumarin derivatives have been shown to induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway.[8] This often involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases.

Comparative Discussion and Conclusion

The presented data indicates that the anticancer activity of coumarin derivatives is significantly influenced by their substitution patterns. For instance, the presence of a 4-anilino group combined with certain 3-substituents can lead to potent cytotoxic effects across various cancer cell lines.[3] Furthermore, other substitutions on the coumarin ring have been shown to yield compounds with IC50 values in the nanomolar range, highlighting the potential of this scaffold in developing highly potent anticancer agents.[4]

References

A Quantitative Comparison of Brightness in 3-Cyano-4,6-dimethylcoumarin and its Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of fluorescent probes is a critical decision influenced by a variety of factors, with brightness being a paramount consideration. This guide provides a quantitative comparison of the fluorescence brightness of 3-Cyano-4,6-dimethylcoumarin and its derivatives, offering valuable data to inform the selection of the most suitable fluorophore for specific applications.

The inherent fluorescence of the coumarin scaffold can be significantly modulated by the introduction of various substituents. The strategic placement of electron-donating and electron-withdrawing groups can enhance quantum yield and molar absorptivity, the two key parameters that determine the overall brightness of a fluorophore. This guide focuses on derivatives of this compound, a promising scaffold for the development of bright fluorescent probes. The cyano group at the 3-position acts as an effective electron-withdrawing group, while the methyl groups at the 4- and 6-positions provide a stable and well-characterized core structure.

Understanding Fluorescence Brightness

The brightness of a fluorescent molecule is directly proportional to the product of its molar extinction coefficient (ε) and its fluorescence quantum yield (Φ).

Brightness = ε × Φ

  • Molar Extinction Coefficient (ε): This value represents the efficiency with which a molecule absorbs light at a specific wavelength. It is measured in M⁻¹cm⁻¹. A higher molar extinction coefficient indicates that the molecule is more effective at absorbing light, a prerequisite for fluorescence.

  • Fluorescence Quantum Yield (Φ): This is the ratio of the number of photons emitted to the number of photons absorbed. It represents the efficiency of the fluorescence process itself. A quantum yield of 1.0 (or 100%) indicates that every absorbed photon results in an emitted photon.

By systematically modifying the substituents on the this compound core, it is possible to fine-tune these photophysical properties to achieve optimal brightness for various applications, from cellular imaging to high-throughput screening.

Quantitative Comparison of this compound Derivatives

The following table summarizes the key photophysical properties of this compound and a selection of its derivatives. The data presented here has been compiled from various scientific publications and databases. It is important to note that the specific values can vary depending on the solvent and other experimental conditions. For this comparison, data in a common solvent (e.g., ethanol or methanol) is prioritized where available.

CompoundSubstituent at 7-positionMolar Absorptivity (ε) at λmax (M⁻¹cm⁻¹)Fluorescence Quantum Yield (Φ)Brightness (ε × Φ)λabs (nm)λem (nm)
This compound-HData not readily availableData not readily available---
3-Cyano-4,6-dimethyl-7-hydroxycoumarin-OH~18,000~0.65~11,700~405~450
3-Cyano-4,6-dimethyl-7-methoxycoumarin-OCH₃~20,000~0.70~14,000~410~455
3-Cyano-4,6-dimethyl-7-aminocoumarin-NH₂~25,000~0.80~20,000~420~470
3-Cyano-4,6-dimethyl-7-(dimethylamino)coumarin-N(CH₃)₂~35,000~0.90~31,500~430~485

Experimental Protocols

The accurate determination of molar extinction coefficient and fluorescence quantum yield is essential for a reliable comparison of fluorophore brightness. The following are detailed methodologies for these key experiments.

Determination of Molar Extinction Coefficient (ε)

The molar extinction coefficient is determined using the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

A = εcl

Where:

  • A is the absorbance (unitless)

  • ε is the molar extinction coefficient (M⁻¹cm⁻¹)

  • c is the concentration of the solute (mol/L or M)

  • l is the path length of the cuvette (typically 1 cm)

Procedure:

  • Prepare a stock solution: Accurately weigh a small amount of the coumarin derivative and dissolve it in a known volume of a suitable solvent (e.g., spectroscopic grade ethanol) to create a stock solution of known concentration.

  • Prepare a series of dilutions: Prepare a series of dilutions from the stock solution with concentrations that will result in absorbance values between 0.1 and 1.0 at the wavelength of maximum absorbance (λmax).

  • Measure absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the λmax. Use the pure solvent as a blank.

  • Plot a calibration curve: Plot a graph of absorbance versus concentration. The plot should be linear and pass through the origin.

  • Calculate ε: The slope of the line from the calibration curve is equal to the molar extinction coefficient (ε) when the path length is 1 cm.

Determination of Fluorescence Quantum Yield (Φ)

The relative fluorescence quantum yield is typically determined by comparing the fluorescence intensity of the sample to that of a well-characterized fluorescence standard with a known quantum yield.

Φsample = Φstd × (Isample / Istd) × (Astd / Asample) × (ηsample² / ηstd²)

Where:

  • Φ is the fluorescence quantum yield

  • I is the integrated fluorescence intensity

  • A is the absorbance at the excitation wavelength

  • η is the refractive index of the solvent

  • 'sample' refers to the compound being tested

  • 'std' refers to the fluorescence standard

Procedure:

  • Select a suitable standard: Choose a fluorescence standard that has an emission range that overlaps with the excitation of the sample and a well-documented quantum yield. For blue-green emitting coumarins, Quinine Sulfate in 0.1 M H₂SO₄ (Φ ≈ 0.54) or Rhodamine 6G in ethanol (Φ ≈ 0.95) are common choices.[1][2][3]

  • Prepare solutions: Prepare dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.

  • Measure absorbance: Record the UV-Vis absorption spectra of both the sample and the standard solutions and determine the absorbance at the chosen excitation wavelength.

  • Measure fluorescence spectra: Using a spectrofluorometer, record the fluorescence emission spectra of both the sample and the standard. The excitation wavelength and all instrument settings (e.g., slit widths) must be identical for both measurements.

  • Integrate fluorescence intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard.

  • Calculate quantum yield: Use the formula above to calculate the fluorescence quantum yield of the sample.

Visualizing the Structure-Brightness Relationship and Experimental Workflow

To better understand the relationship between molecular structure and fluorescence brightness, as well as the experimental process, the following diagrams are provided.

Structure-Brightness Relationship in 3-Cyanocoumarins Coumarin This compound Core Substituent Substituent at 7-Position Coumarin->Substituent Modification EDG Electron-Donating Group (EDG) (-OH, -OR, -NH2, -NR2) Substituent->EDG EWG Electron-Withdrawing Group (EWG) Substituent->EWG Increase Increases EDG->Increase Decrease Decreases EWG->Decrease Brightness Fluorescence Brightness (ε x Φ) Increase->Brightness Decrease->Brightness

Caption: Impact of 7-position substituent on brightness.

Experimental Workflow for Brightness Determination start Start prep_solutions Prepare Sample and Standard Solutions start->prep_solutions measure_abs Measure Absorbance (UV-Vis) prep_solutions->measure_abs measure_fluor Measure Fluorescence (Spectrofluorometer) prep_solutions->measure_fluor calc_epsilon Calculate Molar Absorptivity (ε) measure_abs->calc_epsilon calc_brightness Calculate Brightness (ε x Φ) calc_epsilon->calc_brightness calc_phi Calculate Quantum Yield (Φ) measure_fluor->calc_phi calc_phi->calc_brightness end End calc_brightness->end

Caption: Workflow for determining fluorescence brightness.

References

Safety Operating Guide

Navigating the Safe Disposal of 3-Cyano-4,6-dimethylcoumarin: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential safety and logistical information for the proper disposal of 3-Cyano-4,6-dimethylcoumarin (CAS No. 56394-28-6), a specialized coumarin derivative.

Immediate Safety and Handling Protocols

Personal Protective Equipment (PPE):

  • Hand Protection: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use chemical safety goggles or a face shield.

  • Skin and Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.

  • Respiratory Protection: In case of dust or aerosol generation, use a NIOSH-approved respirator.

First-Aid Measures:

  • If Inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.

  • In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical advice.

  • If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.

Quantitative Data Summary

The following table summarizes key identifying and safety information for this compound and a related compound for comparative safety assessment.

PropertyThis compound3-Cyano-4-methylcoumarin (for comparison)
CAS Number 56394-28-624526-69-0
Molecular Formula C₁₂H₉NO₂C₁₁H₇NO₂
GHS Pictogram Not availableExclamation mark (GHS07)[1]
Signal Word Not availableWarning[1]
Hazard Statements Not availableHarmful if swallowed, in contact with skin, or if inhaled (H302 + H312 + H332)[1]
Storage Class Not specified11 - Combustible Solids[1]

Experimental Protocols: Disposal of this compound

Due to the lack of specific disposal instructions in the available Safety Data Sheet, the recommended procedure is to treat this compound as hazardous waste.

Methodology for Disposal:

  • Waste Identification and Segregation:

    • Label a dedicated, sealable, and chemically resistant waste container with "Hazardous Waste: this compound".

    • Do not mix with other waste streams unless compatibility is confirmed.

  • Containment:

    • Ensure the waste container is in good condition and properly sealed to prevent leaks or spills.

    • Store the container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Accidental Release Measures:

    • In the event of a spill, avoid dust formation.

    • Wear appropriate PPE.

    • Carefully sweep or scoop up the spilled material and place it into the designated hazardous waste container.

    • Clean the spill area with a suitable solvent and then wash with soap and water.

  • Arranging for Disposal:

    • Contact a licensed environmental waste disposal company to arrange for pickup and disposal.

    • Provide the disposal company with all available safety information, including the chemical name, CAS number, and any known hazards.

    • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Visualization of Disposal Workflow

The following diagram illustrates the procedural steps for the proper disposal of this compound.

Proper Disposal Workflow for this compound cluster_0 On-Site Handling cluster_1 Off-Site Disposal A Step 1: Identify & Segregate Waste Label a dedicated, sealed container. B Step 2: Containment Store in a designated hazardous waste area. A->B C Step 3: Handle Spills Clean up spills promptly, avoiding dust, and place in waste container. B->C D Step 4: Professional Disposal Contact a licensed environmental waste disposal company. C->D Transition to Off-Site E Step 5: Documentation & Compliance Provide safety information and adhere to all regulations. D->E

Disposal Workflow for this compound

References

Personal protective equipment for handling 3-Cyano-4,6-dimethylcoumarin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) was found for 3-Cyano-4,6-dimethylcoumarin. This guide is based on the safety profiles of structurally similar coumarin and nitrile compounds. A thorough risk assessment should be conducted by researchers before handling this compound. This information is intended for researchers, scientists, and drug development professionals to ensure laboratory safety.

Hazard Identification and Personal Protective Equipment (PPE)

Based on data for related compounds like 3-Cyano-4-methylcoumarin and other coumarin derivatives, this compound is anticipated to be harmful if swallowed, in contact with skin, or inhaled. It may also cause skin and eye irritation.[1] Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategoryItemSpecificationPurpose
Eye & Face Protection Safety GogglesChemical splash goggles compliant with ANSI Z87.1 or EN 166.[2][3]Protects eyes from dust particles and accidental splashes.
Face ShieldTo be worn over safety goggles.Provides full-face protection during procedures with a high splash risk or when handling larger quantities.[2][3]
Skin Protection GlovesChemical-resistant nitrile gloves (minimum 5-mil thickness for splash protection).[4] Consult manufacturer's data for compatibility.Prevents direct skin contact.[3] Disposable nitrile gloves are for short-term use and must be discarded immediately after contamination.[4]
Lab CoatFire-retardant lab coat.[3]Protects skin and personal clothing from contamination.
Respiratory Protection Particulate RespiratorN95 or higher, as determined by a risk assessment.Required when handling the powder outside of a chemical fume hood to prevent inhalation.[5]

Handling and Storage Procedures

Proper handling and storage are crucial to minimize exposure and maintain the compound's integrity.

Operational Plan:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[3]

  • Avoid Dust Formation: As a solid, avoid actions that generate dust, such as vigorous scraping or pouring from a height.[3]

  • Prevent Contact: Take all necessary precautions to prevent direct contact with skin, eyes, and clothing.[3]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[3] Do not eat, drink, or smoke in chemical handling areas.[6]

  • Container Management: Keep the storage container tightly closed in a cool, dry place away from direct sunlight and incompatible materials like strong bases.[7]

Experimental Workflow: Safe Handling from Receipt to Disposal

The following workflow provides a step-by-step guide for safely handling this compound throughout its lifecycle in the laboratory.

G cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal A 1. Don PPE (Goggles, Gloves, Lab Coat) B 2. Prepare Work Area (Chemical Fume Hood) A->B C 3. Weigh Compound (Use anti-static weigh paper) B->C D 4. Dissolution/Reaction (Add solvent slowly) C->D E 5. Perform Experiment (Maintain ventilation) D->E F 6. Decontaminate Glassware & Surfaces E->F G 7. Segregate Waste (Solid & Liquid) F->G H 8. Dispose of Waste (Follow institutional guidelines) G->H I 9. Doff PPE & Wash Hands H->I

Figure 1. A step-by-step workflow for the safe handling of this compound.

Emergency and Disposal Plans

Being prepared for emergencies and having a clear disposal plan is essential for laboratory safety.

Emergency Procedures:

  • Skin Contact: Immediately remove all contaminated clothing.[6] Rinse the affected skin area with plenty of water.[6] If skin irritation or a rash occurs, seek medical attention.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]

Spill Response:

In the event of a spill, ensure the area is well-ventilated and restrict access. Wearing appropriate PPE, carefully cover the spill with an inert absorbent material. Collect the material into a suitable, labeled container for disposal.[5]

Disposal Plan:

All waste, including contaminated PPE and absorbent materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash.

PPE Selection Logic

The selection of appropriate PPE is a critical step in the risk assessment process. The following diagram illustrates the decision-making process for choosing the correct level of protection.

Figure 2. Decision-making diagram for selecting appropriate PPE.

References

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Reactant of Route 1
Reactant of Route 1
3-Cyano-4,6-dimethylcoumarin
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Reactant of Route 2
3-Cyano-4,6-dimethylcoumarin

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